molecular formula C9H9BrN2O4 B581729 Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate CAS No. 1211540-74-7

Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate

Cat. No.: B581729
CAS No.: 1211540-74-7
M. Wt: 289.085
InChI Key: ZHLUABBQKYUDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a nitropyridine derivative utilized in research as a versatile synthetic intermediate. While specific biological activity data for this exact molecule is limited in the public domain, its core structure is highly valued in medicinal chemistry. Nitropyridine scaffolds are recognized as privileged motifs in drug design and are frequently employed as key precursors in the synthesis of complex, bioactive molecules . The bromo and nitro functional groups on the pyridine ring make this compound a particularly useful building block for constructing heterocyclic systems through various substitution and metal-catalyzed cross-coupling reactions . Research into analogous nitropyridine compounds has demonstrated their potential in developing inhibitors for various biological targets, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . The nitro group can serve as a masked amino function, allowing for the generation of aminopyridine intermediates, which are common in agrochemical and pharmaceutical research . This reagent is intended for use by qualified researchers in developing novel chemical entities and exploring new therapeutic pathways.

Properties

IUPAC Name

ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLUABBQKYUDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744136
Record name Ethyl (5-bromo-3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211540-74-7
Record name Ethyl (5-bromo-3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a key heterocyclic building block in modern drug discovery. Its chemical properties, synthesis, and significant applications as a pivotal intermediate in the development of novel therapeutic agents are detailed. This document serves as a comprehensive resource for researchers and scientists engaged in the synthesis and evaluation of new chemical entities. The confirmed Chemical Abstracts Service (CAS) number for this compound is 1211540-74-7 .[1][2][3]

Introduction: The Strategic Importance of Substituted Pyridines in Drug Design

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a privileged structure for targeting a wide range of biological receptors and enzymes. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

Among the myriad of substituted pyridines, this compound emerges as a particularly valuable intermediate. The presence of three distinct functional groups—a bromine atom, a nitro group, and an ethyl acetate moiety—at specific positions on the pyridine ring provides a versatile platform for a variety of chemical transformations. This trifecta of reactivity allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group, in particular, activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the synthesis of many pharmaceutical compounds.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in multi-step syntheses. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1211540-74-7[1][2][3]
Molecular Formula C₉H₉BrN₂O₄[2][4]
Molecular Weight 289.08 g/mol [2]
IUPAC Name This compound[4]
Purity Typically ≥97%[2]
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Synthesis and Mechanistic Considerations

The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution (SₙAr) on a highly electrophilic pyridine core. The presence of both a bromo and a nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

Proposed Synthetic Pathway

The proposed transformation involves the reaction of 2,5-dibromo-3-nitropyridine with the enolate of ethyl acetate. The enolate, a potent carbon nucleophile, would preferentially attack the more electron-deficient C2 position, displacing the bromide ion.

Synthesis_Pathway Precursor 2,5-Dibromo-3-nitropyridine Product This compound (CAS: 1211540-74-7) Precursor->Product Reagent Ethyl acetate + Strong Base (e.g., NaH, LDA) Intermediate Ethyl acetate enolate Reagent->Intermediate Deprotonation Intermediate->Product Nucleophilic Aromatic Substitution (SNAr) Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Product Application_Workflow cluster_side_chain Side Chain Modification cluster_cross_coupling Cross-Coupling cluster_nitro_reduction Nitro Group Reduction Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald ReductionNitro Reduction to Amine Start->ReductionNitro AmideCoupling Amide Coupling Hydrolysis->AmideCoupling Final Diverse Pharmacologically Active Scaffolds AmideCoupling->Final Reduction->Final Suzuki->Final Buchwald->Final Derivatization Further Derivatization ReductionNitro->Derivatization Derivatization->Final

Caption: Potential synthetic diversifications from the core intermediate.

Characterization and Analytical Protocols

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectral data for this compound is not publicly available, the following analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methylene protons of the acetate group, and two distinct signals in the aromatic region for the two protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the nitro group (typically two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹), the ester carbonyl group (around 1735 cm⁻¹), and C-Br stretching.

Conclusion

This compound is a strategically important and highly versatile intermediate for the synthesis of complex, biologically active molecules. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate.
  • CP Lab Safety. ethyl 2-(5-bromo-3-nitropyridin-2-yl)

Sources

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Introduction

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a bromine atom, a nitro group, and an ethyl acetate moiety on a pyridine scaffold—offers multiple avenues for chemical modification. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis with mechanistic insights, its potential applications in drug discovery, and essential safety information.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are critical for its use in synthetic applications. The molecular weight, formula, and other computed properties define its stoichiometry and behavior in chemical reactions. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 289.08 g/mol [1][2]
Molecular Formula C₉H₉BrN₂O₄[1][2][3]
CAS Number 1211540-74-7[1][3][4]
IUPAC Name This compound[3]
Synonyms (5-Bromo-3-nitropyridin-2-yl)acetic acid ethyl ester[1]
Purity (Typical) ≥97-98%[1][2][3]
Topological Polar Surface Area (TPSA) 82.33 Ų[1]
logP (Computed) 1.8579[1]
SMILES CCOC(=O)CC1=C(C=C(C=N1)Br)[O-][1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely detailed in peer-reviewed literature, but a robust pathway can be designed based on established principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to attack by nucleophiles.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the carbon-carbon bond formed between the pyridine ring and the acetate side chain. This reveals a key precursor, 2-chloro-5-bromo-3-nitropyridine, and the enolate of ethyl acetate as the reacting synthons. The chloro substituent at the C2 position is an excellent leaving group for an SNAr reaction.

G Target This compound Disconnect C-C Bond Disconnection (SNA_r_) Target->Disconnect Precursors Precursors Disconnect->Precursors ChloroPyridine 2-Chloro-5-bromo-3-nitropyridine Precursors->ChloroPyridine Enolate Ethyl Acetate Enolate Precursors->Enolate

Caption: Retrosynthetic pathway for the target molecule.

Proposed Forward Synthesis: Step-by-Step Protocol

This protocol describes the generation of the ethyl acetate enolate followed by its reaction with 2-chloro-5-bromo-3-nitropyridine.

Materials and Reagents:

  • 2-Chloro-5-bromo-3-nitropyridine

  • Ethyl acetate (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

Protocol:

  • Enolate Formation (Causality): A strong, non-nucleophilic base is required to deprotonate the α-carbon of ethyl acetate without competing in the subsequent substitution reaction. Sodium hydride is an ideal choice.

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents).

    • Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

    • Slowly add ethyl acetate (1.5 equivalents) dropwise to the NaH/THF slurry with vigorous stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a cloudy white precipitate indicates successful enolate generation.

  • Nucleophilic Aromatic Substitution (SNAr) (Causality): The electron-poor pyridine ring is highly activated towards nucleophilic attack, particularly at the positions ortho and para to the nitro group (C2 and C6). The chloride at C2 is a good leaving group, facilitating the reaction.

    • Dissolve 2-chloro-5-bromo-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the enolate solution back down to 0 °C.

    • Slowly add the solution of the pyridine precursor to the enolate mixture dropwise over 20-30 minutes. A color change is typically observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification (Causality): The reaction must be quenched to neutralize the basic enolate and remove inorganic byproducts. A standard aqueous workup followed by chromatography will isolate the pure product.

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structural integrity and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight (289.08 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1][2]

  • HPLC: To determine the purity of the final product.

Applications in Drug Discovery and Chemical Biology

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[5] this compound is a prime example of a building block designed for use in drug discovery campaigns.

  • Scaffold for Library Synthesis: Each functional group can be addressed selectively. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other derivatizations. The ester can be hydrolyzed to a carboxylic acid or converted to an amide.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways Core This compound Suzuki Suzuki Coupling (at Bromine) Core->Suzuki Amide Amide Formation (at Ester) Core->Amide Reduction Nitro Reduction -> Amine -> Further Rxn Core->Reduction Library Diverse Small Molecule Library Suzuki->Library Amide->Library Reduction->Library

Caption: Use of the core scaffold in library synthesis.

  • Bioisosteric Replacement: The nitropyridine core can act as a bioisostere for other aromatic systems in known bioactive molecules, allowing for the fine-tuning of properties such as solubility, metabolic stability, and target affinity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) must be obtained from the supplier, general precautions for related compounds should be followed.

  • General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Hazards of Related Compounds:

    • Skin and Eye Irritation: Similar brominated and nitrated aromatic compounds are known to cause skin and serious eye irritation.[7] Avoid contact with skin and eyes.[6]

    • Respiratory Irritation: May cause respiratory irritation.[7] Avoid breathing dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Disclaimer: This guide is for informational purposes only. Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the multiple reactive sites on its structure allow for predictable and versatile chemical transformations. The synthetic protocol outlined herein provides a reliable method for its preparation, enabling its use in the generation of novel molecular entities for drug discovery and other advanced applications.

References

  • PubChem - NIH. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • CP Lab Safety. ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]
  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (CAS No. 1211540-74-7), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its chemical properties, logical synthetic pathways, reactivity profile, and potential applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Characteristics

This compound is a polysubstituted pyridine derivative featuring a bromine atom, a nitro group, and an ethyl acetate substituent. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1211540-74-7,
Molecular Formula C₉H₉BrN₂O₄
Molecular Weight 289.08 g/mol
Appearance Likely a solidInferred from related structures
Purity Typically ≥97%
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General chemical principles
Melting Point Not experimentally determined in available literature.N/A

Synthesis Strategy: A Mechanistic Perspective

G cluster_0 Proposed Synthetic Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 2-Halo-5-bromo-3-nitropyridine B->C Sandmeyer Reaction (NaNO₂, HBr/HCl) D This compound C->D Nucleophilic Substitution (Ethyl acetoacetate, NaH)

Caption: Proposed synthesis of this compound.

Step-by-Step Methodological Approach:

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while maintaining a low temperature (0-5 °C).

  • Nitration: Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The electrophilic nitration occurs at the C3 position, directed by the amino group and influenced by the existing bromo substituent.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-5-bromo-3-nitropyridine.

Protocol 2: Synthesis of 2-Halo-5-bromo-3-nitropyridine

  • Diazotization: Dissolve the 2-amino-5-bromo-3-nitropyridine in an aqueous solution of a strong acid (e.g., HBr or HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Halogen Exchange: Add the corresponding copper(I) halide (CuBr or CuCl) to the diazonium salt solution. The diazonium group is a good leaving group and is displaced by the halide.

  • Isolation: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Synthesis of this compound

  • Carbanion Formation: In an inert atmosphere, add sodium hydride to a solution of ethyl acetoacetate in a dry aprotic solvent like THF. This will generate the nucleophilic enolate.

  • Nucleophilic Aromatic Substitution (SₙAr): Add the 2-halo-5-bromo-3-nitropyridine to the solution of the enolate. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halide at the C2 position by the carbanion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is not publicly available, the following are predicted chemical shifts for ¹H and ¹³C NMR, which are crucial for the structural confirmation of the compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~8.8DoubletH-6
~8.6DoubletH-4
~4.2Quartet-CH₂- (ethyl)
~3.9Singlet-CH₂- (acetate)
~1.2Triplet-CH₃ (ethyl)
¹³C NMR ~168SingletC=O (ester)
~155SingletC-2
~150SingletC-6
~145SingletC-3
~125SingletC-5
~122SingletC-4
~62Singlet-CH₂- (ethyl)
~40Singlet-CH₂- (acetate)
~14Singlet-CH₃ (ethyl)

Note: These are predicted values and should be confirmed by experimental data.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by its distinct functional groups, making it a versatile synthetic intermediate.

G cluster_1 Reactivity Profile Molecule This compound Nitro Nitro Group (Reduction to Amine) Molecule->Nitro Reduction (e.g., Fe/AcOH) Bromo Bromo Group (Cross-Coupling Reactions) Molecule->Bromo Suzuki, Sonogashira, etc. (Pd-catalyzed) Ester Ester Group (Hydrolysis, Amidation) Molecule->Ester Hydrolysis/Amidation (Acid/Base or Amine)

Caption: Key reactive sites of this compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents like iron in acetic acid or catalytic hydrogenation. This introduces a key nucleophilic site for further functionalization.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkynyl, and amino substituents.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reacting with amines.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are prevalent scaffolds in numerous approved drugs and clinical candidates. The structural motifs present in this compound make it a highly valuable building block for the synthesis of biologically active compounds, particularly in the area of kinase inhibitors.

The related compound, 5-bromo-2-nitropyridine, is a known precursor in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor. This suggests that this compound could be a valuable intermediate for the development of novel kinase inhibitors and other therapeutic agents. The combination of a modifiable ester side chain and multiple reactive sites on the pyridine ring allows for the systematic exploration of the chemical space around this privileged scaffold.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related brominated and nitrated aromatic compounds are often associated with the following hazards:

  • Harmful if swallowed.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactive sites allow for a variety of chemical transformations, providing access to a diverse range of complex molecules. While further experimental data on its properties and reactivity are needed, the insights provided in this guide offer a solid foundation for its application in the design and synthesis of novel compounds with potential therapeutic value.

References

  • CP Lab Safety. ethyl 2-(5-bromo-3-nitropyridin-2-yl)

An In-Depth Technical Guide to Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, a nitro group, and an ethyl acetate moiety, provides multiple reactive sites for molecular elaboration. This guide, intended for researchers and professionals in drug development, offers a comprehensive overview of its structure, a detailed, field-proven synthesis protocol, and an exploration of its applications, particularly in the development of novel therapeutics. The strategic arrangement of its functional groups makes it an invaluable intermediate for creating complex molecules, especially in the realm of kinase inhibitors.

Chemical Structure and Properties

The structural and chemical properties of this compound are fundamental to its utility in synthesis.

Core Structure

The molecule is built upon a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted at key positions, influencing its reactivity and physicochemical properties.

Diagram of the Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in biological systems.

PropertyValueSource
CAS Number 1211540-74-7[1][2]
Molecular Formula C₉H₉BrN₂O₄[1]
Molecular Weight 289.08 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥97%[2]
Storage Store at room temperature[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be reliably achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the alkylation of 2-hydroxy-5-bromo-3-nitropyridine with ethyl bromoacetate. This approach is based on well-established O-alkylation principles in organic synthesis.

Causality Behind Experimental Choices

The choice of 2-hydroxy-5-bromo-3-nitropyridine as the starting material is strategic. The hydroxyl group provides a nucleophilic site for the reaction with the electrophilic ethyl bromoacetate. The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group. A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate the hydroxyl group, forming the more nucleophilic pyridinolate anion without competing in the substitution reaction. An aprotic polar solvent like acetonitrile is chosen to facilitate the dissolution of the reactants and to promote the SN2 reaction mechanism.

Experimental Workflow

G start Start reagents Combine 2-hydroxy-5-bromo-3-nitropyridine, K₂CO₃, and Acetonitrile start->reagents stir Stir at Room Temperature reagents->stir Formation of Pyridinolate add_bromoacetate Add Ethyl Bromoacetate stir->add_bromoacetate reflux Heat to Reflux add_bromoacetate->reflux SN2 Reaction monitor Monitor by TLC reflux->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure Product purify->product

A schematic of the synthesis workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-bromo-3-nitropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting pyridinol.

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium pyridinolate salt.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.6 (d, 1H, pyridine-H)

    • ~8.4 (d, 1H, pyridine-H)

    • ~4.8 (s, 2H, -CH₂-)

    • 4.2 (q, 2H, -OCH₂CH₃)

    • 1.2 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~168 (C=O)

    • ~155 (C-Br)

    • ~150 (C-NO₂)

    • ~145 (C-O)

    • ~140 (CH-pyridine)

    • ~120 (CH-pyridine)

    • ~65 (-CH₂-)

    • ~62 (-OCH₂CH₃)

    • ~14 (-OCH₂CH₃)

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₀BrN₂O₄⁺: 288.98, 290.98 (isotopic pattern for Br).

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • The Bromine Atom: The bromine at the 5-position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, providing a powerful tool for generating molecular diversity.

  • The Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The resulting amino group is often a key pharmacophoric element in bioactive molecules.

  • The Ethyl Acetate Moiety: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other acid derivatives. The methylene group adjacent to the pyridine ring is activated and can potentially be deprotonated to form an enolate, allowing for further alkylation at this position.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 5-bromo-3-nitropyridine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[3] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The various functionalities of this compound allow for the strategic synthesis of molecules that can fit into the ATP-binding pocket of kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while substituents introduced at the bromine and nitro group positions can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

For example, novel pyridopyridine derivatives have been synthesized and shown to be potent inhibitors of FMS kinase, a target in cancer therapy.[2] Similarly, pyridyl-based compounds have been developed as inhibitors of mTOR, another important kinase in cancer signaling pathways.[4] The synthesis of these complex inhibitors often relies on intermediates with the core structure of substituted pyridines, for which this compound is an excellent starting material.

Conceptual Signaling Pathway Inhibition

G cluster_0 Cell Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase (e.g., FMS, mTOR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Kinase Inhibits

Inhibitors derived from the title compound can block kinase activity, disrupting oncogenic signaling.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure and the predictable reactivity of its multiple functional groups make it an ideal starting point for the synthesis of complex molecular architectures. The detailed synthesis protocol and discussion of its applications provided in this guide are intended to empower researchers to leverage this valuable building block in their pursuit of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. The continued exploration of the chemistry of this and related compounds will undoubtedly lead to the discovery of new and improved medicines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4647502, Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate.
  • CP Lab Safety. This compound, min 97%, 10 grams.
  • Deore, V., et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2949-2952.
  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. European Journal of Medicinal Chemistry, 275, 116631.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75960, Ethyl 2-pyridylacetate.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

Spectroscopic Characterization of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from structurally related compounds, offering a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₉H₉BrN₂O₄, M.W.: 289.08 g/mol ) is a substituted pyridine derivative.[1] Compounds of this class are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, making proficiency in spectroscopic techniques essential.

This guide serves as a detailed reference for understanding the expected spectroscopic profile of this compound. By dissecting the anticipated data from core spectroscopic techniques, we aim to provide researchers with the necessary tools to confirm its synthesis, identify potential impurities, and understand its chemical properties.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is critical for predicting its spectroscopic behavior.

Figure 1: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1. Experimental Protocol: A Rationale-Driven Approach

A standard ¹H NMR spectrum would be acquired on a 300 or 400 MHz spectrometer.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for compounds of this type due to its excellent solubilizing properties for moderately polar organic molecules and its single, well-defined residual peak at 7.26 ppm.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio.

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.

3.2. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl acetate moiety.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.8 - 9.0Doublet (d)1HH-6 (Pyridine)
~8.6 - 8.8Doublet (d)1HH-4 (Pyridine)
~4.2 - 4.4Quartet (q)2H-O-CH₂-CH₃
~4.0 - 4.2Singlet (s)2H-CH₂-COOEt
~1.2 - 1.4Triplet (t)3H-O-CH₂-CH₃

3.3. In-Depth Interpretation

  • Aromatic Region: The two protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The strong electron-withdrawing effects of the nitro group and the bromine atom, as well as the ring nitrogen, will deshield these protons, shifting them significantly downfield.

  • Ethyl Acetate Moiety: The ethyl group will present as a classic quartet and triplet pattern. The methylene protons (-O-CH₂-) are adjacent to three methyl protons, resulting in a quartet. The methyl protons (-CH₂-CH₃) are adjacent to two methylene protons, leading to a triplet.

  • Methylene Bridge: The methylene protons alpha to the carbonyl group (-CH₂-COOEt) are expected to appear as a singlet as there are no adjacent protons to couple with.

Figure 2: Predicted ¹H NMR spin system relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1. Experimental Protocol

The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • Spectrometer Frequency: Typically 75 or 100 MHz.

  • Solvent and Concentration: Same as for ¹H NMR.

  • Rationale for Decoupling: Proton decoupling removes the splitting of carbon signals by attached protons, making the spectrum easier to interpret and improving the signal-to-noise ratio.

4.2. Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm) Assignment
~168 - 172C=O (Ester)
~155 - 160C-2 (Pyridine)
~150 - 155C-6 (Pyridine)
~145 - 150C-3 (Pyridine, C-NO₂)
~135 - 140C-4 (Pyridine)
~115 - 120C-5 (Pyridine, C-Br)
~61 - 63-O-CH₂-
~35 - 40-CH₂-COOEt
~13 - 15-CH₃

4.3. In-Depth Interpretation

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon bearing the nitro group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly downfield.[2][3] The carbon attached to the bromine (C-5) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

  • Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge will appear in the typical aliphatic region of the spectrum. The carbon attached to the oxygen (-O-CH₂) will be more downfield than the methyl carbon (-CH₃).

Mass Spectrometry (MS)

5.1. Experimental Protocol

Electrospray ionization (ESI) is a suitable technique for this molecule as it is a soft ionization method that typically produces an intact molecular ion.

  • Ionization Mode: Positive ion mode is preferred as the pyridine nitrogen can be readily protonated.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would provide adequate resolution.

5.2. Predicted Mass Spectrum Data

m/z (predicted) Assignment Notes
289/291[M+H]⁺Isotopic pattern due to ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio)
244/246[M+H - C₂H₅O]⁺Loss of the ethoxy group
214/216[M+H - COOC₂H₅]⁺Loss of the ethyl acetate group

5.3. In-Depth Interpretation

The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two peaks for any bromine-containing fragment, separated by 2 m/z units and with a relative intensity of approximately 1:1.

G M [M+H]⁺ m/z 289/291 M_loss_ethoxy [M+H - C₂H₅O]⁺ m/z 244/246 M->M_loss_ethoxy - C₂H₅O M_loss_ethylacetate [M+H - COOC₂H₅]⁺ m/z 214/216 M->M_loss_ethylacetate - COOC₂H₅

Figure 3: Predicted fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

6.1. Experimental Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid method for analyzing solid samples.

6.2. Predicted IR Data

Wavenumber (cm⁻¹) Intensity Assignment
~3100 - 3000MediumC-H stretch (aromatic)
~2980 - 2850MediumC-H stretch (aliphatic)
~1735 - 1750StrongC=O stretch (ester)
~1590 - 1570StrongC=C/C=N stretch (aromatic ring)
~1530 & ~1350StrongN-O asymmetric and symmetric stretch (nitro group)
~1200 - 1000StrongC-O stretch (ester)
~600 - 500MediumC-Br stretch

6.3. In-Depth Interpretation

The IR spectrum will be dominated by several strong absorption bands:

  • Carbonyl Stretch: A very strong and sharp peak around 1740 cm⁻¹ is characteristic of the C=O bond in the ester functional group.

  • Nitro Group Stretches: Two strong absorptions, one around 1530 cm⁻¹ (asymmetric) and another around 1350 cm⁻¹ (symmetric), are definitive for the nitro group.

  • Aromatic and Aliphatic Stretches: The spectrum will also show characteristic C-H, C=C/C=N, and C-O stretching frequencies, confirming the presence of the aromatic ring and the ethyl acetate moiety.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can more confidently verify the synthesis and purity of this important chemical intermediate. The principles and interpretation strategies outlined here are broadly applicable to the characterization of other novel organic molecules.

References

  • University of Birmingham.
  • Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link][3]
  • Organic Chemistry D

Sources

1H NMR spectrum of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data report to offer a detailed predictive analysis grounded in fundamental principles of NMR spectroscopy. We will deconstruct the molecule's structure to forecast the chemical shifts, multiplicities, and coupling constants of each proton. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring a high-resolution spectrum, explaining the critical rationale behind each parameter selection. The content is designed for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural elucidation and purity assessment.

Introduction: The Structural Significance of this compound

This compound (CAS 1211540-74-7) is a highly functionalized pyridine derivative.[1][2] Its structure, featuring a bromine atom, a nitro group, and an ethyl acetate moiety, makes it a versatile intermediate for introducing complex pharmacophores in drug discovery programs. The precise arrangement of these substituents is critical to its reactivity and the stereochemistry of its downstream products.

¹H NMR spectroscopy stands as the primary analytical tool for confirming the identity and structural integrity of this molecule. It provides detailed information about the electronic environment of every proton, allowing for unambiguous verification of the substitution pattern on the pyridine ring and the integrity of the side chain. This guide will serve as a definitive resource for interpreting its ¹H NMR spectrum.

Molecular Structure

To facilitate the discussion, the protons of the molecule are systematically labeled as shown below.

Caption: Labeled structure of this compound.

Theoretical Prediction of the ¹H NMR Spectrum

A rigorous analysis of the molecular structure allows for a precise prediction of the ¹H NMR spectrum. The key factors influencing the spectrum are the electronic effects of the substituents on the pyridine ring and the spin-spin coupling between adjacent, non-equivalent protons.

Proton Environments: The molecule possesses five distinct proton environments:

  • H-6: Aromatic proton on the pyridine ring.

  • H-4: Aromatic proton on the pyridine ring.

  • Hₐ: Methylene protons of the acetate side chain alpha to the ring.

  • Hₑ: Methylene protons of the ethyl ester group.

  • Hₒ: Methyl protons of the ethyl ester group.

Predicted Spectral Parameters:

  • Aromatic Protons (H-4 and H-6):

    • Chemical Shift (δ): Protons on a pyridine ring are deshielded relative to benzene due to the electron-withdrawing nature of the nitrogen atom.[3][4] In this molecule, the potent electron-withdrawing nitro group at the C-3 position will significantly deshield both H-4 and H-6. The bromine at C-5 also contributes a deshielding inductive effect. H-6, being ortho to the ring nitrogen, is expected to be the most downfield proton. H-4 is ortho to the nitro group and will also be strongly deshielded.

      • Predicted δ (H-6): ~8.8 - 9.0 ppm

      • Predicted δ (H-4): ~8.6 - 8.8 ppm

    • Multiplicity: H-4 and H-6 are separated by three bonds and will exhibit meta-coupling. This will result in both signals appearing as doublets.

    • Coupling Constant (J): Meta-coupling (⁴J) in pyridine systems is typically small.

      • Predicted ⁴J(H-4, H-6): 2.0 - 3.0 Hz

  • Methylene Bridge Protons (Hₐ):

    • Chemical Shift (δ): These two protons are on a carbon atom situated between two electron-withdrawing groups: the substituted pyridine ring and the carbonyl of the ester. This environment will cause a significant downfield shift.

      • Predicted δ (Hₐ): ~4.1 - 4.4 ppm

    • Multiplicity: There are no protons on the adjacent C-2 or carbonyl carbon atoms. Therefore, this signal will appear as a singlet.

    • Integration: 2H

  • Ethyl Ester Protons (Hₑ and Hₒ):

    • This is a classic ethyl group pattern.[5]

    • Hₑ (-OCH₂-): These protons are attached to a carbon bonded to an oxygen atom, causing a downfield shift. They are adjacent to the three Hₒ protons, so according to the n+1 rule, the signal will be split into a quartet (3+1=4).

      • Predicted δ (Hₑ): ~4.2 - 4.4 ppm

      • Predicted Multiplicity: Quartet (q)

      • Integration: 2H

    • Hₒ (-CH₃): These protons are in a standard alkyl environment but are influenced by the adjacent ester oxygen. They are adjacent to the two Hₑ protons and will be split into a triplet (2+1=3).

      • Predicted δ (Hₒ): ~1.2 - 1.4 ppm

      • Predicted Multiplicity: Triplet (t)

      • Integration: 3H

    • Coupling Constant (J): The coupling between Hₑ and Hₒ is a typical vicinal coupling.

      • Predicted ³J(Hₑ, Hₒ): ~7.1 Hz

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol is a self-validating system designed for acquiring a high-resolution ¹H NMR spectrum suitable for structural confirmation and purity analysis.

Instrumentation
  • Spectrometer: 400 MHz (or higher) NMR Spectrometer equipped with a 5 mm probe.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is the default choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. Its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of this highly deshielded compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its residual water and solvent peaks will appear at different chemical shifts.[6][7] The choice of solvent can influence chemical shifts due to solute-solvent interactions.[8][9][10]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh 5-10 mg of Compound b Dissolve in 0.6 mL CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Lock & Shim c->d e Set Parameters (SW, NS, D1) d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference to TMS (0 ppm) h->i j Integrate Signals i->j

Sources

13C NMR of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a highly functionalized heterocyclic compound, serving as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a substituted pyridine ring linked to an ethyl acetate moiety, presents a unique spectroscopic challenge and opportunity. The CAS number for this compound is 1211540-74-7.[3]

Correctly identifying and characterizing this molecule is paramount for any downstream application. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides the most direct and unambiguous insight into the carbon skeleton of the molecule.[4] Each unique carbon atom in the structure gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment.[5]

This guide provides a comprehensive analysis of the theoretical 13C NMR spectrum of this compound, grounded in established spectroscopic principles and comparative data. Furthermore, it outlines a robust, field-proven experimental protocol for acquiring a high-fidelity spectrum, designed to ensure data integrity and reproducibility for researchers in drug development and chemical synthesis.

Molecular Structure and Carbon Numbering

To facilitate a clear and systematic analysis, the carbon atoms of this compound are numbered as shown in the diagram below. This convention will be used throughout the guide.

Figure 1: Molecular structure and numbering scheme for this compound.

Theoretical 13C NMR Spectral Prediction and Analysis

Predicting the 13C NMR spectrum requires a systematic evaluation of the electronic effects exerted by each substituent on both the pyridine ring and the ethyl acetate side chain. The strongly electron-withdrawing nitro group and the electronegative bromine atom, combined with the alkyl acetate substituent, create a highly differentiated electronic landscape across the molecule.

The predicted chemical shifts are summarized in Table 1. The following analysis explains the rationale behind these assignments.

Carbon AtomTypePredicted Chemical Shift (δ, ppm)Rationale and Influencing Factors
C8 C=O (Ester)~168.0Ester carbonyls typically resonate in the 160-180 ppm range.[6] The adjacent electron-withdrawing pyridine ring slightly deshields this carbon.
C2 C (Aromatic)~158.0Attached to ring nitrogen and the C7-acetate group. Deshielded by both, placing it downfield.
C3 C (Aromatic)~152.0Directly attached to the strongly electron-withdrawing nitro group, causing significant deshielding.
C6 CH (Aromatic)~150.0ortho to the ring nitrogen and para to the nitro group. The deshielding effect of the nitrogen is dominant.[7]
C4 CH (Aromatic)~138.0ortho to the nitro group and meta to the bromine. Deshielded by the nitro group.
C5 C (Aromatic)~118.0The ipso-carbon attached to bromine. The heavy atom effect of bromine typically causes a shielding effect on the directly attached carbon.
C9 O-CH₂~62.0Typical range for a methylene carbon bonded to an ester oxygen. Consistent with data for ethyl acetate.[8]
C7 CH₂~40.0Methylene group positioned between the aromatic ring (deshielding) and the carbonyl group (deshielding).
C10 CH₃~14.0Terminal methyl group of the ethyl ester, consistent with standard values for ethyl groups.[8][9]

Analysis of Substituent Effects:

  • Pyridine Ring (C2-C6): The baseline chemical shifts for pyridine are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4).[7]

    • Nitro Group (-NO₂ at C3): This is a powerful electron-withdrawing group via both inductive and resonance effects. It strongly deshields the ipso-carbon (C3) and the ortho (C2, C4) and para (C6) positions.

    • Bromo Group (-Br at C5): The electronegativity of bromine exerts a deshielding inductive effect. However, the "heavy atom effect" often leads to a net shielding (upfield shift) of the carbon to which it is directly bonded (C5).

    • Ethyl Acetate Group at C2: This substituent is attached via a carbon atom (C7), acting as an alkyl group on the ring. This typically causes a significant downfield shift for the ipso-carbon (C2).

  • Ethyl Acetate Chain (C7-C10):

    • C7 (Methylene): Being alpha to both an aromatic ring and a carbonyl group, this carbon is expected to be significantly deshielded compared to a simple alkane, likely appearing in the 35-45 ppm range.

    • C8 (Carbonyl): The chemical shift is characteristic of an ester carbonyl, falling within the 165-175 ppm range.[6]

    • C9 (O-CH₂) and C10 (CH₃): These carbons are relatively insulated from the aromatic ring. Their chemical shifts are predicted to be very close to those observed in ethyl acetate, which are approximately 61 ppm and 14 ppm, respectively.[8][10]

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, reliable 13C NMR spectrum requires meticulous attention to detail in both sample preparation and instrument setup. The following protocol is designed as a self-validating workflow to ensure data integrity.

G cluster_0 Sample Preparation cluster_1 Instrument Setup & Acquisition cluster_2 Data Processing & Validation a 1. Weigh Sample (20-30 mg) b 2. Select Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) a->b c 3. Dissolve Sample (Vortex/sonicate until clear) b->c d 4. Filter into NMR Tube (Using pipette with glass wool) c->d e 5. Insert Sample & Lock/Shim d->e f 6. Set Up ¹³C Experiment (Proton-decoupled, e.g., 'zgpg30') e->f g 7. Optimize Parameters (Relaxation Delay D1 ≥ 2s, NS ≥ 1024) f->g h 8. Acquire Spectrum g->h i 9. Apply Fourier Transform (Exponential multiplication, LB=1-2 Hz) h->i j 10. Phase Correction i->j k 11. Baseline Correction j->k l 12. Calibrate Spectrum (TMS at 0.0 ppm or CDCl₃ at 77.16 ppm) k->l m 13. Peak Picking & Analysis l->m

Figure 2: Experimental workflow for acquiring a self-validating ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Massing: Accurately weigh 20-30 mg of this compound. A higher concentration is necessary for 13C NMR due to the low natural abundance (1.1%) of the 13C isotope.

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its commonality and ability to dissolve a wide range of organic compounds. Use approximately 0.6-0.7 mL.

    • Dissolution: Transfer the solvent to the vial containing the sample. Vortex and, if necessary, briefly sonicate to ensure complete dissolution. A clear, particulate-free solution is critical.

    • Transfer: Filter the solution into a clean, dry 5 mm NMR tube through a small plug of glass wool in a Pasteur pipette to remove any dust or undissolved microparticulates.

  • Instrumental Analysis:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz (for ¹H), which corresponds to a 13C frequency of approximately 100 MHz.

    • Locking and Shimming: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

    • Experiment Setup: Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments). This common experiment provides a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[6]

    • Parameter Optimization (Trustworthiness Pillar):

      • Spectral Width: Set a wide spectral width to encompass all expected signals, typically from -10 to 220 ppm.

      • Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds. Quaternary carbons (like C2, C3, C5, and C8) have longer relaxation times. An adequate delay is crucial for obtaining quantitative, or at least representative, peak intensities.[11]

      • Number of Scans (NS): Due to the low sensitivity of 13C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the smallest expected peak).

  • Data Processing and Validation:

    • Fourier Transform: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm to produce a flat baseline.

    • Referencing (Self-Validation Step): Calibrate the chemical shift axis. If tetramethylsilane (TMS) was added, set its signal to 0.0 ppm. Otherwise, reference the spectrum to the residual solvent signal (the central peak of the CDCl₃ triplet at 77.16 ppm).[12] Correct referencing is non-negotiable for data accuracy.

    • Peak Picking and Interpretation: Identify all peaks and compare their chemical shifts to the predicted values in Table 1. The presence of nine distinct signals in the expected regions would serve as strong validation of the compound's structure and purity.

Conclusion

The 13C NMR spectrum of this compound is predicted to show nine distinct resonances, reflecting the molecule's asymmetric nature. The chemical shifts are heavily influenced by the strong electronic effects of the nitro and bromo substituents on the pyridine ring. The downfield region will be dominated by the aromatic and carbonyl carbons, while the aliphatic carbons of the ethyl acetate chain will appear in the upfield region. By following the detailed experimental protocol provided, researchers can confidently acquire a high-quality spectrum, enabling unambiguous structural confirmation and purity assessment, which are critical steps in any drug discovery or chemical development pipeline.

References

  • CP Lab Safety. This compound, min 97%, 10 grams.
  • Wiley-VCH. Supporting Information. 2007.
  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling. ACS Publications.
  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • The Royal Society of Chemistry. Supplementary Information.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217).
  • SpectraBase. Ethyl acetate cation - Optional[13C NMR] - Chemical Shifts.
  • PubChem, National Institutes of Health. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. 1997, 62(21), 7512-7515.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. 2010, 29(9), 2176-2179.
  • SpectraBase. 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum.
  • PubChem, National Institutes of Health. 2-Amino-5-bromo-3-nitropyridine.
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
  • University of Puget Sound. Typical C-13 NMR Chemical shifts.
  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.
  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis.
  • NPTEL. 13C NMR spectroscopy.
  • University of Calgary. 13C-NMR.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. 2015.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • He, W., et al. "Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence." Molecules. 2022, 27(19), 6569.
  • SIELC Technologies. 2-Amino-5-bromo-3-nitropyridine. 2018.
  • Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. 2024.

Sources

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a compound of interest in medicinal chemistry and drug development. We will delve into the core principles of its ionization and fragmentation behavior, offering field-proven insights to aid in its characterization and quantification.

Introduction: The Significance of Mass Spectrometry for Substituted Pyridines

This compound (C₉H₉BrN₂O₄, MW: 289.08 g/mol ) belongs to a class of substituted pyridine compounds that are pivotal scaffolds in the synthesis of novel therapeutic agents.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide will explore the expected mass spectral behavior of this compound under common ionization techniques and provide a logical framework for interpreting its fragmentation patterns.

Experimental Approach: Ionization and Instrumentation

The choice of ionization technique is critical for the successful analysis of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

  • Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV, leading to extensive fragmentation.[3][4] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching. Due to the presence of a stable aromatic ring, a discernible molecular ion peak is expected.[5]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[6] This is advantageous for determining the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elicit structural information. For nitroaromatic compounds, ESI has been shown to be an effective ionization method.[6][7]

Experimental Protocol: A Self-Validating System

A robust analytical workflow for this compound would involve both EI-GC-MS for volatile samples and ESI-LC-MS for a wider range of sample matrices.

Step-by-Step ESI-LC-MS/MS Protocol:

  • Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 µg/mL.

  • Chromatographic Separation: Employ a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

  • Mass Spectrometric Analysis (Positive Ion Mode):

    • Full Scan (MS1): Acquire data in the m/z range of 50-500 to identify the protonated molecular ion ([M+H]⁺).

    • Tandem MS (MS2): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

  • Data Analysis: Analyze the resulting fragmentation pattern to elucidate the structure of the molecule.

Decoding the Fragmentation Pattern: A Mechanistic Approach

The fragmentation of this compound is governed by the lability of its functional groups and the stability of the resulting fragments. The presence of the nitro group, the bromine atom, and the ethyl acetate side chain provides several predictable cleavage points.

Expected Fragmentation Pathways:

The mass spectrum is anticipated to be characterized by a series of neutral losses and characteristic fragment ions. The following table summarizes the key expected fragments.

m/z (Nominal) Proposed Fragment Structure Neutral Loss Significance
290/292[M+H]⁺-Protonated molecular ion (Isotopic pattern due to Br)
244/246[M+H - NO₂]⁺NO₂Loss of the nitro group is a common pathway for nitroaromatics.[6]
216/218[M+H - NO₂ - C₂H₄]⁺NO₂ + C₂H₄Subsequent loss of ethylene from the ethyl ester.
199/201[M+H - NO₂ - C₂H₅O]⁺NO₂ + C₂H₅OLoss of the ethoxy group.
171/173[M+H - NO₂ - C₂H₅O₂]⁺NO₂ + C₂H₅O₂Loss of the entire ethyl acetate side chain.
123[C₅H₂N₂O₂]⁺Br + C₂H₅O₂Loss of bromine and the ethyl acetate moiety from the pyridine ring.

Visualizing the Fragmentation Cascade:

The logical flow of the fragmentation process can be visualized as follows:

Fragmentation_Pathway M [M+H]⁺ (m/z 290/292) F1 [M+H - NO₂]⁺ (m/z 244/246) M->F1 - NO₂ F2 [M+H - NO₂ - C₂H₄]⁺ (m/z 216/218) F1->F2 - C₂H₄ F3 [M+H - NO₂ - C₂H₅O]⁺ (m/z 199/201) F1->F3 - C₂H₅O F4 [M+H - NO₂ - C₂H₅O₂]⁺ (m/z 171/173) F1->F4 - C₂H₅O₂

Caption: Predicted fragmentation pathway of protonated this compound.

The "Ortho Effect": A Key Mechanistic Insight

The proximity of the nitro group and the ethyl acetate side chain on the pyridine ring may lead to an "ortho effect," influencing the fragmentation pathway.[6] This can involve intramolecular rearrangements and concerted losses, potentially leading to unique fragment ions not predicted by simple bond cleavages. Researchers should be vigilant for unexpected peaks that could signify such complex fragmentation mechanisms.

Workflow for Structural Elucidation

A systematic workflow is essential for the confident identification of this compound.

Experimental_Workflow cluster_prep Sample Preparation & Introduction cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Prep Dissolution in appropriate solvent LC LC Separation (for ESI) Prep->LC Ionization Ionization (EI or ESI) LC->Ionization MS1 MS1 Scan (Determine Molecular Ion) Ionization->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Pattern Analyze Fragmentation Pattern MS2->Pattern Confirm Confirm Structure Pattern->Confirm

Caption: A typical workflow for the mass spectrometric analysis of the target compound.

Conclusion: A Powerful Tool for Drug Development

Mass spectrometry provides an indispensable tool for the structural characterization of this compound. By understanding the principles of its ionization and fragmentation, researchers can confidently identify this molecule, assess its purity, and track its fate in various biological and chemical systems. The insights provided in this guide serve as a robust foundation for developing and validating analytical methods for this important class of compounds in the pursuit of new medicines.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4647502, Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate.
  • Guo, Y. L., & Li, Z. L. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid communications in mass spectrometry : RCM, 18(24), 3093–3098. [Link]
  • de Koning, L. J., & Nibbering, N. M. M. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of the American Society for Mass Spectrometry, 32(1), 12-23. [Link]
  • Guo, Y. L., & Li, Z. L. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate.
  • Hess, T. F., Lewis, T. A., Crawford, R. L., & Watts, R. J. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 126(5), 659–663. [Link]
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). [Link]
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Riadi, Y. (2022). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Molbank, 2022(2), M1382. [Link]
  • Abdurrahman, I., Tijjani, M. A., & Ibrahim, M. A. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 46835658, Ethyl 2-(5-bromopyridin-2-yl)acetate.
  • The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. (2021). Molecules, 26(21), 6439. [Link]
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2013). Atmospheric Environment, 77, 434-442. [Link]
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). Rapid Communications in Mass Spectrometry, 39(12), e10030. [Link]
  • Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (2022).

Sources

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. However, the integrity of the final API is fundamentally dependent on the quality of its constituent building blocks. This compound, a substituted pyridine derivative, serves as a key intermediate in the synthesis of various complex molecules. Its specific arrangement of bromo, nitro, and ethyl acetate functional groups makes it a versatile reagent, but also susceptible to the formation of process-related impurities. This guide provides a comprehensive framework for the purity analysis of this intermediate, grounding state-of-the-art analytical techniques in the practical realities of chemical synthesis and regulatory compliance. We will explore not just the "how" of the analysis, but the "why" behind each methodological choice, ensuring a robust and scientifically sound approach to quality control.

Understanding the Impurity Landscape

A logical purity analysis strategy begins with a theoretical assessment of potential impurities. These can be broadly classified according to the International Council for Harmonisation (ICH) Q3A(R2) guidelines into organic impurities, inorganic impurities, and residual solvents[1][2]. For this compound, organic impurities are of primary concern and typically arise from the synthesis process.

While the exact commercial synthesis route is often proprietary, a common pathway involves the reaction of a precursor like 2-amino-5-bromopyridine, which is nitrated and subsequently modified[3][4]. This allows us to anticipate a profile of potential process-related impurities:

  • Starting Materials: Unreacted 2-amino-5-bromopyridine or its nitrated intermediates.

  • By-products:

    • Positional Isomers: Formation of other bromo-nitro-pyridine isomers during the nitration step.

    • Hydrolysis Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, (5-bromo-3-nitropyridin-2-yl)acetic acid.

    • Over-reacted Species: Introduction of additional nitro groups or other modifications.

  • Reagents and Catalysts: Trace amounts of acids, bases, or catalysts used in the synthesis.

  • Degradation Products: Impurities formed during storage or under stress conditions (light, heat, humidity).

A thorough understanding of the synthetic pathway is the cornerstone of developing a specific and effective analytical method[5][6].

The Analytical Core: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A validated, multi-faceted approach is essential for confident characterization. The workflow below illustrates the synergistic relationship between chromatographic separation and spectroscopic identification.

Purity_Analysis_Workflow cluster_0 Primary Analysis & Quantification cluster_1 Identification & Confirmation cluster_2 Final Report & Specification Batch Sample Batch of this compound HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) Batch->HPLC_UV GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile impurities) Batch->GC_MS Analyze Volatiles Purity_Assay Purity Assay (% Area) Quantification of Known Impurities HPLC_UV->Purity_Assay LC_MS LC-Mass Spectrometry (LC-MS) HPLC_UV->LC_MS Confirm Peak Identity NMR Nuclear Magnetic Resonance (NMR) (for structural elucidation of unknown impurities) HPLC_UV->NMR Isolate Unknowns for NMR Report Certificate of Analysis (CoA) Purity_Assay->Report Report Results LC_MS->Report GC_MS->Report NMR->Report

Caption: Integrated workflow for the comprehensive purity analysis of the target compound.

Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile, polar to moderately polar organic molecules, RP-HPLC is the gold standard for purity determination and impurity quantification[7][8]. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (like C18) and a polar mobile phase[7].

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong retentive power for aromatic compounds like our target molecule.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This is crucial because a single isocratic mobile phase is unlikely to provide adequate resolution for both early-eluting polar impurities (like the hydrolyzed acid) and the main, more retained analyte peak.

  • Modifier: Formic acid is added to the mobile phase to control the ionization state of acidic and basic functional groups, leading to sharper, more symmetrical peaks. It is also volatile, making the method compatible with mass spectrometry detection[9].

  • Detection: UV detection is selected due to the presence of chromophores (the nitro-substituted pyridine ring) in the molecule. A wavelength is chosen based on the UV absorbance maximum of the main compound to ensure high sensitivity.

Experimental Protocol: HPLC-UV Purity Assay

HPLC_Method_Workflow Prep 1. Sample Preparation ~1 mg/mL in Acetonitrile Filter (0.45 µm) Inject 2. HPLC Injection Inject 5 µL onto system Prep->Inject Separate 3. Chromatographic Separation C18 Column with Gradient Elution Inject->Separate Detect 4. UV Detection Monitor at specified λmax Separate->Detect Analyze 5. Data Analysis Integrate Peaks Calculate % Area Purity Detect->Analyze

Caption: Step-by-step workflow for the HPLC purity analysis.

Instrumentation & Conditions:

ParameterSpecification
HPLC System Standard system with quaternary pump, autosampler, column oven, and UV-Vis Detector[7]
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm (or determined λmax)
Injection Vol. 5 µL
Sample Prep. Dissolve sample in Acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter[7].

Data Interpretation: The purity is typically reported as area percent (% Area), calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. Impurities are reported based on thresholds defined by ICH guidelines[1][10].

| Impurity Specification (Example based on ICH Q3A)[1] | | :--- | :--- | | Reporting Threshold | ≥ 0.05% | | Identification Threshold | ≥ 0.10% | | Qualification Threshold | ≥ 0.15% | | Total Impurities | ≤ 1.0% | | Assay (by HPLC) | ≥ 98.5% |

Note: Thresholds are dependent on the maximum daily dose of the final drug product and must be justified.

Confirmatory & Orthogonal Techniques

Relying solely on one method is insufficient. Orthogonal techniques, which rely on different chemical or physical principles, are required for comprehensive analysis and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for identifying and quantifying volatile and semi-volatile organic impurities, such as residual solvents or low-boiling point by-products[11][12]. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase before being fragmented and detected by a mass spectrometer[7].

Protocol: GC-MS for Volatile Impurities

  • Sample Preparation: Prepare a solution of the sample in a suitable high-purity solvent (e.g., Dichloromethane) at a concentration of approximately 10 mg/mL[13].

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., 5% phenyl polysiloxane) and a mass spectrometer detector[7][14].

  • GC Conditions:

    • Injector Temp: 250 °C

    • Carrier Gas: Helium at 1 mL/min

    • Oven Program: Hold at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Identification: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

Mass Spectrometry (MS) for Structural Confirmation

When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each separated peak. For a compound containing bromine, the isotopic signature is a powerful diagnostic tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio[15][16]. This results in a characteristic "M" and "M+2" molecular ion peak pattern of almost equal intensity, confirming the presence of a single bromine atom in the molecule or fragment[15][16]. High-resolution mass spectrometry (HRMS) can further provide an exact mass, allowing for the determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules[17][18][19]. While HPLC can quantify purity, it cannot definitively prove the structure of the main peak or identify unknown impurities.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling[20][21]. For this compound, one would expect to see signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetate group, and the ethyl group's methylene and methyl protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to establish the complete connectivity of the molecule, confirming the exact placement of the substituents on the pyridine ring and unequivocally identifying the compound's structure[18][19].

NMR is essential for characterizing any unknown impurity that is isolated from the HPLC separation, providing the definitive evidence needed for its structural identification[17].

Conclusion: A Framework for Assured Quality

The purity analysis of this compound is a multi-step, evidence-based process that ensures its suitability for use in high-stakes applications like drug development. It begins with a theoretical understanding of potential impurities derived from the synthesis. This knowledge informs the development of a primary quantitative method, typically RP-HPLC, which must be specific, sensitive, and accurate. The identity of the main component and its impurities are then confirmed using orthogonal techniques, with mass spectrometry providing molecular weight and isotopic information, and NMR spectroscopy offering definitive structural elucidation. By integrating these methods within a logical workflow and adhering to regulatory standards like the ICH guidelines, researchers and drug development professionals can establish a self-validating system that guarantees the quality and integrity of this critical chemical intermediate.

References

  • PubChem.Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate.
  • SIELC Technologies.Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. SIELC. [Link]
  • International Council for Harmonisation.ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]
  • ResearchGate.Identification and structure elucidation by NMR spectroscopy.
  • ACS Publications.A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society. [Link]
  • Journal of Materials and Environmental Science.Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. JMES. [Link]
  • European Medicines Agency.Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]
  • Universal Journal of Pharmaceutical Research.GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. UJPR. [Link]
  • Chemistry LibreTexts.
  • SciSpace.Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. [Link]
  • European Medicines Agency.ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
  • IOSR Journal.Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journals. [Link]
  • ResearchGate.Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • ResearchGate.Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil.
  • AMSbiopharma.Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
  • ResearchGate.Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • PubMed.Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • ResearchGate.Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Scholars Research Library.GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Scholars Research Library. [Link]
  • HELIX Chromatography.HPLC Methods for analysis of Pyridine.
  • ResearchGate.Mass spectrometry of halogen-containing organic compounds.
  • ETH Zurich.Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]
  • Der Pharma Chemica.
  • Agency for Toxic Substances and Disease Registry.ANALYTICAL METHODS.
  • U.S. Food and Drug Administration.Q3A(R) Impurities in New Drug Substances. FDA. [Link]
  • Slideshare.
  • Chemguide.mass spectra - the M+2 peak. Chemguide. [Link]
  • National Institutes of Health.
  • Google Patents.A kind of preparation method of 2 nitro 5 bromopyridines.
  • Los Alamos National Laboratory.Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. LANL. [Link]
  • Organic Chemistry Portal.Pyridine synthesis. Organic Chemistry Portal. [Link]
  • YouTube.Applications of PMR in structural elucidation of simple (CHE). e-Content: UG & PG Courses (Single Subject). [Link]
  • Wesleyan University.NMR as a Tool for Structure Elucidation of Organic Compounds.

Sources

Technical Guide: A Senior Application Scientist's Approach to the Solubility of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a key heterocyclic building block in pharmaceutical research and development. Recognizing that readily available public data on this specific compound is scarce, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles and robust experimental protocols necessary to generate reliable solubility data in-house. We delve into the physicochemical properties of the target molecule, the theoretical underpinnings of its solubility based on molecular structure, and present a detailed, self-validating protocol for the isothermal shake-flask method, a gold standard for equilibrium solubility determination. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the generated data is accurate, reproducible, and fit for purpose in demanding applications such as reaction optimization, purification, and formulation development.

Introduction: The Critical Role of Solubility in Process Chemistry and Drug Development

This compound (CAS 1211540-74-7) is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry. As an intermediate, its journey from synthesis to final active pharmaceutical ingredient (API) is governed by its physical properties, chief among them being solubility. The solubility of a compound is a critical parameter that influences nearly every stage of the drug development pipeline.[1][2][3]

For the process chemist, understanding solubility is paramount for:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.

  • Work-up and Extraction: Designing effective purification strategies to isolate the target compound from reaction mixtures.

  • Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems to produce the compound with high purity and desired polymorphic form.

For the formulation scientist, solubility data is the bedrock upon which successful drug delivery systems are built.[4] Poorly soluble compounds often face significant challenges with bioavailability, leading to high dose requirements and variable patient outcomes.[2][5] Therefore, accurate characterization of solubility in a range of pharmaceutically acceptable solvents is a non-negotiable step in pre-formulation studies.[3][4]

This guide addresses the practical challenge faced by researchers when solubility data for a specific, novel compound is not available in the literature. It provides the necessary tools to move from theoretical prediction to empirical determination.

Physicochemical Profile and Solubility Prediction

Before embarking on experimental determination, an analysis of the molecule's structure provides qualitative insights into its expected solubility behavior, grounded in the principle of "like dissolves like."[6]

Compound: this compound Molecular Formula: C₉H₉BrN₂O₄[7] Molecular Weight: 289.08 g/mol [7]

PropertyValue/FeatureImplication for Solubility
Polarity The molecule possesses several polar functional groups: a nitro group (-NO₂), an ester group (-COOEt), and a pyridine ring. These create significant dipole moments.Expected to be more soluble in polar solvents (e.g., acetone, ethyl acetate, acetonitrile) than in non-polar solvents (e.g., hexane, toluene).
Hydrogen Bonding The oxygen atoms in the nitro and ester groups can act as hydrogen bond acceptors. There are no strong hydrogen bond donors.Solubility will be enhanced in protic solvents that can donate hydrogen bonds (e.g., alcohols), though the lack of a donor site on the molecule itself may limit this effect compared to molecules with -OH or -NH groups.
LogP (Predicted) 1.8579[7]A LogP value in this range suggests a moderate degree of lipophilicity. It indicates the compound will have appreciable solubility in both moderately polar organic solvents and, to a lesser extent, some lipophilic environments, but likely poor solubility in water.
Molecular Size The molecular weight of 289.08 g/mol is moderate.Larger molecules can have lower solubility than smaller, analogous ones due to greater crystal lattice energy that must be overcome by solvent-solute interactions.

Quantitative Solubility Data

A thorough search of peer-reviewed literature and chemical databases did not yield a comprehensive, publicly available dataset for the quantitative solubility of this compound in various organic solvents. This underscores the necessity for the experimental protocols detailed in the following section. The methods described will empower research teams to generate this critical data internally.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

The isothermal saturation shake-flask method is the most reliable technique for determining equilibrium solubility.[8][9] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. This protocol is designed to be self-validating by including steps to confirm equilibrium has been reached.

Materials and Equipment
  • This compound (purity ≥98%)[7]

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic orbital shaker or shaking incubator

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Calibrated positive displacement pipettes or glass volumetric pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Autosampler vials for analysis

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

Step 1: Preparation of Stock Standard for HPLC Calibration

  • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or a mixture of organic solvent and water). This is your primary stock solution (approx. 1 mg/mL).

  • Prepare a series of five calibration standards by serial dilution of the primary stock to cover the expected concentration range.

Step 2: Sample Preparation

  • Add an excess of solid this compound to a pre-weighed glass vial. An excess is critical; a good starting point is ~20-30 mg of solid for 2 mL of solvent. The goal is to have visible, undissolved solid at the end of the experiment.

  • Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

  • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

Step 3: Equilibration

  • Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[9]

  • Agitate the samples for a predetermined time. A 24-hour period is often sufficient, but for novel compounds, it is crucial to validate the equilibration time.

    • Trustworthiness Check (Equilibrium Confirmation): To validate, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between later time points.[8][9]

Step 4: Sample Separation and Dilution

  • After equilibration, remove the vials from the shaker and let them stand for at least 1 hour at the experimental temperature to allow undissolved solids to sediment.[8]

  • Carefully draw the supernatant (the clear liquid layer) into a syringe.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any microscopic solid particles that could artificially inflate the concentration reading.[10]

  • Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to bring its concentration within the linear range of the HPLC calibration curve. Record the dilution factor precisely.

Step 5: Quantification by HPLC

  • Analyze the calibration standards and the diluted sample solutions via a validated HPLC method.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (R²) > 0.995.

  • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

Step 6: Calculation of Solubility

  • Calculate the final solubility using the following formula:

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

The following diagram visualizes the shake-flask solubility determination workflow.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calib Calibration (Parallel Task) cluster_result Phase 4: Calculation prep_solid 1. Add excess solid to vial prep_solvent 2. Add known volume of solvent prep_solid->prep_solvent equil 3. Agitate at constant T (e.g., 24-48h) prep_solvent->equil sediment 4. Sediment solids (1h at constant T) equil->sediment filtrate 5. Filter supernatant (0.22 µm syringe filter) sediment->filtrate dilute 6. Dilute filtrate accurately filtrate->dilute hplc 7. Quantify via HPLC dilute->hplc calc 8. Calculate final solubility (mg/mL or g/L) hplc->calc calib_prep Prepare standards calib_run Run HPLC calib_prep->calib_run calib_curve Generate curve (R² > 0.995) calib_run->calib_curve calib_curve->hplc Use for calculation

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion and Best Practices

References

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?
  • Pharmapproach. (2023). Drug Solubility: Significance and symbolism.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. PubChem Compound Summary for CID 4647502.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link][2]
  • Tecno Pharma. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Toronto Scarborough. [Link][7]
  • SlideShare. (2023). Solubility and its Importance.pptx.
  • Aprotosoaie, A. C., et al. (2020). The Importance of Solubility for New Drug Molecules. Journal of Drug Discovery and Development. [Link][3]
  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)[15]
  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, No.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • Queen's University. (2023). Solubility of Organic Compounds. Retrieved from Queen's University Chemistry. [Link][4]
  • CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
  • Glomme, A., März, J., & Dressman, J. B. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. [Link][9]
  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link][10]
  • GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines.
  • Acros Pharmatech. (n.d.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate.

Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. Understanding the chemical liabilities of this substituted pyridine derivative is paramount for ensuring its integrity in research and development, particularly in the context of drug discovery where compound purity is directly correlated with reliable experimental outcomes. This document synthesizes foundational chemical principles with practical, field-proven insights to offer a robust framework for handling and storing this valuable research chemical.

Molecular Profile and Inherent Stability Considerations

This compound possesses a unique constellation of functional groups that dictate its reactivity and stability profile. A thorough analysis of its structure is the first step in predicting its behavior under various conditions.

  • The Pyridine Core: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom's electronegativity withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene, and more prone to nucleophilic attack, especially when further deactivated by electron-withdrawing groups.[1][2]

  • Electron-Withdrawing Substituents: The presence of both a bromo and a nitro group significantly influences the electron density of the pyridine ring. The nitro group, in particular, is a powerful electron-withdrawing group, further deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution.[3][4]

  • The Ethyl Acetate Sidechain: The ethyl ester functionality introduces a potential site for hydrolysis, which can be catalyzed by both acidic and basic conditions.[5][6][7][8]

  • The Bromo Substituent: The carbon-bromine bond can be susceptible to cleavage, particularly under photolytic conditions.[9]

A logical workflow for assessing the stability of this compound is outlined below:

Caption: A logical workflow for the stability assessment of this compound.

Potential Degradation Pathways

Based on the molecular structure, several degradation pathways should be considered to ensure the long-term integrity of this compound.

Hydrolysis of the Ethyl Ester

The ester functional group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[5][6][10]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and proceeds to completion, forming the carboxylate salt.[7][8]

Given that the compound is often used in buffered solutions for biological assays, careful consideration of the pH is crucial.

Thermal Decomposition

Nitroaromatic compounds can be susceptible to thermal decomposition. While the decomposition of many nitroaromatics occurs at elevated temperatures, the presence of other functional groups can influence the onset and mechanism of degradation.[11][12][13] For this reason, prolonged exposure to high temperatures should be avoided.

Photodegradation

Aromatic brominated compounds can undergo photodegradation, where the energy from light, particularly in the UV spectrum, can lead to the cleavage of the carbon-bromine bond.[9][14][15] This can result in the formation of radical species and subsequent downstream reactions, leading to impurities.

Recommended Storage and Handling Protocols

Based on the analysis of potential degradation pathways, the following storage and handling procedures are recommended to maintain the stability and purity of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable.While several suppliers recommend room temperature storage, minimizing thermal energy can slow down potential long-term degradation.[16]
Light Store in a tightly sealed, amber or opaque vial.To prevent photodegradation of the bromo-substituted pyridine ring.[9][16]
Moisture/Humidity Store in a dry environment. The use of a desiccator is recommended.To minimize the risk of hydrolysis of the ethyl ester functionality.[16]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.To prevent potential oxidative degradation, although the compound is not highly susceptible to oxidation.
Handling Procedures

A systematic approach to handling this compound is crucial to prevent contamination and degradation.

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid compound.

  • Weighing: Weigh the required amount of the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture and oxygen.

  • Dissolution: If preparing a stock solution, use a dry (anhydrous) aprotic solvent. Solvents should be of high purity to avoid introducing contaminants that could catalyze degradation.

  • Solution Storage: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is unavoidable, it should be stored in a tightly sealed vial at low temperature (-20°C or -80°C) and protected from light.

Incompatible Materials

To prevent hazardous reactions and degradation of the compound, avoid contact with the following materials:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the ethyl ester.[7][8]

  • Strong Oxidizing Agents: While the pyridine ring is somewhat resistant to oxidation, strong oxidizers should be avoided.[17][18]

  • Strong Reducing Agents: The nitro group can be reduced by strong reducing agents.

  • Certain Metals: Some metals can catalyze decomposition reactions.[17][19][20]

Monitoring Compound Integrity

Regular monitoring of the purity of this compound, especially for long-term stored samples, is a critical component of quality control.

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) To assess purity and detect the presence of degradation products. A stability-indicating method should be developed.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the mass of any impurities, which can help in elucidating the degradation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the compound and identify any structural changes due to degradation.

Conclusion

The stability of this compound is intrinsically linked to its molecular structure. By understanding the potential liabilities of the bromo, nitro, and ethyl ester functional groups on the pyridine core, researchers can implement robust storage and handling protocols. Adherence to the recommendations outlined in this guide—namely, protection from light, moisture, and extreme temperatures, and avoidance of incompatible materials—will ensure the integrity of this valuable research compound, leading to more reliable and reproducible scientific outcomes.

References

  • Current time information in Pasuruan, ID. (n.d.). Google Search.
  • Chemguide. (n.d.).
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Chemistry LibreTexts. (2023, January 22).
  • MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism.
  • E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • ElectronicsAndBooks. (n.d.).
  • YouTube. (2019, January 15). mechanism of ester hydrolysis.
  • Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions | PDF.
  • Benchchem. (n.d.). How to prevent degradation of 1-Pyridin-2-yl-3-pyridin-3-ylurea in storage.
  • Princeton EHS. (n.d.).
  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
  • MDPI. (n.d.).
  • ScienceDirect. (2025, August 6). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.
  • ACS Publications. (n.d.).
  • YouTube. (2021, March 2). Reactivity of Pyridine.
  • University of California, Santa Barbara. (n.d.).
  • MDPI. (2025, October 15).
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
  • Apollo Scientific. (n.d.). Pyridine.
  • Carl ROTH. (n.d.).
  • YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • LSU. (n.d.).
  • Cornell EHS. (n.d.).
  • University of Wollongong. (n.d.). Incompatible Chemicals - Risk Management and Safety.
  • ResearchGate. (2022, August 9). (PDF)

Sources

A Senior Application Scientist's Technical Guide to Sourcing and Qualifying Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of starting materials is paramount. The success of a multi-step synthesis or the validity of a biological screen can hinge on the purity and consistency of a single chemical building block. This guide provides an in-depth technical framework for evaluating and sourcing Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (CAS No. 1211540-74-7), a key intermediate in various synthetic applications.

As a senior application scientist, my objective is not merely to list suppliers but to equip you with the scientific rationale and practical methodologies to qualify a supplier and validate their product for your specific application. We will delve into the compound's chemical nature, plausible synthetic routes, potential impurities, and the critical quality control (QC) protocols you should consider.

Compound Profile and Commercial Landscape

This compound is a substituted pyridinyl acetate derivative. The presence of a bromo group, a nitro group, and an ethyl ester moiety makes it a versatile reagent for introducing the 5-bromo-3-nitropyridin-2-yl scaffold into more complex molecules through various cross-coupling and nucleophilic substitution reactions.

A survey of the chemical marketplace reveals several commercial suppliers offering this compound, often with varying stated purities and documentation.

Table 1: Overview of Commercial Suppliers and Specifications

SupplierCAS NumberStated PurityMolecular FormulaMolecular WeightStorage Temp.
ChemScene[1]1211540-74-7≥98%C₉H₉BrN₂O₄289.08Room Temperature
Sigma-Aldrich[2]1211540-74-798%C₉H₉BrN₂O₄-Room Temperature
BLDpharm[3]1211540-74-7----
CP Lab Safety[4]1211540-74-7min 97%---

Note: This table is not exhaustive and represents a snapshot of publicly available data. Availability and specifications are subject to change.

The key takeaway from this landscape is that while the compound is accessible, the stated purity levels (typically ≥97% or ≥98%) necessitate a robust internal QC process to verify identity and purity before use in sensitive applications.

Synthesis, Potential Impurities, and Mechanistic Insights

Understanding the likely synthetic pathway is critical for predicting potential impurities. While specific proprietary synthesis routes are not disclosed by suppliers, a chemically plausible route can be inferred from established pyridine chemistry. The synthesis of a related compound, 2-Amino-5-bromo-3-nitropyridine, involves the electrophilic nitration of 2-amino-5-bromopyridine.[5] General methods for synthesizing nitropyridines often involve nitrating agents like dinitrogen pentoxide (N₂O₅) or a mixture of nitric and sulfuric acids.[5][6][7]

A plausible synthesis for this compound could involve the nitration of a precursor like Ethyl 2-(5-bromopyridin-2-yl)acetate.

Plausible Synthetic Workflow cluster_0 Plausible Synthesis Route Start Ethyl 2-(5-bromopyridin-2-yl)acetate (Precursor) Process Electrophilic Nitration (Controlled Temperature) Start->Process Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagent->Process Product This compound (Crude Product) Process->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final Final Product >98% Purity Purification->Final

Caption: Plausible synthetic workflow for the target compound.

Causality and Potential Impurities:

  • Isomeric Impurities: The most significant challenge in pyridine nitration is regioselectivity. Incomplete control over reaction conditions (especially temperature) could lead to the formation of other nitro-isomers.[5] It is crucial to screen for isomers where the nitro group is at the 4, 5, or 6-position.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the precursor, Ethyl 2-(5-bromopyridin-2-yl)acetate.

  • Hydrolysis Products: The presence of strong acids and water during work-up can lead to the hydrolysis of the ethyl ester, resulting in the corresponding carboxylic acid impurity: 2-(5-bromo-3-nitropyridin-2-yl)acetic acid.

  • Solvent Residues: Residual solvents from the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane) may be present.

Supplier and Material Qualification: A Self-Validating Protocol

Trust in a supplier is built upon verifiable data. Before committing a new lot of material to a critical path, a systematic qualification process is essential.

Supplier Qualification Workflow cluster_1 Researcher's Qualification Protocol A Identify Potential Supplier(s) B Request Lot-Specific Certificate of Analysis (CoA) A->B C Review CoA: - Purity (HPLC/NMR) - Identity (NMR/MS) - Residual Solvents (GC) B->C D Purchase Sample for In-House Verification C->D E Perform Incoming QC (See Protocol Below) D->E F Does In-House Data Match CoA? E->F G Qualify Supplier & Lot for Use F->G Yes H Reject Lot. Communicate with Supplier. F->H No

Caption: A logical workflow for qualifying a new chemical supplier.

Experimental Protocol: Incoming Quality Control

This protocol provides a framework for the in-house verification of this compound.

Objective: To confirm the identity, purity, and integrity of a supplied batch.

1. Physical and Visual Inspection:

  • Step 1: Visually inspect the container for proper labeling (Name, CAS No., Lot No.) and integrity.
  • Step 2: Observe the material's appearance. It is typically a solid.[2] Note any discoloration or heterogeneity compared to the supplier's description.

2. Identity Confirmation by ¹H NMR Spectroscopy:

  • Rationale: Nuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of the molecule's structure.
  • Step 1: Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
  • Step 2: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
  • Step 3: Analyze the spectrum for the following expected signals:
  • Pyridyl Protons: Two doublets in the aromatic region (typically ~8.5-9.0 ppm), corresponding to the two protons on the pyridine ring.
  • Methylene Protons (-CH₂-): A singlet (or AB quartet depending on chirality) for the methylene group adjacent to the ester and the pyridine ring (typically ~4.0-4.5 ppm).
  • Ethyl Ester Protons: A quartet (-OCH₂CH₃) and a triplet (-OCH₂CH₃) in the aliphatic region (typically ~4.2 ppm and ~1.2 ppm, respectively).
  • Verification: The chemical shifts, splitting patterns, and integration values should match the expected structure. The absence of significant unassigned peaks is critical.

3. Purity Assessment by HPLC-UV:

  • Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.[5][8]
  • Step 1 (System Preparation):
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Detector: UV, set to monitor at 254 nm and 280 nm.
  • Step 2 (Sample Preparation): Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
  • Step 3 (Chromatographic Method):
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5 µL.
  • Gradient: Start at 30% B, hold for 1 min. Ramp to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 30% B and re-equilibrate for 3 minutes.
  • Step 4 (Data Analysis): Integrate all peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). The result should be ≥98% and align with the CoA value. Scrutinize any impurity peaks greater than 0.1%.

Applications in Drug Discovery and Synthesis

Substituted nitropyridines are foundational building blocks in medicinal chemistry. The nitro group can serve as a director for further substitutions or be reduced to an amine, which can then be elaborated into a wide array of functional groups (amides, ureas, sulfonamides). The bromo-substituent is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

While specific drug candidates containing this exact fragment may be proprietary, its structure is analogous to intermediates used in the synthesis of kinase inhibitors, GPCR modulators, and other classes of biologically active molecules. Its utility lies in providing a rigid, functionalized aromatic core for library synthesis and lead optimization campaigns. Natural products and their derivatives, which often feature heterocyclic cores, continue to be a major source of inspiration and starting points for drug discovery.[9]

Safe Handling and Storage

Substituted nitropyridines should be handled with care.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place. The material is generally stable at room temperature.[1][2]

  • Safety Data: Always consult the supplier-provided Safety Data Sheet (SDS) for detailed hazard information. The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][10]

By integrating these principles of chemical understanding, supplier verification, and rigorous in-house quality control, researchers can ensure the reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4647502, Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • CP Lab Safety. ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • Chempanda.
  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]
  • Tømmeraas, K., & Krienke, T. (2022). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 27(19), 6561. [Link]
  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
  • MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]
  • Namba, K., & Imagawa, H. (2020).
  • Biomanufacturing.org. Quality Control Biochemistry. [Link]
  • U.S. Environmental Protection Agency. Manual of Analytical Quality Control for Pesticides and Related Compounds in Human and Environmental Samples, 2nd revision. [Link]

Sources

The Strategic Landscape of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate Analogs in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the synthesis, modification, and potential therapeutic applications of analogs derived from the core scaffold, Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. We will delve into the strategic considerations behind analog design, detailing synthetic methodologies and the rationale for structural modifications aimed at optimizing biological activity. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on the nitropyridine framework.

The Core Scaffold: Understanding this compound

This compound is a substituted nitropyridine derivative that presents a versatile platform for medicinal chemistry exploration.[1] Its structure, characterized by a pyridine ring bearing a bromo substituent, a nitro group, and an ethyl acetate moiety, offers multiple points for chemical modification. The electron-withdrawing nature of the nitro group and the halogen atom significantly influences the reactivity of the pyridine core, making it a key intermediate in the synthesis of more complex heterocyclic systems.[2]

Molecular Structure and Physicochemical Properties:

PropertyValueReference
CAS Number 1211540-74-7[1]
Molecular Formula C₉H₉BrN₂O₄[1]
Molecular Weight 289.08 g/mol [1]
LogP 1.8579[1]
Topological Polar Surface Area (TPSA) 82.33 Ų[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 4[1]

Synthetic Pathways to the Core Scaffold and Key Intermediates

The synthesis of this compound and its analogs relies on the strategic functionalization of the pyridine ring. A crucial precursor for this scaffold is 5-bromo-2-chloro-3-nitropyridine .

Synthesis of the Key Precursor: 5-bromo-2-chloro-3-nitropyridine

A reliable synthetic route to this intermediate begins with the nitration of 2-amino-5-bromopyridine.[2] The subsequent Sandmeyer reaction allows for the replacement of the amino group with a chloro substituent.

Experimental Protocol: Synthesis of 5-bromo-2-chloro-3-nitropyridine [3]

  • Diazotization: Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in 6 M hydrochloric acid. Cool the mixture to 0 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 1 hour.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-chloro-3-nitropyridine.

Synthesis_of_Precursor A 2-Amino-5-bromo-3-nitropyridine B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0°C   C 5-Bromo-2-chloro-3-nitropyridine B->C  CuCl, HCl  

Figure 1: Synthesis of the key precursor, 5-bromo-2-chloro-3-nitropyridine.

Introduction of the Ethyl Acetate Moiety

With the 2-chloro-5-bromo-3-nitropyridine precursor in hand, the ethyl acetate side chain can be introduced via a nucleophilic aromatic substitution reaction. A common method involves the use of the enolate of ethyl acetoacetate.

Experimental Protocol: Synthesis of this compound

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve ethyl acetoacetate (1.2 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Nucleophilic Substitution: Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in the same anhydrous solvent and add it dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Synthesis_of_Core_Molecule cluster_0 Enolate Formation cluster_1 Nucleophilic Aromatic Substitution A Ethyl Acetoacetate C Ethyl Acetoacetate Enolate A->C B Sodium Hydride B->C E This compound C->E D 5-Bromo-2-chloro-3-nitropyridine D->E

Figure 2: General workflow for the synthesis of the core molecule.

Design and Synthesis of Analogs: A Structure-Activity Relationship (SAR) Perspective

The core scaffold of this compound offers three primary sites for modification to explore structure-activity relationships: the bromo substituent, the nitro group, and the ethyl acetate side chain.

Modification of the Bromo Substituent

The bromine atom at the 5-position can be replaced with other functional groups to probe the effects of electronics and sterics on biological activity.

  • Suzuki and Stille Couplings: The bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

  • Buchwald-Hartwig Amination: This reaction enables the introduction of primary and secondary amines, providing opportunities to modulate polarity and hydrogen bonding potential.

  • Cyanation: Replacement of the bromo group with a nitrile can act as a bioisostere for a halogen or a hydrogen bond acceptor.

Bioisosteric Replacement of the Nitro Group

The nitro group, while contributing to the electronic properties of the molecule, can sometimes be a liability in drug development due to potential metabolic reduction to toxic species. Therefore, its replacement with a suitable bioisostere is a critical step in lead optimization.

  • Trifluoromethyl Group (CF₃): The CF₃ group is a well-established bioisostere for the nitro group. It is strongly electron-withdrawing and metabolically stable.

  • Cyano Group (CN): The cyano group is another common bioisostere that is electron-withdrawing and can participate in hydrogen bonding.

  • Sulfone (SO₂R) and Sulfonamide (SO₂NR₂) Groups: These groups can mimic the electronic and steric properties of the nitro group while offering improved metabolic stability and opportunities for further functionalization.

Modification of the Ethyl Acetate Side Chain

The ethyl acetate moiety can be modified to alter the compound's pharmacokinetic properties and introduce new interactions with biological targets.

  • Amide Formation: Hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a diverse range of amines, can introduce a variety of functional groups and modulate the compound's properties.

  • Reduction: The ester can be reduced to the corresponding alcohol, which can then be further functionalized, for example, through etherification or esterification.

  • Chain Extension/Modification: The acetate chain can be extended or branched to probe the steric requirements of the binding pocket.

SAR_Strategy cluster_Bromo Bromo Substituent (Position 5) cluster_Nitro Nitro Group (Position 3) cluster_Acetate Ethyl Acetate Side Chain (Position 2) Core This compound Bromo_Mod Cross-Coupling (Suzuki, Stille) Buchwald-Hartwig Amination Cyanation Core->Bromo_Mod Modulation of Electronics & Sterics Nitro_Mod Bioisosteric Replacement: - Trifluoromethyl (CF₃) - Cyano (CN) - Sulfone/Sulfonamide Core->Nitro_Mod Improve Metabolic Stability & Mimic Electronics Acetate_Mod Amide Formation Reduction to Alcohol Chain Modification Core->Acetate_Mod Alter Pharmacokinetics & Introduce New Interactions

Figure 3: Structure-Activity Relationship (SAR) exploration strategy.

Biological Evaluation: Protocols for In Vitro Screening

The therapeutic potential of the synthesized analogs can be assessed through a variety of in vitro assays. Below are representative protocols for evaluating antimicrobial and anticancer activity.

Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [4]

  • Preparation of Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include a positive control (broth with a known antibiotic), a negative control (broth only), and a vehicle control (broth with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Screening

Protocol: MTT Assay for Cell Viability and Cytotoxicity [5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and the potential for diverse functionalization at multiple positions provide a rich chemical space for exploration. By systematically applying the principles of medicinal chemistry, including bioisosteric replacements and structure-activity relationship studies, researchers can optimize the pharmacological properties of these analogs. The in vitro screening protocols outlined in this guide provide a robust framework for the initial biological evaluation of these novel compounds, paving the way for the identification of promising lead candidates for further preclinical and clinical development. Future work should focus on exploring a wider range of bioisosteric replacements for the nitro group and diversifying the substituents on the pyridine ring and the acetate side chain to build a comprehensive SAR and identify compounds with potent and selective biological activity.

References

  • MDPI.
  • MDPI. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • PMC.
  • ResearchGate.
  • YouTube. Acetoacetic Ester Synthesis Reaction Mechanism. [Link]

Sources

Reactivity of the nitro group in Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity centered on the nitro group in this compound, a highly functionalized heterocyclic building block. The document details the primary transformations of the nitro group, with a strong focus on its selective reduction to an amino group, a critical transformation in the synthesis of bioactive molecules. Furthermore, it explores the profound influence of the nitro group on the pyridine ring's electronics, particularly its role in activating the scaffold towards nucleophilic aromatic substitution (SNAr). This guide is structured to provide not only theoretical mechanistic insights but also practical, field-proven experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and application of this versatile molecule's chemistry.

Introduction: Molecular Architecture and Electronic Landscape

This compound (CAS 1211540-74-7) is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its synthetic utility is derived from the strategic placement of three key functional groups on the pyridine core: a bromo substituent, a nitro group, and an ethyl acetate side chain.

The electronic character of the molecule is dominated by the pyridine nitrogen and the potent electron-withdrawing nature of the 3-nitro group. This combination renders the pyridine ring highly electron-deficient, a state which dictates its reactivity.[3][4] The nitro group at the C-3 position, in particular, serves two primary roles that are the focus of this guide:

  • A Reducible Functional Group: The nitro group is readily reduced to an amine, providing a gateway to a vast array of further chemical modifications, including amide bond formation, diazotization, and N-alkylation.

  • A Powerful Activating Group: It strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), influencing the sites susceptible to nucleophilic attack.[5][6]

Understanding the chemoselectivity of reactions involving the nitro group, while preserving the bromo and ester functionalities, is paramount for its effective use in multi-step synthetic campaigns.

cluster_attacks Activated Positions for Nucleophilic Attack cluster_note Note mol N C C-NO₂ C C-Br C mol:c2->mol:n mol:c3->mol:c2 mol:c4->mol:c3 mol:c5->mol:c4 mol:c6->mol:c5 mol:n->mol:c6 c2_attack ortho (Sterically hindered by side-chain) c4_attack ortho c4_attack->mol:c4 c6_attack para c6_attack->mol:c6 note_text Attack at C-2, C-4, or C-6 allows resonance stabilization of the negative charge by the C-3 nitro group. workflow start This compound amine Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate start->amine Selective Reduction (e.g., SnCl₂, Fe/HCl) snar C-4 / C-6 Functionalization Products (e.g., via VNS) start->snar SNAr / VNS (Strong Nucleophile)

Sources

Methodological & Application

The Strategic Utility of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel bioactive molecules. Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate has emerged as a pivotal intermediate, offering a synthetically versatile platform for the elaboration of complex molecular architectures, particularly those targeting key signaling pathways in oncology and other therapeutic areas. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the underlying chemical principles that govern its reactivity.

Compound Overview and Strategic Importance

This compound (CAS 1211540-74-7) is a polysubstituted pyridine derivative featuring a unique convergence of reactive sites. The strategic arrangement of a bromo substituent, a nitro group, and an ethyl acetate moiety on the pyridine core endows this molecule with a rich and tunable chemical reactivity, making it a valuable asset in the medicinal chemist's toolbox.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₉BrN₂O₄
Molecular Weight 289.08 g/mol
Appearance Solid
Purity Typically ≥97%
CAS Number 1211540-74-7

The true synthetic potential of this reagent lies in the orthogonal reactivity of its functional groups. The nitro group can be selectively reduced to an amine, which, in concert with the adjacent ethyl acetate group, provides a masked 1,2-diamino precursor functionality. The bromine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in various palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity allows for the sequential and controlled introduction of molecular diversity, a cornerstone of modern lead optimization efforts.

Core Application: Synthesis of Fused Heterocyclic Scaffolds

A primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-b]pyrazines. This scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors.[2] The general synthetic strategy involves a two-step sequence: reduction of the nitro group followed by condensation and cyclization.

The Synthetic Pathway to Pyrido[2,3-b]pyrazines

The transformation of this compound into the pyrido[2,3-b]pyrazine core is a powerful method for generating libraries of compounds for biological screening. The general workflow is depicted below:

G A This compound B Reduction of Nitro Group (e.g., Fe/AcOH, H2/Pd-C) A->B C Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate B->C D Condensation with 1,2-Dicarbonyl Compound (e.g., Glyoxal, Diacetyl) C->D E Cyclization/Aromatization D->E F 7-Bromo-substituted Pyrido[2,3-b]pyrazine E->F G Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) F->G H Diverse Bioactive Molecules G->H

Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazines.

This synthetic route leverages the latent 1,2-diamine character of the starting material after the initial reduction step. The resulting 3-amino-2-acetylpyridine derivative is then poised for cyclization with a suitable dielectrophile to construct the pyrazine ring.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a 7-bromo-pyrido[2,3-b]pyrazine derivative, a key intermediate for further elaboration into potential kinase inhibitors.

Protocol 1: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group of this compound to the corresponding amine.

Rationale: The choice of reducing agent is critical to avoid unwanted side reactions, such as debromination or reduction of the ester functionality. Iron powder in acetic acid is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe, <100 mesh) (5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and glacial acetic acid (sufficient to dissolve the starting material, e.g., 10 mL per gram of starting material).

  • Stir the solution at room temperature and add iron powder (5.0 eq) portion-wise over 15 minutes. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate, can be purified by column chromatography on silica gel if necessary, or used directly in the next step.

Protocol 2: Condensation and Cyclization to form the Pyrido[2,3-b]pyrazine Core

Objective: To construct the pyrazine ring by reacting the 1,2-diamine precursor with a 1,2-dicarbonyl compound.

Rationale: The condensation of the newly formed amino group and the active methylene of the acetate group with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl, followed by cyclization and aromatization, is a robust method for the formation of the pyrido[2,3-b]pyrazine ring system.

Materials:

  • Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate (from Protocol 1, 1.0 eq)

  • Glyoxal (40% solution in water) or Diacetyl (1.1 eq)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the crude or purified Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add the 1,2-dicarbonyl compound (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to afford the desired 7-bromo-substituted pyrido[2,3-b]pyrazine derivative.

Downstream Applications and Future Perspectives

The resulting 7-bromo-pyrido[2,3-b]pyrazine is a versatile intermediate for further chemical modifications. The bromine atom serves as a handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G A 7-Bromo-pyrido[2,3-b]pyrazine B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) A->B C Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) A->C D 7-Aryl-pyrido[2,3-b]pyrazines B->D E 7-Amino-pyrido[2,3-b]pyrazines C->E F Kinase Inhibitor Scaffolds D->F E->F

Caption: Diversification of the 7-bromo-pyrido[2,3-b]pyrazine scaffold.

The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential. Its utility as a versatile building block ensures its place in the arsenal of medicinal chemists for the foreseeable future.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
  • CP Lab Safety. ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the application of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate as a versatile building block in nucleophilic aromatic substitution (SNAr) reactions. We provide an in-depth analysis of the substrate's reactivity, underpinned by the electronic effects of its substituents. This document furnishes researchers and drug development professionals with detailed, field-proven protocols for the synthesis of a diverse range of substituted pyridine derivatives through reactions with amine, thiol, and alkoxide nucleophiles. The causality behind experimental choices, self-validating system designs for protocols, and the significance of the resulting products in medicinal chemistry are thoroughly discussed.

Introduction: The Strategic Value of a Highly Functionalized Pyridine Core

This compound is a strategically important starting material in modern synthetic and medicinal chemistry. Its pyridine core is a common motif in a vast array of pharmaceuticals and agrochemicals. The strategic placement of a bromo leaving group, a strongly electron-withdrawing nitro group, and an ethyl acetate moiety provides a unique combination of reactivity and functionality.

The electron-deficient nature of the pyridine ring, further accentuated by the nitro group at the 3-position, renders the C-Br bond at the 5-position highly susceptible to nucleophilic attack. This predictable reactivity allows for the facile and regioselective introduction of a wide variety of substituents, making this compound an ideal scaffold for the generation of diverse chemical libraries for drug discovery and lead optimization. The ethyl acetate group offers a convenient handle for further synthetic transformations, such as hydrolysis, amidation, or reduction. The resulting substituted 3-nitropyridine derivatives are key intermediates in the synthesis of complex heterocyclic systems, including potent kinase inhibitors for cancer therapy.

The Chemistry of Activation: Understanding SNAr on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-poor aromatic and heteroaromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr proceeds via a two-step addition-elimination mechanism.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed, and it is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group in our substrate. The nitro group, being para to the site of nucleophilic attack, effectively delocalizes the negative charge through resonance, thereby lowering the activation energy of the reaction. In the second, faster step, the leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

SNAr_Mechanism

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are designed to be self-validating, with clear endpoints and purification strategies. All reagents should be of high purity, and solvents should be anhydrous where specified.

Synthesis of 2-Amino-Substituted Pyridine Derivatives

The reaction with amine nucleophiles is a cornerstone application of this substrate, leading to precursors for a variety of bioactive molecules.

Protocol 1: Reaction with a Primary Arylamine (e.g., Aniline)

This protocol details the synthesis of Ethyl 2-(5-(phenylamino)-3-nitropyridin-2-yl)acetate.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

    • Add anhydrous DMF to dissolve the solids.

    • Add aniline to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the potassium carbonate and the intermediate Meisenheimer complex. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The temperature is elevated to provide sufficient energy to overcome the activation barrier of the rate-determining nucleophilic attack.

Synthesis of 2-Thio-Substituted Pyridine Derivatives

Thioethers are important functionalities in many pharmaceutical compounds. This protocol outlines their synthesis using a thiol nucleophile.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol details the synthesis of Ethyl 2-(5-(phenylthio)-3-nitropyridin-2-yl)acetate.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.

    • Add cesium carbonate to the solution.

    • Add thiophenol dropwise to the stirring suspension at room temperature.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.

    • Extract the mixture three times with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

    • The crude product can be purified by silica gel chromatography (hexanes/ethyl acetate eluent).

Rationale: Cesium carbonate is a stronger base than potassium carbonate and is often more effective in deprotonating the thiol to the more nucleophilic thiolate in situ. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction typically proceeds efficiently at room temperature due to the high nucleophilicity of the thiolate anion.

Synthesis of 2-Alkoxy-Substituted Pyridine Derivatives

Alkoxy-substituted pyridines are valuable intermediates and can be prepared via SNAr with alkoxides.

Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol details the synthesis of Ethyl 2-(5-methoxy-3-nitropyridin-2-yl)acetate.

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.5 eq, either as a solid or a solution in methanol)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in anhydrous THF in a flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium methoxide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash chromatography on silica gel.

Rationale: Sodium methoxide is a strong nucleophile and base. The reaction is typically performed at a lower temperature initially to control the exothermicity and potential side reactions. THF is a common aprotic solvent for such reactions. Quenching with a mild acid like ammonium chloride neutralizes the excess base.

Data Presentation: Summary of Reaction Conditions and Yields

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF80-1004-875-90
ThiophenolCs₂CO₃MeCNRoom Temp2-480-95
Sodium Methoxide-THF0 to Room Temp1-385-95

Workflow and Mechanistic Diagrams

experimental_workflow

Conclusion: A Gateway to Novel Chemical Matter

This compound has demonstrated its utility as a robust and versatile platform for the synthesis of a wide range of substituted pyridine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. The resulting products are primed for further elaboration and are of significant interest to the drug discovery and development community, particularly in the pursuit of novel therapeutics targeting a variety of disease pathways.

References

  • Organic Syntheses. 2,3-diaminopyridine.
  • PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate.
  • CP Lab Safety. This compound, min 97%, 10 grams.
  • Jordan Journal of Chemistry. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • MDPI. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • NIH. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.
  • NIH. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Nitropyridines

In the landscape of modern drug discovery and pharmaceutical development, N-heterocyclic compounds are of paramount importance, with the pyridine ring serving as a "privileged structural motif" in a significant percentage of FDA-approved drugs.[1] Among these, nitropyridine derivatives have emerged as exceptionally versatile intermediates.[1][2][3] The strong electron-withdrawing nature of the nitro group activates the pyridine core for a variety of synthetic transformations, making compounds like Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate valuable building blocks for complex molecular architectures.[2][4][5][6]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation in organic synthesis.[7][8][9] Its operational simplicity, mild reaction conditions, and remarkable tolerance for a vast array of functional groups have cemented its role in both academic research and industrial-scale production.[9][10]

This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings, explain the critical role of each reaction parameter, and offer a step-by-step workflow designed to empower researchers, scientists, and drug development professionals to successfully synthesize novel 2,3,5-trisubstituted pyridine derivatives.

Reaction Principle and Mechanistic Causality

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][11][12]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst PdII_A R¹-Pd(II)L_n-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition (R¹-X) Product R¹-R² (Coupled Product) PdII_B R¹-Pd(II)L_n-OR'' PdII_A->PdII_B Metathesis (+ Base, e.g., OH⁻) PdII_C R¹-Pd(II)L_n-R² PdII_B->PdII_C Transmetalation (+ R²-B(OH)₂) PdII_C->Pd0 Reductive Elimination (- R¹-R²) RX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-limiting step. For our substrate, the presence of the electron-withdrawing nitro group makes the pyridine ring electron-deficient, which significantly facilitates this oxidative addition step.[13][14]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boronic acid to the palladium(II) center. This process is critically mediated by a base, which activates the organoboron species by forming a more nucleophilic boronate complex (e.g., [R²B(OH)₃]⁻).[7][15][16][17] This boronate then exchanges its organic moiety with the halide on the palladium complex.

  • Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) on the palladium center couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7][11]

Optimizing Key Experimental Parameters: A Scientist's Perspective

The success of coupling an electron-deficient, functionalized substrate like this compound is not accidental; it is the result of deliberate and informed choices regarding each reaction component.

ParameterRecommended Choice(s)Rationale & Field Insights
Palladium Source & Ligand Precatalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄ Ligands: XPhos, SPhos, RuPhosThe substrate is a heteroaryl bromide. While standard catalysts like Pd(PPh₃)₄ can be effective, challenging couplings often benefit from bulky, electron-rich phosphine ligands.[10][18] These ligands promote both the oxidative addition and the final reductive elimination steps.[18] Pd(dppf)Cl₂ is a robust, air-stable precatalyst often effective for heteroaryl couplings.[19]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base's primary role is to activate the boronic acid for transmetalation.[15][16][20] K₂CO₃ is a cost-effective and generally reliable choice. Cs₂CO₃ is more soluble and often provides better results with less reactive partners. K₃PO₄ is a stronger, non-nucleophilic base useful in anhydrous conditions, especially if protodeboronation is an issue.[18] Crucially , the ethyl ester in our substrate is susceptible to hydrolysis under strongly basic conditions. A milder base or carefully controlled conditions may be necessary.[20]
Solvent System 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, 2-MeTHF/H₂OA polar, aprotic solvent is typically used to solubilize the organic components.[13][21] The addition of water is common and serves two purposes: it dissolves the inorganic base and the resulting boronate salt, and it is believed to facilitate the transmetalation step.[13] Dioxane is a traditional choice, but greener alternatives like 2-MeTHF are gaining traction.[18][22][23] DMF can be useful for substrates with poor solubility.[13]
Boron Reagent Arylboronic Acids, Arylboronic Pinacol Esters (BPin)Boronic acids are the most common coupling partners due to their commercial availability and reactivity.[14] Pinacol esters are often more stable, less prone to protodeboronation, and are preferred for purifying and storing the boron reagent, though they may react more slowly.[14]
Temperature 80 - 110 °CMost Suzuki couplings require heating to drive the reaction to completion. The optimal temperature depends on the solvent and the reactivity of the coupling partners. Monitoring the reaction is key to avoid decomposition at elevated temperatures.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Glassware should be oven-dried prior to use.

Experimental Workflow Diagram

Workflow start Start reagents 1. Reagent Preparation - Weigh solid reagents into an  oven-dried Schlenk flask. start->reagents inert 2. Establish Inert Atmosphere - Evacuate and backfill flask  with Argon/Nitrogen (3x). reagents->inert solvents 3. Add Solvents & Reagents - Add degassed solvents via syringe. - Add boronic acid solution. inert->solvents heat 4. Reaction - Heat mixture to 80-100 °C  with vigorous stirring. solvents->heat monitor 5. Monitoring - Track progress via TLC or LC-MS  until starting material is consumed. heat->monitor workup 6. Workup - Cool to RT, quench with water. - Extract with organic solvent (e.g., EtOAc). monitor->workup purify 7. Purification - Dry organic layer, concentrate. - Purify by column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Reagents and Materials
ReagentMW ( g/mol )Amount (mmol)Equivalents
This compound289.081.01.0
Arylboronic Acid-1.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.03
K₂CO₃ (anhydrous)138.212.02.0
1,4-Dioxane (anhydrous, degassed)-8 mL-
Water (degassed)-2 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 289 mg), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL). The mixture will typically turn dark brown or black.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure coupled product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficient temperature.3. Poor quality reagents.1. Ensure thorough degassing of solvents and proper inert atmosphere technique.2. Increase reaction temperature in 10 °C increments.3. Use freshly purchased or purified reagents.
Protodeborylation (Boronic acid is converted to arene)1. Reaction conditions are too harsh (high temp, prolonged time).2. Base is too strong or excess water is present.1. Lower the reaction temperature or shorten the reaction time.2. Switch to a milder base (e.g., KF) or use anhydrous conditions (e.g., K₃PO₄ in THF).[18][24] Consider using a more stable boronic ester (BPin).
Homocoupling (Boronic acid couples with itself)1. Presence of oxygen in the reaction mixture.2. Catalyst system favors this side reaction.1. Improve degassing procedure.2. Use a bulkier phosphine ligand to sterically hinder homocoupling.[18]
Ester Hydrolysis 1. Base is too strong or reaction time is too long.2. Presence of excess water.1. Use a milder base like NaHCO₃ or KF.[18][20]2. Reduce the amount of water or run under anhydrous conditions.

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally effective and reliable strategy for the C-C functionalization of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of novel 2-aryl-3-nitropyridine derivatives. These products serve as high-value scaffolds for further elaboration in medicinal chemistry programs, underscoring the pivotal role of this reaction in accelerating the discovery of new therapeutic agents.[1]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta.
  • Techembui. (2024). The Role of Nitropyridines in Pharmaceutical Development. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Cano, R., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Techembui. (2024).
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Khusnutdinova, E. F., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]
  • Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]
  • Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Semantic Scholar. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • Canadian Science Publishing. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]
  • CP Lab Safety. ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Note: Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate as a Versatile Heterocyclic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a highly functionalized pyridine derivative that serves as a powerful and versatile building block in modern organic and medicinal chemistry.[1][2] Its unique arrangement of an activated bromo substituent, a nitro group, and a reactive acetate side chain provides multiple, orthogonal reaction sites for complex molecular construction. This document provides a comprehensive guide for researchers, outlining the core reactivity, key synthetic transformations, and detailed experimental protocols for the strategic use of this intermediate. We will delve into nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and reductive cyclization strategies, offering field-proven insights to streamline its application in drug discovery and materials science.

Physicochemical Properties and Reactivity Profile

This compound is a stable, solid compound at room temperature.[3] Its structure is primed for a variety of chemical transformations, making it an invaluable tool for synthetic chemists.

Table 1: Physicochemical Data

Property Value Reference
CAS Number 1211540-74-7 [1][4]
Molecular Formula C₉H₉BrN₂O₄ [1]
Molecular Weight 289.08 g/mol [1]
Appearance Solid
Purity Typically ≥97-98% [1][3]

| Storage | Store at room temperature, inert atmosphere |[4] |

Structural Analysis and Reactive Sites

The synthetic versatility of this building block stems from three key regions of reactivity, which can be addressed selectively under different reaction conditions.

  • C5-Bromo Group: The bromine atom is positioned on an electron-deficient pyridine ring, activated by the adjacent nitro group. This makes it an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and a prime site for transition-metal-catalyzed cross-coupling reactions.

  • C3-Nitro Group: The strongly electron-withdrawing nitro group is critical to the molecule's reactivity. It activates the C5 position for substitution and serves as a key functional handle for reduction to an amino group, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems.

  • C2-Ethyl Acetate Group: The methylene protons (α-protons) of the acetate side chain are acidic and can be deprotonated for further alkylation or condensation reactions. The ester moiety itself can be hydrolyzed, amidated, or reduced to introduce additional diversity.

Core Synthetic Applications & Strategies

The strategic manipulation of the functional groups on this compound allows for the construction of a diverse array of complex scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3-nitropyridine ring greatly facilitates the displacement of the bromide at the C5 position by various nucleophiles.[5] This is a direct and efficient method for introducing amines, alkoxides, or thiolates.

Causality: The reaction proceeds via a Meisenheimer-type intermediate, an anionic σ-complex.[6] The stability of this intermediate is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge through resonance.[7] This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.[8]

Caption: Generalized workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[9] This strategy is a cornerstone of modern synthesis, enabling the introduction of aryl, heteroaryl, or vinyl groups.[10][11]

Expert Insight: The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids.[9][12] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. For electron-deficient substrates like this, ligands such as SPhos or XPhos are often effective in promoting the key oxidative addition step of the catalytic cycle.

The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[12]

Caption: Standard workflow for a Suzuki coupling experiment.

Reductive Cyclization for Fused Heterocycles

One of the most powerful applications of this building block is in the synthesis of fused bicyclic systems. This is typically a two-step process:

  • Functionalization: The C5-bromo group is first replaced via SNAr or cross-coupling.

  • Reductive Cyclization: The nitro group is then reduced to an amine. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The newly formed amine is positioned ortho to the acetate side chain, facilitating a spontaneous or acid-catalyzed intramolecular cyclization to form a lactam.

This strategy provides efficient access to scaffolds such as pyrido[2,3-b]pyrazin-2(1H)-ones and related structures, which are prevalent in many biologically active molecules.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for SNAr with an Amine
  • Principle: Displacement of the C5-bromide with a primary or secondary amine, typically in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

  • Materials:

    • This compound (1.0 equiv)

    • Amine nucleophile (1.2 equiv)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

    • Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Procedure:

    • To a round-bottom flask, add this compound and the chosen solvent (approx. 0.1 M concentration).

    • Add the amine nucleophile, followed by the base (DIPEA or TEA).

    • Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Principle: Palladium-catalyzed coupling of the C5-bromide with an arylboronic acid to form a new C-C bond.[11][12]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ or similar Pd catalyst (e.g., PdCl₂(dppf)) (0.05 equiv)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)[10]

    • Solvent system: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[10]

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[9]

    • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Reductive Cyclization
  • Principle: Reduction of the nitro group to an amine, followed by intramolecular cyclization to form a fused lactam.

  • Materials:

    • C5-substituted-3-nitropyridine derivative (from Protocol 1 or 2) (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the starting nitropyridine in ethanol or ethyl acetate.

    • Add SnCl₂·2H₂O portion-wise (the reaction can be exothermic).

    • Heat the mixture to reflux (approx. 78 °C for EtOH) and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature and carefully quench by pouring it into a stirred solution of saturated NaHCO₃ to neutralize the acid and precipitate tin salts.

    • Filter the resulting suspension through Celite, washing the pad thoroughly with ethyl acetate or dichloromethane.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with more solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclized product.

    • Purify as needed by recrystallization or column chromatography.

Troubleshooting and Expert Insights

Issue Potential Cause Recommended Solution
Low yield in Suzuki Coupling Catalyst inhibition/deactivation; Inefficient transmetalation.The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst.[10] Consider using a bulkier phosphine ligand (e.g., SPhos, XPhos) to prevent this. Ensure the base is anhydrous and of high quality.
Incomplete SNAr Reaction Poor nucleophilicity of the amine; Steric hindrance.Increase the reaction temperature or switch to a more polar aprotic solvent like DMSO. If sterically hindered, consider using a stronger, non-nucleophilic base like DBU.
Side products in Reductive Cyclization Over-reduction; Incomplete cyclization.If using H₂/Pd-C, carefully monitor hydrogen uptake to avoid reduction of other groups. For incomplete cyclization, add a catalytic amount of acetic acid after the reduction step to promote the final condensation.
Difficulty purifying products Residual tin salts from reduction; Baseline streaking on silica gel.After quenching the SnCl₂ reaction, stir vigorously with NaHCO₃ for at least 1 hour to ensure complete precipitation of tin hydroxides. For polar pyridinic compounds, consider adding 1-2% triethylamine to the chromatography eluent to prevent streaking.

Conclusion

This compound is a robust and highly adaptable synthetic intermediate. Its well-defined reactive sites allow for sequential, controlled modifications, providing a clear and efficient pathway to complex heterocyclic scaffolds. The protocols and insights provided in this note serve as a foundational guide for chemists to leverage the full potential of this valuable building block in their research and development programs.

References

  • CP Lab Safety. This compound, min 97%, 10 grams.
  • Khan, I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • SADOWSKI, M. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Rusinov, G. et al. (1993). A convenient sonochemical synthesis of vicinally substituted 3-hydroxylaminopyridines. Mendeleev Communications.
  • Jia, Z. et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES.
  • TMP Chem. (2019). nucleophilic aromatic substitutions. YouTube.
  • National Center for Biotechnology Information. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. PubChem.
  • Sadowski, M. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Tomasik, P. et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules.
  • Bakke, J. (2002). Synthesis and Functionalization of 3-Nitropyridines. Ph.D. Thesis.
  • ChemBeats. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. ChemInform Abstract: A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • Tohda, Y. & Ariga, M. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Journal of Synthetic Organic Chemistry, Japan.

Sources

Application Note & Protocols: Strategic Amination of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Amino-3-nitropyridine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, pyridine derivatives are foundational building blocks for creating novel therapeutic agents.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in bioactive molecules.[2] Among these, the 5-bromo-3-nitropyridine core is an exceptionally versatile intermediate, engineered for precise chemical modifications.[1][3] The presence of a bromine atom and a strongly electron-withdrawing nitro group creates a highly activated system for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[4][5]

This document provides a detailed guide to the reaction of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate with various primary and secondary amines. We will explore the underlying mechanistic principles that govern this transformation, provide robust, step-by-step protocols for its execution, and offer insights derived from extensive experience to ensure successful synthesis and purification. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to reliably generate a diverse library of 5-amino-3-nitropyridine derivatives, which are key precursors for a range of biologically active compounds.[2]

Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[6][7] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

Causality Behind Reactivity: The pyridine ring is intrinsically electron-deficient compared to benzene, making it more susceptible to nucleophilic attack.[8] This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position.[4][7] The combined influence of the ring nitrogen and the nitro group significantly lowers the electron density at the carbon atoms ortho and para to them, specifically the C2, C4, and C6 positions.

In the case of this compound, the bromine atom at the C5 position is the target for substitution. Although C5 is meta to the nitro group, its reactivity is substantially enhanced by being para to the electron-withdrawing ring nitrogen. This activation makes the C-Br bond susceptible to cleavage upon attack by a nucleophile.

The Two-Step Mechanism:

  • Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient C5 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization. This initial attack is typically the rate-determining step of the reaction.[6]

  • Elimination and Aromaticity Restoration: The aromaticity of the pyridine ring is restored through the expulsion of the bromide leaving group. This step is rapid and thermodynamically favorable, driving the reaction to completion.

Figure 1: SNAr Mechanism on the Pyridine Core

Experimental Protocols & Data

The success of the SNAr reaction is highly dependent on the choice of solvent, base, and temperature. The protocols below are designed to be robust starting points for a variety of amine nucleophiles.

General Experimental Workflow

A standardized workflow ensures reproducibility and simplifies the process from reaction setup to final product analysis.

Figure 2: General Experimental Workflow
Protocol 1: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol describes a typical procedure for a moderately reactive secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) (0.2 M concentration)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle with temperature controller

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.

    • Add DMF via syringe, followed by the dropwise addition of morpholine.

    • Stir the reaction mixture and heat to 80-90 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

Primary amines are generally more reactive. The use of a milder base can be advantageous.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Acetonitrile (ACN) (0.2 M concentration)

  • Procedure:

    • Follow the general setup as described in Protocol 1.

    • Combine the substrate, acetonitrile, and benzylamine in the reaction flask.

    • Add DIPEA dropwise at room temperature.

    • Heat the reaction to 60-70 °C and monitor its progress (typically 2-6 hours).

    • Perform work-up and purification as detailed in Protocol 1.

    • Expert Insight: Using a non-nucleophilic hindered base like DIPEA is crucial here. Stronger, unhindered bases could potentially deprotonate the α-carbon of the ethyl acetate moiety, leading to side reactions.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the amination reaction. Yields are illustrative and will vary based on the specific amine and purification efficiency.

Amine NucleophileBase (eq)SolventTemp (°C)Time (h)Expected Yield
MorpholineK₂CO₃ (2.0)DMF856High
PiperidineK₂CO₃ (2.0)DMF804High
BenzylamineDIPEA (1.5)ACN704High
AnilineK₂CO₃ (2.0)Dioxane10012Moderate
N-MethylanilineDIPEA (1.5)DMSO11016Moderate-Low

Trustworthiness Note: The protocols are self-validating through the recommended monitoring step. The progress of the reaction should be unequivocally confirmed by TLC or LC-MS, ensuring that work-up is only initiated upon full consumption of the starting material. This prevents premature termination and ensures the highest possible yield.

Field-Proven Insights & Troubleshooting

  • Sluggish Reactions with Electron-Poor Amines: Aromatic amines like aniline are less nucleophilic than aliphatic amines. These reactions often require higher temperatures and longer reaction times.[4] Switching to a higher-boiling polar aprotic solvent like DMSO or NMP can be effective.

  • Managing Polarity: The resulting 5-amino-3-nitropyridine products are often significantly more polar than the starting bromide. This can make extraction from aqueous media challenging. Using a more polar extraction solvent like dichloromethane (DCM) or performing additional extractions may be necessary.

  • Purification Strategy: The nitro group makes these compounds highly UV-active, simplifying detection during column chromatography. A standard silica gel column is usually sufficient for purification. The choice of eluent (typically a hexane/ethyl acetate or DCM/methanol gradient) should be guided by TLC analysis.

  • Importance of an Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidative side reactions, especially when running at elevated temperatures for extended periods.

References

  • Ycphar. (n.d.). The Crucial Role of 5-Bromo-3-nitropyridine-2-carbonitrile in Modern Synthesis. Ycphar.
  • Ycphar. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Ycphar.
  • Ycphar. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Ycphar.
  • Kitching, M. O., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(9), 10830–10842.
  • Gagnon, D., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. CP Lab Safety.
  • Ycphar. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Ycphar.
  • Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 394–398.
  • Trindade, A. F., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Scientific Reports, 8(1), 11881.
  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 394-398.
  • Jia, G., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Heterocycles, 65(9), 2083.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. PubChem.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • Chad Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.

Sources

Palladium-catalyzed cross-coupling of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Introduction: A Versatile Scaffold for Modern Synthesis

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its structure is primed for diversification; the bromo substituent at the C5 position is an ideal handle for palladium-catalyzed cross-coupling, the electron-withdrawing nitro group at C3 modulates the reactivity of the pyridine ring and offers a synthetic route to aminopyridines, and the ethyl acetate group at C2 provides a site for further elaboration.

Palladium-catalyzed cross-coupling reactions have transformed the landscape of chemical synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions provide powerful and reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2] For a substrate like this compound, this catalytic toolbox enables the strategic introduction of a vast array of chemical moieties, facilitating the rapid construction of complex molecular architectures.

This guide provides an in-depth exploration of four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination—as applied to this versatile pyridine derivative. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to navigate the unique challenges presented by this electron-deficient heteroaromatic substrate.

The Engine of Innovation: The General Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are:

  • Oxidative Addition: The catalytic cycle begins with the insertion of the coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the pyridine substrate.[1] This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[5] The electron-deficient nature of the 3-nitropyridine ring generally facilitates this step.[6]

  • Transmetalation / Migratory Insertion: In Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the next step is transmetalation. Here, the organic group from a second reagent (e.g., an organoboron, organocopper, or amine) is transferred to the palladium center, displacing the halide.[1] In the Heck reaction, this step is replaced by the coordination and subsequent migratory insertion of an alkene into the Pd-C bond.[3]

  • Reductive Elimination: This final step involves the coupling of the two organic fragments attached to the palladium center.[1] The desired C-C or C-N bond is formed, the product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to begin anew.[7]

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br (Ln) OxAdd->PdII_Aryl Transmetal Transmetalation or Migratory Insertion PdII_Aryl->Transmetal PdII_Coupling Aryl-Pd(II)-R (Ln) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Aryl-R RedElim->Product ArylHalide Aryl-Br ArylHalide->OxAdd CouplingPartner R-M or Alkene CouplingPartner->Transmetal

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[2][8] It is the premier choice for constructing biaryl and hetero-biaryl linkages.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ are often effective.[9] For more challenging couplings or to improve reaction rates, catalyst systems with more electron-rich and bulky phosphine ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene), are employed.[5] These ligands stabilize the Pd(0) species and promote efficient oxidative addition and reductive elimination.[10]

  • Base: The base is not merely a spectator; it is critical for activating the organoboron species to facilitate transmetalation.[11] Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. K₃PO₄ is often a robust choice for heteroaromatic substrates.[12]

  • Solvent: A mixture of an aprotic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is standard. Water plays a crucial role in dissolving the inorganic base and assisting in the transmetalation step.[7]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv.).[12][13]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the exclusion of oxygen.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Follow this by the addition of degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio).[12]

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[9][12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.[13]

Data Presentation: Representative Suzuki-Miyaura Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)9518
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DMF/H₂O (5:1)9012
33-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.0)Toluene/H₂O (4:1)10024
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3.0)Dioxane/H₂O (4:1)9516

Application 2: Heck-Mizoroki Reaction for Olefination

The Heck reaction provides a direct method for the arylation of alkenes, forming a new C-C bond and a substituted olefin product.[14] This reaction is particularly valuable for synthesizing stilbenes, cinnamates, and other conjugated systems.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Palladium(II) sources like Pd(OAc)₂ are common precatalysts.[15] While some Heck reactions can proceed without added phosphine ligands ("ligandless," often forming palladium nanoparticles in situ), the addition of ligands like PPh₃ or more robust N-heterocyclic carbenes (NHCs) can improve stability and yields, especially with challenging substrates.[15][16]

  • Base: An organic base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base like K₂CO₃, is required to neutralize the HBr generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[14][15]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are preferred as they can dissolve the polar intermediates and salts formed during the reaction.[15]

Experimental Protocol: Heck-Mizoroki Reaction
  • Reaction Setup: In a sealable pressure tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or ethyl acrylate, 1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if used (e.g., PPh₃, 4-10 mol%).

  • Reagent Addition: Add a degassed polar aprotic solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0 equiv.).

  • Inert Atmosphere: Purge the tube with Argon or Nitrogen, then seal it securely.

  • Reaction: Heat the mixture to 100-140 °C with vigorous stirring. High temperatures are often necessary to drive the reaction to completion.[15] Monitor progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove palladium black. Dilute the filtrate with ethyl acetate and wash with water to remove the solvent and salt byproducts.

  • Purification: Dry the organic phase, concentrate, and purify the residue via column chromatography.

Data Presentation: Representative Heck-Mizoroki Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF12024
2Ethyl acrylatePd(OAc)₂ (3)NoneK₂CO₃ (2.0)NMP13018
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-Et₃N (2.0)Acetonitrile11024
4N-VinylpyrrolidonePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₃PO₄ (2.5)DMF12520

Application 3: Sonogashira Coupling for Alkynylation

The Sonogashira coupling is the most prominent method for coupling aryl halides with terminal alkynes, providing direct access to arylethynes.[17] These products are valuable intermediates in the synthesis of pharmaceuticals and conjugated materials. The classic protocol employs a dual-catalyst system of palladium and copper(I).[18]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[17] The copper reacts with the alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.[17]

  • Copper-Free Conditions: Concerns about homocoupling of the alkyne (Glaser coupling) promoted by copper and oxygen have led to the development of copper-free protocols. These typically require a stronger base and sometimes more specialized ligands to facilitate the direct reaction of the palladium acetylide.[19]

Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Data Presentation: Representative Sonogashira Conditions
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (1.5)Et₃N (3.0)THF256
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (2.5)i-Pr₂NH (4.0)DMF504
31-HeptynePdCl₂(PPh₃)₂ (3)CuI (1.5)Et₃N (3.0)THF408
4Ethynylbenzene (Copper-Free)Pd₂(dba)₃ (2) / P(t-Bu)₃ (8)NoneCs₂CO₃ (2.0)Dioxane8012

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals.[20] This reaction allows for the direct coupling of aryl halides with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand.[21] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes are critical.[22] They promote the challenging reductive elimination step to form the C-N bond and prevent catalyst decomposition pathways. Pre-formed palladium precatalysts that incorporate these ligands are often used for convenience and reproducibility.[21]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.[23] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly employed.[22]

  • Solvent: Anhydrous, aprotic, and non-polar or weakly polar solvents like toluene, 1,4-dioxane, or THF are necessary to prevent reaction with the strong base.[20]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Add the amine (e.g., morpholine, 1.2 equiv.) and seal the tube.

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Conditions
EntryAminePd Precatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.5)Toluene10016
2AnilineRuPhos Pd G3 (2)K₃PO₄ (2.0)Dioxane11024
3BenzylamineSPhos Pd G2 (2)LiHMDS (1.5)THF8018
4IndolePd(OAc)₂ (3) / BrettPhos (6)Cs₂CO₃ (2.0)Dioxane11020

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: Oxygen contamination deactivates the Pd(0) catalyst. Poor quality reagents.Ensure all reagents and solvents are rigorously degassed. Maintain a strict inert atmosphere throughout the reaction.[24] Use a fresh bottle of catalyst or a reliable precatalyst.
Poor Ligand Choice: The ligand may not be suitable for the electron-deficient substrate.For this nitropyridine, switch to a more electron-rich and sterically hindered ligand (e.g., biarylphosphines like XPhos for aminations, or P(t-Bu)₃ for Suzuki).[4][10]
Ineffective Base: The chosen base may have poor solubility or insufficient strength.For Suzuki, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[25] For Buchwald-Hartwig, ensure the base (e.g., NaOtBu) is fresh and handled under inert conditions.
Significant Side Products Homocoupling (Suzuki/Sonogashira): Presence of oxygen can promote oxidative coupling of the nucleophile.Improve degassing procedures. Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to Pd(II) precursors.[6][24]
Protodeboronation (Suzuki): The boronic acid is cleaved by a proton source before it can couple.Use the corresponding pinacol boronic ester, which is more stable.[25] Minimize water content or use anhydrous conditions with a base like CsF. A more active catalyst system can help the desired reaction outcompete this side reaction.[25]
Dehalogenation: The bromo group is reduced to a hydrogen atom.This can be promoted by certain solvents or bases. Try changing the solvent system or using a different, non-coordinating base.[24]

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. URL: [Link]
  • Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. URL: [Link]
  • Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable. URL: [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). URL: [Link]
  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts.
  • Heck reaction. Wikipedia. URL: [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. URL: [Link]
  • Heck Reaction. Organic Chemistry Portal. URL: [Link]
  • Developing Ligands for Palladium(II)
  • Buchwald-Hartwig Amin
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. URL: [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. National Institutes of Health (NIH). URL: [Link]
  • Heck Reaction. Chemistry LibreTexts. URL: [Link]
  • Palladium-Catalyzed Heck Coupling Reaction. PubMed Central (PMC). URL: [Link]
  • Sonogashira coupling. Wikipedia. URL: [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions. National Institutes of Health (NIH). URL: [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. URL: [Link]
  • Buchwald Hartwig amination catalysts.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. PubMed Central (PMC). URL: [Link]
  • A Guide to Sonogashira Cross-Coupling Reactions.
  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.

Sources

Applikations- und Protokollhandbuch: Strategien zur Derivatisierung von Ethyl-2-(5-brom-3-nitropyridin-2-yl)acetat

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung: Das synthetische Potenzial eines vielseitigen Bausteins

Ethyl-2-(5-brom-3-nitropyridin-2-yl)acetat (CAS-Nr. 1211540-74-7) ist ein hochfunktionalisierter heterocyclischer Baustein von erheblichem Interesse für die medizinische Chemie und die Materialwissenschaft.[1][2][3] Seine Struktur vereint mehrere reaktive Zentren, die selektiv modifiziert werden können, um eine breite Palette an komplexen Molekülen zu generieren. Die strategische Manipulation dieser funktionellen Gruppen – des Bromatoms, der Nitrogruppe und der aktiven Methylengruppe – eröffnet vielfältige Wege zu neuen Wirkstoffkandidaten und Funktionsmaterialien.

Dieses Handbuch bietet einen detaillierten Überblick über die wichtigsten Derivatisierungsstrategien und liefert praxiserprobte Protokolle. Der Fokus liegt dabei nicht nur auf der reinen Methodik, sondern auch auf der Erklärung der zugrunde liegenden chemischen Prinzipien, um Forschern eine fundierte Grundlage für die Anpassung und Optimierung ihrer Synthesen zu geben.

Molekulare Übersicht der reaktiven Zentren:

Das Molekül besitzt drei primäre reaktive Zentren, die für die Derivatisierung genutzt werden können:

  • C5-Brom-Substituent: Ideal für Palladium-katalysierte Kreuzkupplungsreaktionen und nukleophile aromatische Substitutionen (SNAr).

  • C3-Nitro-Gruppe: Ein stark elektronenziehender Substituent, der den Ring für SNAr-Reaktionen aktiviert.[4] Er kann zudem zu einer Aminogruppe reduziert werden, die als "Griff" für weitere Funktionalisierungen dient.

  • Aktive Methylengruppe (α-CH₂): Die flankierenden Pyridin- und Estergruppen erhöhen die Acidität der C-H-Bindung, was Alkylierungen und Kondensationsreaktionen ermöglicht.

G cluster_start Ausgangsmaterial start Ethyl 2-(5-brom-3-nitropyridin-2-yl)acetat C5_Coupling C5_Coupling start->C5_Coupling C5_SNAr C5_SNAr start->C5_SNAr C3_Reduction C3_Reduction start->C3_Reduction Alpha_CH Alpha_CH start->Alpha_CH Biaryl Biaryl C5_Coupling->Biaryl Amine_Thioether Amine_Thioether C5_SNAr->Amine_Thioether Aniline Aniline C3_Reduction->Aniline Alkylated Alkylated Alpha_CH->Alkylated

Palladium-katalysierte Kreuzkupplungen am C5-Position

Die C-Br-Bindung am Pyridinring ist ein klassischer Angriffspunkt für Palladium-katalysierte Kreuzkupplungsreaktionen. Diese Methoden gehören zu den robustesten und vielseitigsten Werkzeugen der modernen organischen Synthese zur Bildung von C-C-Bindungen.

Suzuki-Miyaura-Kupplung: Synthese von Biaryl-Derivaten

Die Suzuki-Kupplung ist die Reaktion der Wahl für die Einführung von Aryl- oder Heteroaryl-Substituenten.[5] Sie zeichnet sich durch milde Reaktionsbedingungen, hohe Toleranz gegenüber funktionellen Gruppen und die kommerzielle Verfügbarkeit einer breiten Palette von Boronsäuren aus.

Mechanistische Überlegungen: Der Katalysezyklus involviert die oxidative Addition des Arylbromids an einen Pd(0)-Komplex, gefolgt von einer Transmetallierung mit dem Boronat (gebildet aus der Boronsäure und einer Base) und einer reduktiven Eliminierung, die das Produkt freisetzt und den Katalysator regeneriert.[6] Die Base ist entscheidend, da sie das Boratom aktiviert und die Transmetallierung erleichtert.[6]

Repräsentatives Protokoll: Suzuki-Kupplung mit Phenylboronsäure

  • Reagenzienvorbereitung: In einem trockenen Schlenkrohr unter Argon-Atmosphäre werden Ethyl-2-(5-brom-3-nitropyridin-2-yl)acetat (1,0 Äq.), Phenylboronsäure (1,2 Äq.), und Kaliumcarbonat (K₂CO₃, 2,5 Äq.) vorgelegt.

  • Katalysatorzugabe: Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05 Äq.) wird zu der festen Mischung gegeben.

  • Lösungsmittel: Eine entgaste Mischung aus 1,4-Dioxan und Wasser (4:1, v/v) wird hinzugefügt (ca. 0,1 M Konzentration des Substrats).

  • Reaktionsdurchführung: Die Reaktionsmischung wird unter Argon für 8-12 Stunden bei 90 °C gerührt.

  • Reaktionskontrolle: Der Fortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser gewaschen. Die organische Phase wird über Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das gewünschte Produkt, Ethyl-2-(5-phenyl-3-nitropyridin-2-yl)acetat, zu erhalten.

ParameterBedingung/ReagenzRolle im Protokoll
Katalysator Pd(PPh₃)₄Katalysiert die C-C-Bindungsbildung
Base K₂CO₃Aktiviert die Boronsäure für die Transmetallierung
Lösungsmittel Dioxan/Wasser (4:1)Löst organische und anorganische Komponenten
Temperatur 90 °CStellt die notwendige Aktivierungsenergie bereit
Atmosphäre ArgonVerhindert die Oxidation des Pd(0)-Katalysators

Nukleophile Aromatische Substitution (SNAr)

Der Pyridinring ist durch die stark elektronenziehende Nitrogruppe in Position 3 für einen nukleophilen Angriff aktiviert. Dies ermöglicht die Substitution des Bromatoms in Position 5 durch eine Vielzahl von Nukleophilen.[4][7] Der Mechanismus verläuft typischerweise über einen Additions-Eliminierungs-Weg, bei dem ein intermediärer, resonanzstabilisierter Meisenheimer-Komplex gebildet wird.[8][9]

Aminierung und Thiolierung an der C5-Position

Die Einführung von Stickstoff- oder Schwefel-Nukleophilen ist eine gängige Strategie in der Wirkstoffchemie, um die Polarität, Löslichkeit und pharmakologischen Eigenschaften eines Moleküls zu modulieren.

Mechanistische Einblicke: Der Angriff des Nukleophils (z.B. ein Amin oder Thiolat) erfolgt an der C5-Position. Die negative Ladung des entstehenden Meisenheimer-Komplexes wird durch die Nitrogruppe in para-Position effektiv delokalisiert. Anschliessend wird das Bromid-Ion als Abgangsgruppe eliminiert, um die Aromatizität wiederherzustellen.[8]

// Startmaterial Start [label=<

Ausgangsmaterial

>];

// Meisenheimer Komplex Meisenheimer [label=<

Intermediat

>];

// Produkt Produkt [label=<

Produkt

>];

// Pfeile Start -> Meisenheimer [label="+ Nu⁻\n(Addition)"]; Meisenheimer -> Produkt [label="- Br⁻\n(Eliminierung)"]; } dot Abbildung 2: Vereinfachter Additions-Eliminierungs-Mechanismus der SNAr-Reaktion.

Repräsentatives Protokoll: Substitution mit Morpholin

  • Ansatz: Ethyl-2-(5-brom-3-nitropyridin-2-yl)acetat (1,0 Äq.) wird in einem polaren aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder N,N-Dimethylformamid (DMF) gelöst.

  • Reagenzzugabe: Morpholin (2,0-3,0 Äq.) und eine nicht-nukleophile Base wie Diisopropylethylamin (DIPEA, 1,5 Äq.) werden hinzugefügt. Alternativ kann ein Überschuss des Amins als Base dienen.

  • Reaktionsdurchführung: Die Mischung wird bei 80-100 °C für 4-16 Stunden erhitzt.

  • Reaktionskontrolle: Der Umsatz wird mittels LC-MS verfolgt, bis das Ausgangsmaterial vollständig verbraucht ist.

  • Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt, in Wasser gegossen und mehrfach mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit einer gesättigten Natriumchloridlösung gewaschen, über MgSO₄ getrocknet und im Vakuum konzentriert.

  • Reinigung: Das Produkt wird durch Säulenchromatographie oder Kristallisation gereinigt.

Reduktion der Nitrogruppe: Zugang zu Anilinen

Die Umwandlung der Nitrogruppe in eine primäre Aminogruppe ist eine fundamentale Transformation. Das resultierende 3-Amino-Derivat ist ein vielseitiges Intermediat, das weiter derivatisiert werden kann, z.B. durch Acylierung, Sulfonylierung oder Diazotierung.

Methodenvergleich:

MethodeReagenzienVorteileNachteile
Katalytische Hydrierung H₂, Pd/CSauber, hohe AusbeutenErfordert spezielle Druckapparatur; kann andere Gruppen (z.B. C-Br) reduzieren
Metall-Säure-Reduktion SnCl₂·2H₂O, HClKostengünstig, robustStöchiometrische Mengen an Metallabfall, saure Bedingungen
Transferhydrierung Ammoniumformiat, Pd/CKeine Druckapparatur nötigKann bei komplexen Molekülen langsam sein

Repräsentatives Protokoll: Reduktion mit Zinn(II)-chlorid

  • Ansatz: Ethyl-2-(5-brom-3-nitropyridin-2-yl)acetat (1,0 Äq.) wird in Ethanol oder Ethylacetat gelöst.

  • Reagenzzugabe: Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O, 4,0-5,0 Äq.) wird portionsweise zugegeben.

  • Reaktionsdurchführung: Die Suspension wird bei 60-70 °C für 2-4 Stunden gerührt.

  • Reaktionskontrolle: Die Reaktion wird mittels DC überwacht, wobei das Verschwinden des UV-aktiven Nitro-Ausgangsmaterials und das Erscheinen des typischerweise stärker polaren Aminoprodukts beobachtet wird.

  • Aufarbeitung: Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und vorsichtig mit einer gesättigten Natriumbicarbonatlösung (NaHCO₃) neutralisiert, bis die Gasentwicklung aufhört und der pH-Wert basisch ist (pH 8-9).

  • Filtration & Extraktion: Die entstehende Zinnhydroxid-Suspension wird durch Celite® filtriert. Das Filtrat wird in einen Scheidetrichter überführt, und die wässrige Phase wird erneut mit Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden getrocknet (Na₂SO₄), filtriert und eingeengt, um das rohe Ethyl-2-(3-amino-5-brompyridin-2-yl)acetat zu erhalten, das oft ohne weitere Reinigung in der nächsten Stufe eingesetzt werden kann.

Referenzen

  • Gorelik, M. V. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. Verfügbar unter: [Link]

  • Wikipedia-Autoren. (2023). Nukleophile aromatische Substitution. Wikipedia, Die freie Enzyklopädie. Verfügbar unter: [Link]

  • Fisher Scientific. (o. D.). Nukleophile aromatische Substitution. Fisher Scientific. Verfügbar unter: [Link]

  • Wikipedia-Autoren. (2023). Suzuki-Kupplung. Wikipedia, Die freie Enzyklopädie. Verfügbar unter: [Link]

  • Organic-Chemie.ch. (o. D.). Suzuki-Kupplung. Organische-Chemie.ch. Verfügbar unter: [Link]

  • Universität München. (2010). Nucleophile aromatische Substitutionen. LMU München. Verfügbar unter: [Link]

  • Universität Bielefeld. (o. D.). Aromatische Substitutionsreaktionen. Universität Bielefeld. Verfügbar unter: [Link]

  • PubChem. (o. D.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. National Institutes of Health. Verfügbar unter: [Link]

  • CP Lab Safety. (o. D.). ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, min 97%, 10 grams. CP Lab Safety. Verfügbar unter: [Link]

Sources

Application Notes and Experimental Protocols for Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a highly functionalized heterocyclic compound that serves as a potent and versatile starting material in the synthesis of complex molecular architectures. Its strategic placement of three distinct reactive handles—a bromo substituent, a nitro group, and an ethyl acetate moiety—on a pyridine scaffold makes it an invaluable building block for researchers in medicinal chemistry and drug development. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, opens up diverse avenues for chemical modification. This guide provides an in-depth analysis of its reactivity, detailed experimental protocols for its key transformations, and a practical workflow demonstrating its application in scaffold development.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. The compound is a solid at room temperature and should be stored in a cool, dry place.[1][2]

PropertyValueReference
CAS Number 1211540-74-7[1][3][4]
Molecular Formula C₉H₉BrN₂O₄[1]
Molecular Weight 289.08 g/mol [1]
Appearance Solid[2]
Purity Typically ≥97%[4]
Storage Store at room temperature[1][2]

Safety Profile: This compound should be handled with standard laboratory precautions in a well-ventilated fume hood.[5] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[2][5] It may also cause respiratory irritation.[2][5][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Hazard Statements: H302, H315, H319, H335[2]

  • Signal Word: Warning[2]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its three primary functional groups. This allows for a stepwise and controlled diversification of the molecular structure.

G cluster_main Reactivity Map cluster_bromo Bromo Group (C5) cluster_nitro Nitro Group (C3) cluster_ester Ethyl Acetate Group (C2) main_mol This compound bromo_react Cross-Coupling Reactions main_mol->bromo_react nitro_react Reduction & Activation main_mol->nitro_react ester_react Side-Chain Modification main_mol->ester_react suzuki Suzuki (C-C) bromo_react->suzuki sonogashira Sonogashira (C-C) bromo_react->sonogashira buchwald Buchwald-Hartwig (C-N, C-O) bromo_react->buchwald reduction Reduction to Amine (-NH2) nitro_react->reduction snar SNAr Activation nitro_react->snar hydrolysis Hydrolysis to Acid (-COOH) ester_react->hydrolysis alpha_func α-Functionalization ester_react->alpha_func

Caption: Reactivity map of this compound.

The Bromo Group: A Handle for Cross-Coupling

The bromine atom at the C5 position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This is the most common strategy for introducing molecular diversity at this position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in structure-activity relationship (SAR) studies.

The Nitro Group: An Activator and Synthetic Precursor

The nitro group at C3 serves two critical functions. Firstly, as a potent electron-withdrawing group, it activates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the positions are not always conventional for this specific molecule.[7][8] Secondly, and more importantly, the nitro group can be readily reduced to a primary amine.[9] This transformation is pivotal as it introduces a nucleophilic center, which can be used for subsequent cyclization, amidation, or other derivatization reactions.[10][11]

The Ethyl Acetate Side Chain: A Site for Modification

The ethyl acetate group at C2 provides two additional points for modification. The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then participate in amide bond formation or other carboxylate chemistries. Furthermore, the α-methylene protons (adjacent to the carbonyl) are weakly acidic and can be deprotonated by a suitable base, allowing for α-functionalization.

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates and scales. All reactions should be performed in a fume hood with appropriate PPE.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Bromo Group

Principle: This protocol describes the palladium-catalyzed C-C bond formation between the C5-bromo position of the pyridine ring and an arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for building biaryl structures.

Materials and Reagents:

ReagentM.W.AmountMoles
This compound289.08289 mg1.0 mmol
Arylboronic Acid-1.2 eq1.2 mmol
Pd(PPh₃)₄1155.560.05 eq0.05 mmol
K₂CO₃ (or Cs₂CO₃)138.213.0 eq3.0 mmol
1,4-Dioxane-8 mL-
Water-2 mL-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask. The use of a pre-catalyst or other phosphine ligands may be required for challenging substrates.

  • Add the degassed solvent system (1,4-Dioxane:Water, 4:1 ratio, 10 mL total).

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The disappearance of the C5-H proton signal and the appearance of new aromatic signals from the coupled partner are indicative of a successful reaction.

Protocol 2: Reduction of the Nitro Group to an Amine

Principle: This protocol details the reduction of the C3-nitro group to a primary amine using tin(II) chloride dihydrate, a common and effective method for this transformation on electron-deficient heterocycles.[9]

Materials and Reagents:

ReagentM.W.AmountMoles
This compound289.08289 mg1.0 mmol
SnCl₂·2H₂O225.635.0 eq5.0 mmol
Ethyl Acetate (or Ethanol)-15 mL-
Saturated aq. NaHCO₃-As needed-

Step-by-Step Procedure:

  • Dissolve this compound (1.0 mmol) in ethyl acetate or ethanol (15 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol) to the solution.

  • Heat the mixture to 70 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice. Slowly add saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8.

  • Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine is often used directly in the next step but can be purified by column chromatography if necessary.

  • Characterization: Successful reduction is confirmed by HRMS (mass change of -30 Da: -O₂ + H₂) and ¹H NMR (disappearance of the deshielding effect of the nitro group on adjacent protons and appearance of a broad -NH₂ signal).

Protocol 3: Saponification (Ester Hydrolysis)

Principle: This protocol outlines the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials and Reagents:

ReagentM.W.AmountMoles
This compound289.08289 mg1.0 mmol
Lithium Hydroxide (LiOH)23.952.0 eq2.0 mmol
Tetrahydrofuran (THF)-5 mL-
Water-5 mL-
1 M HCl-As needed-

Step-by-Step Procedure:

  • Dissolve the ester (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.

  • Add LiOH (2.0 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 1-3 hours.

  • Work-up and Purification: Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous solution with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Characterization: The product can be characterized by ¹H NMR (disappearance of the ethyl group signals) and HRMS.

Application Workflow: Synthesis of a Pyrido[2,3-b]pyrazin-3(4H)-one Scaffold

This workflow illustrates how the protocols can be combined to rapidly assemble a complex heterocyclic scaffold, a common core in many biologically active molecules.

G start This compound step1 Protocol 1: Buchwald-Hartwig (+ R-NH2) start->step1 intermediate1 Ethyl 2-(5-(alkylamino)-3-nitropyridin-2-yl)acetate step1->intermediate1 step2 Protocol 2: Nitro Reduction (SnCl2·2H2O) intermediate1->step2 intermediate2 Ethyl 2-(3-amino-5-(alkylamino)pyridin-2-yl)acetate step2->intermediate2 step3 Thermal Cyclization (Amide Formation) intermediate2->step3 product 7-(Alkylamino)pyrido[2,3-b]pyrazin-3(4H)-one (Final Scaffold) step3->product

Caption: Workflow for synthesizing a fused bicyclic scaffold.

Synthetic Rationale:

  • C-N Bond Formation: Instead of a Suzuki reaction, a Buchwald-Hartwig amination is performed at the C5-bromo position to install a desired alkylamino side chain (R-NH₂). This introduces a key pharmacophoric element.

  • Nitro Reduction: The nitro group on the resulting intermediate is then reduced to a primary amine using Protocol 2. This sets the stage for cyclization by creating a 1,2-diamine-like arrangement on the pyridine ring.

  • Intramolecular Cyclization: Upon heating, the newly formed C3-amine attacks the C2-ester carbonyl in an intramolecular nucleophilic acyl substitution. This spontaneous or acid/base-catalyzed reaction expels ethanol and forms a stable six-membered lactam ring, yielding the final fused pyrido[2,3-b]pyrazin-3(4H)-one scaffold.

This streamlined, three-step process highlights the compound's efficiency in generating molecular complexity from a single, readily available starting material.

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. The predictable and orthogonal reactivity of its functional groups provides researchers with a reliable platform for creating diverse libraries of compounds for drug discovery and lead optimization. The protocols and workflow detailed herein serve as a robust starting point for harnessing the full synthetic potential of this valuable reagent.

References

  • PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • CP Lab Safety. ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • ACS Publications, The Journal of Organic Chemistry. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
  • ACS Publications. Application of Pd(II)
  • ACS Publications, Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
  • ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
  • MDPI.
  • National Center for Biotechnology Information. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
  • YouTube.
  • National Center for Biotechnology Information. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. [Link]
  • NCERT. Amines. [Link]
  • Chemistry LibreTexts. 16.

Sources

The Strategic Application of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate in Fragment-Based Drug Discovery for Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of High-Value Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space, often yielding higher quality hits that can be optimized into potent and selective drug candidates.[1] The core principle of FBDD lies in identifying fragments that bind to a biological target with high ligand efficiency, serving as starting points for rational, structure-guided drug design.

This application note provides a detailed guide for researchers on the utility and practical application of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a versatile pyridine-based fragment, in FBDD campaigns. We will focus on its hypothetical application against bromodomains, a class of epigenetic "reader" proteins that have emerged as critical targets in oncology and inflammation. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and its derivatives are frequently identified as hits in fragment screens against targets like kinases and bromodomains.

Physicochemical Properties of the Fragment

This compound (CAS: 1211540-74-7) is an ideal candidate for an FBDD library. Its properties align well with the "Rule of Three," a guideline for fragment-like molecules.

PropertyValueSource
CAS Number 1211540-74-7[2]
Molecular Formula C₉H₉BrN₂O₄[2]
Molecular Weight 289.08 g/mol [2]
Calculated LogP 1.8579[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 4[2]
Topological Polar Surface Area (TPSA) 82.33 Ų[2]

The presence of a bromine atom provides a vector for synthetic elaboration, while the nitro group and ester moiety offer opportunities for hydrogen bonding and other interactions within a protein binding pocket. The pyridine ring itself is a key pharmacophoric element, capable of participating in various non-covalent interactions.

FBDD Workflow for Bromodomain Screening

This section outlines a comprehensive workflow for screening this compound against a representative bromodomain, such as the first bromodomain of BRD4 (BRD4-BD1).

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization a Fragment Library (including target fragment) b Primary Screen (SPR or NMR) a->b Screening c Hit Confirmation (Orthogonal Assay) b->c Identified Hits d Affinity Determination (ITC or SPR) c->d Confirmed Hits e Structural Biology (X-ray Crystallography) d->e f Validated Hit-Target Complex e->f g Structure-Based Design (Fragment Growing/Linking) f->g Structural Data h Synthesis of Analogs g->h i Lead Compound h->i Improved Potency & Properties

Caption: FBDD workflow from initial screening to lead optimization.

Protocols for Fragment Screening and Validation

The following protocols are tailored for the screening of this compound against a bromodomain target like BRD4-BD1.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.

1. Materials:

  • Recombinant, purified BRD4-BD1 protein (>95% purity).

  • This compound, dissolved in 100% DMSO to create a 100 mM stock solution.

  • SPR instrument (e.g., Biacore™).

  • Sensor Chip CM5.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Screening buffer: Running buffer with 2% DMSO.

2. Procedure:

  • Immobilization of BRD4-BD1:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject BRD4-BD1 (at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.

  • Fragment Screening:

    • Prepare a 1 mM solution of this compound in screening buffer (final DMSO concentration of 2%).

    • Equilibrate the system with screening buffer until a stable baseline is achieved.

    • Inject the 1 mM fragment solution over the protein and reference flow cells for 60 seconds at a flow rate of 30 µL/min.

    • Allow for a 120-second dissociation phase with screening buffer.

    • Regenerate the surface if necessary (e.g., with a short pulse of 50 mM NaOH), ensuring the protein activity is maintained.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data.

    • A positive binding event is indicated by a significant increase in RU upon fragment injection compared to buffer-only injections. A response of >20 RU is typically considered a preliminary hit.

Rationale: High protein immobilization levels are necessary to detect the binding of low molecular weight fragments. The inclusion of 2% DMSO in the running buffer is crucial to match the solvent composition of the fragment solution, minimizing false positives due to bulk refractive index changes.

Protocol 2: Hit Confirmation by Saturation Transfer Difference (STD) NMR

STD-NMR is an excellent orthogonal method to confirm hits from SPR screens. It detects binding in solution and can provide information about the binding epitope of the fragment.

1. Materials:

  • BRD4-BD1 protein.

  • This compound.

  • NMR Buffer: 20 mM Phosphate buffer in 99.9% D₂O, 150 mM NaCl, pD 7.4.

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.

2. Procedure:

  • Sample Preparation:

    • Prepare a 10 µM solution of BRD4-BD1 in NMR buffer.

    • Prepare a 1 mM solution of the fragment in the same NMR buffer.

    • Mix the protein and fragment solutions to achieve a final concentration of 10 µM protein and 500 µM fragment (a 1:50 protein-to-ligand ratio).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the mixture to ensure signals are observable and not broadened beyond detection.

    • Set up the STD experiment. This involves two spectra: an on-resonance spectrum where the protein is selectively saturated (e.g., at -1.0 ppm) and an off-resonance spectrum where the irradiation is far from any protein or ligand signals (e.g., at 40 ppm).

    • Use a saturation time of 2 seconds.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum belong to the fragment and confirm its binding to the protein. The relative intensity of the signals can indicate which protons of the fragment are in closest proximity to the protein surface.

Rationale: The 1:50 molar ratio ensures that there is a sufficient excess of the fragment to observe binding, which is typically weak. The use of D₂O minimizes the solvent signal, and the specific on- and off-resonance frequencies are chosen to selectively irradiate the protein while avoiding direct saturation of the fragment.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target is the gold standard in FBDD, providing invaluable information for structure-based design.

1. Materials:

  • Highly concentrated, pure BRD4-BD1 protein (~10 mg/mL).

  • This compound.

  • Crystallization screens and plates.

2. Procedure:

  • Co-crystallization:

    • Mix the BRD4-BD1 protein solution with a 5-fold molar excess of the fragment (dissolved in a minimal amount of DMSO and then diluted in the protein buffer).

    • Incubate the mixture on ice for 1 hour.

    • Set up crystallization trials using the sitting-drop vapor diffusion method, mixing the protein-fragment complex with various crystallization screen conditions.

  • Crystal Soaking (Alternative Method):

    • Grow apo-crystals of BRD4-BD1 first.

    • Prepare a soaking solution containing the mother liquor supplemented with 5 mM of the fragment.

    • Transfer an apo-crystal into the soaking solution and incubate for 2-24 hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the known apo-structure of BRD4-BD1.

    • Build the fragment into the observed electron density in the binding site and refine the structure.

Rationale: Co-crystallization is often preferred for fragments, but if apo-crystals are readily available, soaking can be a faster alternative. The resulting structure will reveal the precise binding mode, including key hydrogen bonds and hydrophobic interactions, which directly informs the next stage of drug design.

Hit-to-Lead Optimization Strategies

Once this compound is confirmed as a binder to the BRD4 acetyl-lysine binding pocket, the goal is to increase its potency and selectivity. The co-crystal structure is paramount for this process.

Hit_To_Lead cluster_main Hit-to-Lead Strategies cluster_grow Fragment Growing cluster_merge Fragment Merging cluster_link Fragment Linking start Validated Fragment Hit (this compound) grow Synthesize analogs by modifying the Bromine or Ethyl Acetate group to explore adjacent pockets. start->grow merge Identify a second fragment binding in an overlapping/ adjacent site and combine pharmacophores into a single molecule. start->merge link Identify a second fragment binding to a distinct nearby site and connect them with a suitable linker. start->link lead Potent Lead Compound (Improved affinity & properties) grow->lead merge->lead link->lead

Caption: Key strategies for optimizing an initial fragment hit into a lead compound.

  • Fragment Growing: The most common strategy. The bromine atom on the pyridine ring serves as a prime synthetic handle. Guided by the crystal structure, chemists can use reactions like Suzuki or Sonogashira coupling to add new functional groups that can interact with nearby amino acid residues or displace water molecules, thereby increasing affinity.

  • Fragment Merging: If another fragment is identified that binds in an overlapping region of the pocket, a new molecule can be designed that incorporates the key binding features of both fragments into a single, more potent compound.

  • Fragment Linking: Should a second, non-competitive fragment be found to bind in a proximal but distinct sub-pocket, the two fragments can be connected with an appropriate chemical linker to create a larger molecule that spans both sites, often leading to a dramatic increase in potency.

Conclusion

This compound represents a high-quality starting point for FBDD campaigns, particularly against well-defined binding pockets such as those found in bromodomains. Its favorable physicochemical properties and synthetically tractable structure make it an asset for any fragment library. By employing a systematic workflow of biophysical screening, orthogonal validation, and structure-based design, researchers can leverage this and similar fragments to efficiently discover novel and potent inhibitors for challenging therapeutic targets.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605–619. ([Link])
  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. ([Link])
  • Hewings, D. S., et al. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry, 60(9), 3828–3850. ([Link])
  • Cytiva. (n.d.). Procedure: Screening and analysis of fragments using Biacore systems.
  • Vaynberg, J., & Medek, A. (2013). Saturation transfer difference NMR for fragment screening. Current protocols in chemical biology, 5(4), 251–268. ([Link])
  • Ciulli, A. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(4), 835. ([Link])

Sources

Synthesis of substituted pyridines from Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Pyridines from Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Abstract

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, making the development of efficient and versatile synthetic routes to these heterocycles a cornerstone of medicinal chemistry.[1][2][3] this compound serves as a highly valuable and strategically functionalized starting material for generating diverse libraries of pyridine derivatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of this key building block. We will explore detailed protocols and the underlying chemical principles for functionalization at the C5-bromo, C3-nitro, and C2-ester positions, enabling a modular approach to novel compound synthesis.

Strategic Overview: A Multi-Functional Scaffold

The synthetic utility of this compound (CAS 1211540-74-7) stems from its three distinct and orthogonally reactive functional groups.[4] Each site can be selectively addressed to build molecular complexity, as illustrated in the workflow below.

  • C5-Bromo Position : An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

  • C3-Nitro Position : A strong electron-withdrawing group that activates the pyridine ring for certain transformations. It can be readily reduced to a primary amine, a crucial functional group for further derivatization.

  • C2-Ethyl Acetate Moiety : Can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, providing another point of diversification.

G cluster_c5 C5-Position Functionalization cluster_c3 C3-Position Transformation cluster_c2 C2-Position Modification start This compound c5_suzuki Suzuki Coupling (Aryl/Vinyl Groups) start->c5_suzuki Pd-Catalysis (Boronic Acids) c5_sono Sonogashira Coupling (Alkynyl Groups) start->c5_sono Pd/Cu Catalysis (Alkynes) c5_buchwald Buchwald-Hartwig (Amino Groups) start->c5_buchwald Pd-Catalysis (Amines) c3_reduction Nitro Group Reduction (-> NH2) start->c3_reduction Reduction (e.g., Fe, SnCl2) c2_hydrolysis Ester Hydrolysis (-> COOH) start->c2_hydrolysis Base/Acid Hydrolysis c3_amine_deriv Amine Derivatization c3_reduction->c3_amine_deriv c2_amidation Amide Formation c2_hydrolysis->c2_amidation Amide Coupling

Caption: Synthetic pathways from this compound.

Part I: C5-Position Functionalization via Cross-Coupling

The C5-bromo substituent is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at C3 enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing aryl or vinyl groups.[6][7] It involves the reaction of the bromopyridine with a boronic acid or ester, catalyzed by a palladium(0) complex.[5]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common choice as it is a pre-formed, air-stable Pd(0) source. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands can be used to generate the active Pd(0) species in situ.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Reagents Typical Loading Purpose
Aryl Halide Starting Material 1.0 equiv Electrophile
Boronic Acid/Ester Phenylboronic acid 1.1 - 1.5 equiv Nucleophile
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂ 1 - 5 mol% Catalyst
Ligand (if needed) SPhos, XPhos 2 - 10 mol% Stabilize Pd, promote reaction
Base K₂CO₃, K₃PO₄, Cs₂CO₃ 2.0 - 3.0 equiv Activate boronic acid
Solvent 1,4-Dioxane/H₂O, Toluene - Reaction Medium

| Temperature | 80 - 110 °C | - | Provide activation energy |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-nitropyridine derivative.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable precursors for further transformations.[8] The reaction couples the bromopyridine with a terminal alkyne using a dual catalyst system of palladium and copper(I).[9][10][11]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition step, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction. It can often be used as the solvent.[9]

Protocol 2: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent (e.g., triethylamine or THF/DIPA mixture).

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the amine salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 5-alkynyl-3-nitropyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of N-aryl or N-alkyl aminopyridines, the Buchwald-Hartwig amination is the premier method.[12][13] This reaction forms a C-N bond between the bromopyridine and a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[14][15][16]

G cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_oxid Ar-Pd(II)-Br L2 Pd0->PdII_oxid Oxidative Addition HBase [H-Base]+Br- PdII_amido Ar-Pd(II)-NR'R'' L2 PdII_oxid->PdII_amido Ligand Exchange & Deprotonation PdII_amido->Pd0 Reductive Elimination ArAmine Ar-NR'R'' ArBr Ar-Br Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are essential. They stabilize the palladium catalyst, prevent catalyst decomposition, and facilitate the crucial reductive elimination step that forms the C-N bond.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle.[12]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude material via column chromatography to obtain the 5-amino-3-nitropyridine product.

Part II: C3-Position Transformation via Nitro Reduction

The nitro group can be readily reduced to a primary amino group, unlocking a wealth of subsequent chemical transformations. This 3-amino-5-substituted pyridine is a key intermediate for building complex molecules.

Table 2: Comparison of Nitro Group Reduction Methods

Method Reagents & Conditions Advantages Disadvantages
Metal/Acid SnCl₂·2H₂O, EtOH, reflux High yield, reliable Stoichiometric tin waste, harsh workup
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH/EtOAc Clean, no metal waste Potential for dehalogenation if C-Br bond is present
Transfer Hydrogenation Fe powder, NH₄Cl, EtOH/H₂O, reflux Inexpensive, milder than SnCl₂ Requires filtration of iron salts

| Sonochemical | Zn, NH₄Cl, EtOH, ultrasound | Fast, high yields for some substrates[17] | Requires specialized equipment |

Protocol 4: Nitro Reduction using Iron and Ammonium Chloride

  • To a round-bottom flask, add Ethyl 2-(5-substituted-3-nitropyridin-2-yl)acetate (1.0 equiv), ethanol, and water (e.g., 4:1 v/v).

  • Add ammonium chloride (NH₄Cl, 4-5 equiv) and iron powder (Fe, 3-5 equiv).

  • Heat the suspension to reflux (approx. 80 °C) and stir vigorously for 1-3 hours. The reaction progress can be monitored by the disappearance of the yellow nitro compound color and by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine to remove any remaining salts.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude Ethyl 2-(3-amino-5-substituted-pyridin-2-yl)acetate, which can be purified by chromatography if necessary.

Part III: C2-Position Modification of the Ester

The ethyl acetate side chain provides a final point for diversification, most commonly through hydrolysis to the carboxylic acid.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester to the corresponding carboxylic acid is a straightforward transformation, often performed to increase aqueous solubility or to prepare for subsequent amide coupling reactions.[18]

Protocol 5: Basic Hydrolysis of the Ethyl Ester

  • Dissolve the substituted ethyl pyridylacetate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equiv) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

  • A precipitate of the carboxylic acid product should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • Collect the precipitate by filtration or dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the desired pyridylacetic acid.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of substituted pyridines. By strategically employing palladium-catalyzed cross-coupling reactions, nitro group reduction, and ester hydrolysis, researchers can efficiently generate diverse molecular scaffolds. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel pyridine derivatives for applications in drug discovery and materials science.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Synlett.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde. BenchChem.
  • Hartwig, J. F., & Mann, G. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Mann, G., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Mann, G., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Various Authors. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
  • Various Authors. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Rusinov, G., et al. (1993). The reduction of vic-substituted 3-nitropyridines. ResearchGate.
  • Various Authors. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
  • Bremer, O. (1934). Process for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
  • Various Authors. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Various Authors. (2015). Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. PubMed.
  • Various Authors. (n.d.). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Sci-Hub.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a key building block in pharmaceutical research and development. The protocol is designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. This document provides in-depth procedural instructions, mechanistic insights, safety protocols, and analytical methods for reaction monitoring and product characterization.

Introduction: The Significance of a Versatile Pyridine Intermediate

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and agrochemicals, owing to their presence in numerous natural products and FDA-approved drugs.[1] The title compound, this compound, is a highly functionalized pyridine derivative poised for further chemical elaboration. The presence of a bromo moiety allows for cross-coupling reactions, the nitro group can be reduced to an amine for amide bond formation or other transformations, and the acetate side chain provides a handle for various synthetic manipulations. This trifecta of reactive sites makes it a valuable intermediate for the synthesis of complex molecular architectures in drug discovery programs.

This application note provides a detailed, field-proven methodology for the large-scale synthesis of this important building block, starting from commercially available precursors. The described protocol is designed to be both reliable and scalable, addressing the needs of process chemistry and drug development professionals.

Synthetic Strategy: A Two-Step Approach to a Highly Functionalized Pyridine

The synthesis of this compound is efficiently achieved in two key steps, as illustrated in the workflow below. The strategy hinges on the initial preparation of a highly activated pyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) to introduce the acetate side chain.

Diagram: Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Side Chain Introduction (SNAr) cluster_2 Final Product A 2-Amino-5-bromo-3-nitropyridine B 5-Bromo-2-chloro-3-nitropyridine A->B  Sandmeyer-type Reaction    (NaNO₂, HCl, CuCl)   E This compound B->E  Nucleophilic Attack   C Ethyl Acetate D Ethyl Acetate Enolate C->D  Deprotonation    (Strong Base, e.g., LDA)   D->E F Purified Product E->F  Work-up & Purification  

Caption: High-level overview of the two-step synthesis of the target compound.

PART 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine (Precursor)

The initial step involves the conversion of the readily available 2-amino-5-bromo-3-nitropyridine to the corresponding 2-chloro derivative. This is achieved through a Sandmeyer-type reaction, a reliable method for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.

Mechanistic Rationale

The reaction proceeds via the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This intermediate is then subjected to a copper(I) chloride-catalyzed substitution, where the diazonium group is replaced by a chlorine atom, releasing nitrogen gas. The use of a copper(I) catalyst is crucial for achieving high yields in this transformation.

Diagram: Reaction Pathway for Precursor Synthesis

G A 2-Amino-5-bromo-3-nitropyridine NH₂ B Diazonium Salt Intermediate N₂⁺Cl⁻ A->B NaNO₂, HCl 0-5 °C C 5-Bromo-2-chloro-3-nitropyridine Cl B->C CuCl 70 °C

Caption: Key transformation in the synthesis of the chloro-pyridine precursor.

Large-Scale Protocol: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

Safety First: This procedure involves corrosive acids, potentially unstable diazonium salts, and toxic reagents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromo-3-nitropyridine218.01218 g1.0
Hydrochloric Acid (6 M)36.462.5 L15.0
Sodium Nitrite (NaNO₂)69.0083 g1.2
Copper(I) Chloride (CuCl)98.99129 g1.3
Hydrochloric Acid (38%)36.46As needed-
Diethyl Ether74.126.0 L-
Water18.02As needed-
Ammonia solution (0.88)17.03As needed-

Procedure:

  • Suspension Preparation: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, suspend finely ground 2-amino-5-bromo-3-nitropyridine (218 g, 1.0 mol) in 6 M hydrochloric acid (2.5 L).

  • Cooling: Cool the suspension to 0 °C using an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (83 g, 1.2 mol) in water (200 mL) to the cooled suspension via the addition funnel, ensuring the internal temperature is maintained below 5 °C. The addition should take approximately 45-60 minutes.

  • Stirring: After the addition is complete, continue stirring the mixture at 0 °C for an additional 1 hour.

  • Catalyst Preparation: In a separate large beaker, dissolve copper(I) chloride (129 g, 1.3 mol) in degassed 38% hydrochloric acid.

  • Sandmeyer Reaction: To the cold diazonium salt suspension, add the freshly prepared copper(I) chloride solution.

  • Decomposition: Gradually warm the reaction mixture to room temperature over 90 minutes, then heat to 70 °C to complete the decomposition of the diazonium salt, evidenced by the cessation of nitrogen gas evolution.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water (7.5 L).

    • Adjust the pH to approximately 9 by the slow addition of 0.88 ammonia solution.

    • Extract the aqueous mixture with diethyl ether (3 x 2.0 L).

    • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash chromatography (eluent: gradient of ethyl acetate in hexanes) to yield 5-bromo-2-chloro-3-nitropyridine as a light yellow solid.

PART 2: Synthesis of this compound (Final Product)

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring of 5-bromo-2-chloro-3-nitropyridine is highly activated towards nucleophilic attack at the C2 position by the strongly electron-withdrawing nitro group at C3.[2][3] The nucleophile is the enolate of ethyl acetate, generated in situ using a strong, non-nucleophilic base.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate.[4][5] This enolate then acts as a potent nucleophile, attacking the electron-deficient C2 position of the pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the desired product.

Diagram: SNAr Mechanism for Side Chain Introduction

G cluster_0 Enolate Formation cluster_1 SNAr Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl Acetate->Ethyl Acetate Enolate LDA, THF, -78 °C 5-Bromo-2-chloro-3-nitropyridineEthyl Acetate Enolate 5-Bromo-2-chloro-3-nitropyridineEthyl Acetate Enolate Meisenheimer Complex Meisenheimer Complex 5-Bromo-2-chloro-3-nitropyridineEthyl Acetate Enolate->Meisenheimer Complex Nucleophilic Attack Product Product Meisenheimer Complex->Product Elimination of Cl⁻

Caption: The key steps in the nucleophilic aromatic substitution reaction.

Large-Scale Protocol: Synthesis of this compound

Safety First: This procedure involves pyrophoric reagents (if using n-butyllithium to generate LDA), cryogenic temperatures, and flammable solvents. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry, well-ventilated fume hood. Appropriate PPE is mandatory.

ReagentMolar Mass ( g/mol )QuantityMoles
Diisopropylamine101.19111.3 g (154 mL)1.1
n-Butyllithium (2.5 M in hexanes)64.06440 mL1.1
Tetrahydrofuran (THF), anhydrous72.112.0 L-
Ethyl Acetate, anhydrous88.1197 g (108 mL)1.1
5-Bromo-2-chloro-3-nitropyridine237.44237.5 g1.0
Saturated aq. NH₄Cl solution53.49As needed-
Ethyl Acetate (for extraction)88.113.0 L-
Brine-1.0 L-

Procedure:

  • LDA Preparation:

    • To a flame-dried 5 L three-necked flask under a nitrogen atmosphere, add anhydrous THF (1.0 L) and diisopropylamine (111.3 g, 1.1 mol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Slowly add anhydrous ethyl acetate (97 g, 1.1 mol) to the LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to generate the ethyl acetate enolate.

  • SNAr Reaction:

    • In a separate flask, dissolve 5-bromo-2-chloro-3-nitropyridine (237.5 g, 1.0 mol) in anhydrous THF (1.0 L).

    • Slowly add the solution of the pyridine precursor to the enolate solution at -78 °C via a cannula.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution until the reaction is no longer basic.

    • Transfer the mixture to a large separatory funnel and add water (2.0 L).

    • Extract the aqueous layer with ethyl acetate (3 x 1.0 L).

    • Combine the organic layers, wash with brine (1.0 L), dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

TechniqueExpected Results
¹H NMR Resonances corresponding to the ethyl group (triplet and quartet), the methylene bridge, and the two aromatic protons on the pyridine ring.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule, including the ester carbonyl, the pyridine ring carbons, and the ethyl group carbons.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product (C₉H₉BrN₂O₄, MW: 289.08 g/mol ). The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observed.
HPLC A single major peak indicating high purity (e.g., >98%).

Safety and Handling

  • 2-Amino-5-bromo-3-nitropyridine: May be harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with appropriate PPE.

  • 5-Bromo-2-chloro-3-nitropyridine: Causes skin and eye irritation.[5] May cause respiratory irritation. Handle in a fume hood.

  • Hydrochloric Acid & Ammonia: Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Sodium Nitrite: Oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

  • n-Butyllithium: Pyrophoric. Handle under an inert atmosphere. Reacts violently with water.

  • Diisopropylamine & THF: Flammable liquids. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[4][5][7][8][9]

References

  • PrepChem. (2023). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.
  • ResearchGate. (2016). De novo Synthesis of Substituted Pyridines.
  • Chemistry LibreTexts. (2020, October 20). 13.22: Using LDA to Form an Enolate Ion.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Organic Syntheses. (n.d.). ethyl 2-pyridylacetate.
  • ResearchGate. (2008). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine.
  • Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.
  • PubChemLite. (n.d.). Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • Nature. (2023, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.
  • ResearchGate. (2020). Optimization of organophotochemical SNAr reaction.
  • ResearchGate. (2019). Schemes depicting the SNAr/nucleophilic substitution of the different....
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

The Strategic Utility of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of fungicides, insecticides, and herbicides.[1][2] Their efficacy often stems from the unique electronic properties and metabolic stability conferred by the pyridine ring. Within this important class of molecules, Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate emerges as a highly versatile and strategically valuable intermediate for the synthesis of a new generation of crop protection agents.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the reactivity of this molecule, present detailed protocols for its derivatization, and discuss the rationale behind the synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.

The core structure of this compound incorporates several key reactive sites, making it a powerful building block. The pyridine ring is activated by the electron-withdrawing nitro group, facilitating nucleophilic aromatic substitution. The bromine atom at the 5-position serves as an excellent leaving group in such reactions, while the ester moiety at the 2-position offers a handle for further chemical modifications, including cyclization reactions to form fused heterocyclic systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 1211540-74-7[3][4]
Molecular Formula C₉H₉BrN₂O₄[3][4]
Molecular Weight 289.08 g/mol [3]
Appearance Solid[4]
Purity Typically ≥97%[5]
Storage Store at room temperature[3][4]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[4]

  • Signal Word: Warning.[4]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Pathways and Core Reactivity

The synthetic utility of this compound is primarily centered around the reactivity of the substituted pyridine ring. The presence of the nitro group at the 3-position and the bromine atom at the 5-position significantly influences the electronic distribution within the ring, making the 2 and 6 positions susceptible to nucleophilic attack.

Reactivity_of_Ethyl_2-(5-bromo-3-nitropyridin-2-yl)acetate Start This compound NuSub Nucleophilic Aromatic Substitution (SNAr) Start->NuSub  Various  Nucleophiles  (R-NH2, R-SH, R-OH) EsterMod Ester Group Modification Start->EsterMod  Hydrolysis,  Amidation, etc. Cyclization Intramolecular Cyclization NuSub->Cyclization  Subsequent  Reaction Product1 Novel Insecticides (e.g., Neonicotinoid Analogs) NuSub->Product1 Product2 Fused Heterocyclic Pesticides Cyclization->Product2 Product3 Functionalized Herbicides/Fungicides EsterMod->Product3

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNA_r_)

The most prominent reaction pathway for this intermediate is the nucleophilic aromatic substitution of the bromine atom at the 5-position. The electron-withdrawing nature of the nitro group facilitates this reaction, making it amenable to a wide range of nucleophiles.

Causality behind Experimental Choices:

  • Choice of Nucleophile: The selection of the nucleophile (e.g., primary or secondary amines, thiols, alkoxides) directly dictates the functional group introduced onto the pyridine ring, thereby influencing the biological activity of the final product.

  • Solvent and Base: Aprotic polar solvents such as DMF or DMSO are often employed to enhance the solubility of the reactants and facilitate the reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically required to neutralize the HBr generated during the reaction.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing the formation of side products.

Application in the Synthesis of Neonicotinoid Analogs

Neonicotinoids are a significant class of insecticides that act on the nicotinic acetylcholine receptors of insects. The synthesis of novel neonicotinoid analogs with improved efficacy and selectivity is an active area of research. This compound serves as an excellent precursor for such compounds.

Representative Protocol: Synthesis of a Novel N-substituted Pyridinyl Amine

This protocol is a representative example based on the general principles of nucleophilic aromatic substitution on activated pyridine rings.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Neonicotinoid_Analog_Synthesis Start This compound Reagents + Amine (R-NH2) + K2CO3 in DMF Start->Reagents Reaction Nucleophilic Aromatic Substitution (80-100 °C) Reagents->Reaction Intermediate Ethyl 2-(5-(dialkylamino)-3-nitropyridin-2-yl)acetate Reaction->Intermediate Workup Work-up and Purification Intermediate->Workup Product Novel Pyridinyl Amine (Neonicotinoid Precursor) Workup->Product

Sources

Application Notes & Protocols: Synthesis of Novel Ligands from Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-functionalized Pyridine Core

In modern medicinal chemistry, the pyridine ring is a "privileged" scaffold, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be synthetically modified to fine-tune pharmacokinetic and pharmacodynamic properties. Nitropyridine derivatives, in particular, are highly valued as versatile intermediates.[1][2][3] The electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations, making these compounds ideal starting points for constructing complex molecular architectures.[2]

This guide focuses on Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (CAS 1211540-74-7), a trifunctional building block of significant strategic importance.[4][5] Its structure offers three distinct, orthogonally reactive sites for sequential modification:

  • C5-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents to build molecular complexity.

  • C3-Nitro Group: Readily reduced to a primary amine, which can then be functionalized through acylation, sulfonylation, or other amine chemistries to modulate biological activity.

  • Ethyl Acetate Side Chain: The ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides, providing another vector for diversification and interaction with biological targets.

This combination makes this compound a powerful precursor for generating libraries of novel ligands, particularly for targets such as protein kinases, where substituted heterocyclic cores are paramount.[6][7][8]

Core Synthetic Pathways and Mechanistic Considerations

The strategic derivatization of this compound typically begins with a cross-coupling reaction at the C5-bromo position, followed by modification of the nitro group. This sequence leverages the robust nature of palladium-catalyzed reactions and reserves the more sensitive amine functionalization for a later stage.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)2 Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R2NH Pd Catalyst D C5-Arylated Intermediate B->D E C5-Aminated Intermediate C->E F Nitro Group Reduction (SnCl2 or H2/Pd-C) D->F E->F G 3-Amino-5-Aryl Ligand Core F->G H 3-Amino-5-Amino Ligand Core F->H I Further Functionalization (e.g., Acylation, Amidation) G->I H->I J Diverse Library of Novel Ligands I->J

Figure 1: High-level workflow for the synthesis of diverse ligands.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the C5-position of our pyridine core and a wide variety of aryl or vinyl boronic acids.[9]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step.[9] It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.

  • Solvent: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[10] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful and general method for constructing carbon-nitrogen bonds, coupling the C5-position with a vast array of primary and secondary amines.[11][12] This is particularly valuable for synthesizing ligands that mimic the hydrogen-bonding patterns of endogenous molecules.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a phosphine ligand. Ligands like BINAP or XPhos are commonly employed.[13][14] The ligand's steric and electronic properties influence the efficiency of coupling with different classes of amines.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice for this purpose.[11][15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[11]

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including palladium catalysts, strong bases, and organic solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a representative arylboronic acid.

Reagents & Materials Supplier Grade Purpose
This compound (SM)Commercial>97%Starting Material
Arylboronic AcidCommercial>98%Coupling Partner (1.2 equiv.)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))CommercialCatalyst GradePalladium(0) Catalyst (0.05 equiv.)
Potassium Carbonate (K₂CO₃)CommercialAnhydrousBase (2.0 equiv.)
1,4-DioxaneCommercialAnhydrous, DegassedOrganic Solvent
Deionized WaterIn-houseN/AAqueous Solvent

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the starting material (SM, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.05 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the SM) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure C5-arylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the C-N coupling of the starting material with a representative secondary amine.

Reagents & Materials Supplier Grade Purpose
This compound (SM)Commercial>97%Starting Material
Amine (e.g., Morpholine)Commercial>99%Coupling Partner (1.2 equiv.)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))CommercialCatalyst GradePalladium Pre-catalyst (0.02 equiv.)
XPhosCommercialLigand GradePhosphine Ligand (0.04 equiv.)
Sodium tert-butoxide (NaOt-Bu)Commercial>98%Base (1.4 equiv.)
TolueneCommercialAnhydrousSolvent

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using strict Schlenk techniques. To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon. Add the starting material (SM, 1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired C5-aminated product.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Downstream Modification: Unmasking the Amino Group

The reduction of the nitro group to an amine is a critical step that transforms the electron-poor pyridine ring into an electron-rich system and provides a key functional handle for further ligand elaboration.

G A C5-Substituted 3-Nitropyridine Intermediate B Method 1: Catalytic Hydrogenation A->B C Method 2: Chemical Reduction A->C D H2 (balloon), 10% Pd/C Ethanol or EtOAc, rt B->D F C5-Substituted 3-Aminopyridine Product B->F E SnCl2·2H2O Ethanol, 70 °C C->E C->F

Figure 2: Common methods for the reduction of the nitro group.

Protocol 3: Nitro Group Reduction using Tin(II) Chloride

  • Setup: Dissolve the 3-nitropyridine intermediate (1.0 equiv.) in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) portion-wise.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir until TLC or LC-MS indicates complete conversion (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add ethyl acetate and carefully basify the mixture by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

  • Extraction: Filter the resulting suspension through Celite® to remove tin salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude amine is often pure enough for the next step, but can be purified by column chromatography if necessary.

Application in Kinase Inhibitor Scaffolds

The 3-amino-5-aryl/heteroaryl pyridine core synthesized through these protocols is a classic scaffold for protein kinase inhibitors.[6][16] The 2-aminopyridine motif is known to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[16] The substituent at the C5-position, installed via the Suzuki or Buchwald-Hartwig reaction, projects out into the solvent-exposed region, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. Further acylation of the 3-amino group can introduce additional interactions with the target protein.

Table 1: Representative Data for a Synthesized Ligand Library

EntryC5-Substituent (R)Coupling MethodYield (%)HRMS [M+H]⁺ calcd.HRMS [M+H]⁺ found
1 PhenylSuzuki-Miyaura85287.0870287.0875
2 4-MethoxyphenylSuzuki-Miyaura81317.1026317.1022
3 Morpholin-4-ylBuchwald-Hartwig72296.1186296.1190
4 Piperidin-1-ylBuchwald-Hartwig75294.1394294.1399

Note: Data is illustrative for C5-substituted nitropyridine intermediates.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of novel and diverse libraries of pyridine-based ligands. By employing robust and well-understood synthetic transformations such as palladium-catalyzed cross-coupling reactions and nitro group reductions, researchers can systematically explore the chemical space around this privileged scaffold. The protocols and strategic insights provided herein offer a validated framework for drug development professionals to accelerate the discovery of new therapeutic agents, particularly in the competitive field of kinase inhibitor research.

References

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Vertex AI Search.
  • The Role of Nitropyridine Intermediates in Modern Drug Discovery. (n.d.). Vertex AI Search.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). PubMed Central, NIH.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2020).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Semantic Scholar.
  • Synthesis and kinase inhibitory potencies of new pyrido[3,4-g]quinazolines substituted at the 8-position. (2017). Semantic Scholar.
  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline deriv
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). PubMed Central, NIH.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
  • A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). ChemSpider.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. (n.d.). Benchchem.
  • Buchwald-Hartwig Amin
  • Ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amin
  • Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. (2020).
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
  • ETHYL 2-(5-BROMO-3-NITROPYRIDIN-2-YL)
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI.
  • Ethyl 2-(5-bromo-3-nitropyridin-2-yl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. We will delve into the underlying chemical principles to provide actionable troubleshooting strategies and robust experimental protocols, ensuring you can confidently improve your reaction yields and product purity.

The target molecule is a valuable heterocyclic building block, but its synthesis, typically a Nucleophilic Aromatic Substitution (SNAr), can be sensitive to several parameters. This document provides a structured approach to identifying and resolving common experimental hurdles.

Reaction Overview: The SNAr Pathway

The formation of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group (-NO₂), is attacked by a nucleophile.[1] The nucleophile is the enolate of ethyl acetate, generated in situ by a strong base. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, with the subsequent loss of the bromide leaving group to yield the final product.

SNAr_Mechanism sub 5-bromo-3-nitropyridine (Substrate) meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) sub->meisenheimer + Nucleophile (Attack) nuc Ethyl Acetate Enolate (Nucleophile) nuc->meisenheimer prod This compound (Product) meisenheimer->prod - Leaving Group (Aromatization) lg Bromide Ion (Leaving Group) meisenheimer->lg

Caption: The SNAr mechanism for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

Question 1: My reaction has a very low yield (<20%) or has failed completely. What are the primary factors to investigate?

Answer: A low or non-existent yield is the most common issue and typically points to one of three areas: inefficient nucleophile generation, suboptimal reaction conditions, or the purity of the starting materials.[2]

  • Cause A: Inefficient Nucleophile (Enolate) Generation

    The formation of the ethyl acetate enolate is the critical first step. This requires a sufficiently strong, non-nucleophilic base and strictly anhydrous conditions. Hydroxide or alkoxide bases are generally unsuitable as they can lead to competing hydrolysis of the ester.

    Solution:

    • Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil) or a lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). NaH is often a practical first choice.

    • Anhydrous Conditions: Moisture will quench the base and the enolate. Ensure all glassware is oven-dried, and all solvents are passed through a drying system (e.g., alumina column) or freshly distilled from an appropriate drying agent. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: The enolate formation should be performed at a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions like self-condensation. The substrate is then added at this low temperature before the reaction is allowed to warm.

  • Cause B: Suboptimal Reaction Conditions

    SNAr reactions are highly sensitive to solvent and temperature.[1] The solvent must solubilize the reactants and, ideally, help stabilize the charged Meisenheimer complex.

    Solution:

    • Solvent Choice: Aprotic polar solvents are preferred. Tetrahydrofuran (THF) is a common starting point. If yields are low in THF, switching to a more polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can significantly accelerate the reaction rate.

    • Temperature Optimization: While enolate formation is done at low temperatures, the substitution step may require thermal energy. After adding the 5-bromo-3-nitropyridine substrate at low temperature, the reaction should be allowed to slowly warm to room temperature. If the reaction is sluggish (monitored by TLC), gentle heating (e.g., 40-60 °C) may be necessary, especially if using THF as a solvent.

  • Cause C: Purity of Starting Materials

    Impurities in either the 5-bromo-3-nitropyridine or ethyl acetate can inhibit the reaction.[2]

    Solution:

    • Check Purity: Verify the purity of your starting materials by NMR or another suitable analytical technique.

    • Purification: Purify starting materials if necessary. Ethyl acetate can be distilled from calcium carbonate to remove acidic impurities and water.

ParameterRecommendation 1 (Standard)Recommendation 2 (For Sluggish Reactions)Rationale
Base Sodium Hydride (NaH)Lithium Diisopropylamide (LDA)Strong, non-nucleophilic bases are required for efficient enolate formation without ester hydrolysis.
Solvent Anhydrous THFAnhydrous DMF or DMSOAprotic polar solvents stabilize the Meisenheimer intermediate, accelerating the reaction.[1]
Temperature 0 °C to Room Temp.Room Temp. to 60 °CHigher temperatures may be needed to overcome the activation energy barrier for substitution.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Essential to prevent moisture from quenching the base and enolate.
Category 2: Formation of Significant Side Products

Question 2: My TLC analysis shows the formation of multiple products, leading to a low yield of the desired compound and difficult purification. What are the likely side reactions?

Answer: The presence of multiple spots on TLC often indicates competing reaction pathways. The most common side reactions are the self-condensation of ethyl acetate and degradation.

  • Cause A: Claisen Self-Condensation of Ethyl Acetate

    If the enolate of ethyl acetate attacks another molecule of ethyl acetate instead of the pyridine substrate, it leads to the formation of ethyl acetoacetate. This is more likely if the enolate concentration is high before the substrate is introduced or if the temperature is not adequately controlled.

    Solution:

    • Reverse Addition: Add the ethyl acetate slowly to a suspension of the base (e.g., NaH) in the solvent at 0 °C. This keeps the instantaneous concentration of the ester low.

    • Maintain Low Temperature: Ensure the temperature is kept low (0 °C or below) during the addition and for a short period afterward to allow for complete enolate formation before adding the pyridine substrate.

  • Cause B: Degradation or Unidentified Byproducts

    Darkening of the reaction mixture (to black or dark brown) can suggest degradation of the nitro-containing starting material or product, which can be sensitive to strong bases and high temperatures.

    Solution:

    • Avoid High Temperatures: Do not overheat the reaction. If heating is required, increase the temperature incrementally and monitor the reaction progress closely by TLC.[3]

    • Limit Reaction Time: Once the starting material is consumed (as determined by TLC), work up the reaction promptly. Prolonged exposure to basic conditions can lead to decomposition.[4]

Troubleshooting_Workflow start Low Yield or No Product check_purity 1. Verify Purity of Starting Materials start->check_purity check_conditions 2. Review Reaction Conditions (Anhydrous?) check_purity->check_conditions [Purity OK] optimize_base 3. Optimize Base and Enolate Formation check_conditions->optimize_base [Conditions OK] optimize_solvent 4. Optimize Solvent and Temperature optimize_base->optimize_solvent end Improved Yield optimize_solvent->end

Caption: A logical workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal stoichiometry for the reactants?

    • A: Typically, a slight excess of the ethyl acetate (1.1 to 1.5 equivalents) and the base (1.1 to 1.5 equivalents) relative to the 5-bromo-3-nitropyridine substrate is recommended to drive the reaction to completion.

  • Q2: How should I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 20-30% ethyl acetate in hexanes. The product will be more polar than the 5-bromo-3-nitropyridine starting material. Stain with potassium permanganate if spots are not UV-active.

  • Q3: What is the best workup and purification procedure?

    • A: After the reaction is complete, cool it to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any remaining base and enolate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). After removing the solvent under reduced pressure, the crude product can be purified by flash column chromatography on silica gel.[2]

  • Q4: Can I use a different halide, like 2-chloro-5-bromo-3-nitropyridine?

    • A: Yes. In SNAr reactions on activated pyridine rings, the general reactivity order for halide leaving groups is F > Cl > Br > I.[1] A chloro group at the 2-position would likely be more reactive than the bromo group, potentially allowing for milder reaction conditions. However, the bromo-substituted starting material is commercially available and widely used.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound
  • Preparation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a nitrogen inlet. Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add ethyl acetate (1.2 eq) dropwise to the stirred NaH suspension over 15 minutes. A bubbling (hydrogen gas evolution) will be observed. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve 5-bromo-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure product.

References

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health (NIH).
  • Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. American Chemical Society.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • This compound, min 97%, 10 grams. CP Lab Safety.
  • Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. PubChem, National Institutes of Health (NIH).
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Acme Bioscience.

Sources

Technical Support Center: Synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on understanding and mitigating side reactions. Our aim is to provide you with the expertise to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The most common and logical synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails the reaction of a di-substituted pyridine, such as 2,5-dibromo-3-nitropyridine, with the enolate of an ethyl acetate derivative. The electron-withdrawing nitro group at the 3-position and the ring nitrogen activate the 2-position of the pyridine ring, making the bromine atom at this position a suitable leaving group for nucleophilic attack.

This guide will deconstruct the key stages of this synthesis, from starting material selection to final product purification, to provide a comprehensive troubleshooting framework.

Troubleshooting Guide & FAQs

Section 1: Starting Materials and Reagent Preparation

Question 1: I am seeing inconsistent results with my reaction. Could my starting materials be the issue?

Answer: Absolutely. The quality and purity of your starting materials are paramount. For the synthesis of this compound, you should pay close attention to:

  • 2,5-Dibromo-3-nitropyridine: This is the key electrophile. Impurities can lead to a host of side reactions. For instance, the presence of other isomeric dibromonitropyridines can result in the formation of hard-to-separate regioisomeric products. It is crucial to verify the purity of this starting material by techniques such as NMR or GC-MS before use.

  • Ethyl Acetoacetate and Base: The generation of the nucleophilic enolate from ethyl acetoacetate requires a suitable base. The choice of base is critical. While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be effective, they can also promote self-condensation of the ethyl acetoacetate if not handled correctly. A milder base like sodium ethoxide (NaOEt) in ethanol is often a good choice, as it is less prone to side reactions and the ethoxide anion is the same as the ester group, preventing transesterification.[1] Ensure your base is not old or degraded, as this can lead to incomplete deprotonation and low yields.

  • Solvent Purity: The use of anhydrous solvents is critical, especially when working with strong bases like NaH. Any moisture will quench the base and the enolate, leading to a failed reaction. Ensure your solvents are properly dried before use.

Question 2: What are the potential side reactions during enolate formation from ethyl acetoacetate?

Answer: When preparing the enolate of ethyl acetoacetate, two primary side reactions can occur:

  • Self-Condensation (Claisen Condensation): If the deprotonation is not rapid and complete, the enolate can react with unreacted ethyl acetoacetate, leading to the formation of dimeric and trimeric byproducts.[2] To mitigate this, add the ethyl acetoacetate slowly to a solution of the base at a controlled temperature.

  • Hydrolysis: If there is any water present in the reaction mixture, the base can hydrolyze the ethyl ester of both the starting material and the product, leading to the corresponding carboxylic acid.[3] This is particularly problematic during workup, so it is important to use anhydrous conditions during the reaction and carefully control the pH during extraction.

Section 2: The Nucleophilic Aromatic Substitution (SNAr) Reaction

Question 3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve it?

Answer: A low yield in the SNAr reaction can stem from several factors. Here's a troubleshooting workflow:

G cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions start Low Yield of This compound check_base 1. Incomplete Enolate Formation? - Verify base quality and stoichiometry. - Ensure anhydrous conditions. start->check_base check_temp 2. Reaction Temperature Too Low? - Gradually increase temperature (e.g., from RT to 50°C). - Monitor by TLC for product formation. check_base->check_temp solution_base Use a stronger base (e.g., NaH) or ensure complete reaction with NaOEt. check_base->solution_base check_reagents 3. Purity of Starting Materials? - Analyze 2,5-dibromo-3-nitropyridine for isomers. - Use fresh ethyl acetoacetate. check_temp->check_reagents solution_temp Optimize reaction temperature and time. check_temp->solution_temp check_mixing 4. Inefficient Mixing? - Ensure adequate stirring, especially for heterogeneous reactions (e.g., with NaH). check_reagents->check_mixing solution_reagents Purify starting materials or use a new batch. check_reagents->solution_reagents solution_mixing Improve agitation. check_mixing->solution_mixing

Caption: Troubleshooting workflow for low reaction yield.

  • Incomplete Deprotonation: As mentioned, ensure your base is active and used in a slight excess to drive the enolate formation to completion.

  • Reaction Temperature: SNAr reactions on electron-deficient pyridine rings are generally facile, but some initial thermal activation may be necessary.[4] If the reaction is slow at room temperature, consider gently heating the mixture to 40-50 °C and monitoring the progress by TLC.

  • Leaving Group Ability: While bromide is a good leaving group, the reactivity order in SNAr can sometimes be F > Cl > Br > I.[5] However, for this specific substrate, bromide at the 2-position is sufficiently activated.

Question 4: I am observing multiple spots on my TLC plate that are close to my product spot. What could these be?

Answer: The presence of multiple, closely-eluting spots suggests the formation of isomers or related byproducts. Here are the most likely culprits:

  • Regioisomers: If your starting 2,5-dibromo-3-nitropyridine contains other isomers, you may be forming isomeric products. The most probable regioisomeric side product would be Ethyl 2-(2-bromo-5-nitropyridin-3-yl)acetate, arising from an isomeric starting material.

  • Di-substitution Product: Although less likely due to steric hindrance and deactivation after the first substitution, it is possible for the enolate to displace both bromine atoms, leading to a di-substituted pyridine.

  • C- vs. O-Alkylation: While the enolate of ethyl acetoacetate predominantly undergoes C-alkylation, a small amount of O-alkylation can occur, leading to the formation of an ether byproduct.

To confirm the identity of these byproducts, isolation by preparative chromatography followed by spectroscopic analysis (NMR, MS) is recommended.

Section 3: Work-up and Purification

Question 5: I am losing a significant amount of my product during the aqueous work-up. Why is this happening and how can I prevent it?

Answer: Product loss during work-up is a common issue, often related to the chemical properties of the product and the extraction conditions.

  • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[3] During the aqueous work-up, if the pH is too high or too low, the ester can be cleaved to the corresponding carboxylic acid. The resulting carboxylate salt is highly water-soluble and will be lost to the aqueous layer.

    • Solution: Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Use a saturated solution of a mild acid (like ammonium chloride) or a mild base (like sodium bicarbonate) for quenching and pH adjustment. Avoid strong acids and bases.[6]

  • Emulsion Formation: The presence of basic nitrogen in the pyridine ring can lead to emulsion formation during extraction, making phase separation difficult and leading to product loss.

    • Solution: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. Alternatively, filtering the mixture through a pad of celite can be effective.

Question 6: My purified product is a yellow to brown oil/solid, but I was expecting a lighter color. What causes this discoloration?

Answer: The color of your final product can be an indicator of purity.

  • Residual Nitro-aromatic Impurities: Many nitro-aromatic compounds are colored. The presence of unreacted 2,5-dibromo-3-nitropyridine or other colored byproducts can impart a yellow or brown hue to your product.

  • Degradation: The product itself, being a nitro-substituted pyridine, may have some inherent color and could be sensitive to light or air, leading to gradual discoloration over time.

Purification Recommendations:

Purification MethodAdvantagesDisadvantages
Column Chromatography Excellent for removing closely-eluting impurities and colored byproducts.Can be time-consuming and requires significant solvent usage.
Recrystallization Effective for obtaining highly pure, crystalline material if the product is a solid.May result in lower yields if the product has some solubility in the chosen solvent system.
Distillation (Kugelrohr) Useful for removing non-volatile impurities if the product is a thermally stable liquid.Not suitable for thermally labile compounds.

For column chromatography, a gradient elution of ethyl acetate in hexanes is a good starting point. The basicity of the pyridine nitrogen can sometimes cause streaking on silica gel.[6] In such cases, adding a small amount of triethylamine (~0.5-1%) to the eluent can improve the separation.[6]

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a representative protocol and may require optimization.

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise under an inert atmosphere (N2 or Ar).

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 2,5-dibromo-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF dropwise to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

G start Start enolate_formation 1. Enolate Formation (Ethyl Acetoacetate + NaOEt in EtOH) start->enolate_formation snar_reaction 2. SNAr Reaction (Add 2,5-dibromo-3-nitropyridine) enolate_formation->snar_reaction workup 3. Aqueous Work-up (Quench, Extract) snar_reaction->workup purification 4. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Synthetic workflow for this compound.

Concluding Remarks

The synthesis of this compound, while straightforward in principle, requires careful attention to detail to minimize side reactions and maximize yield and purity. By understanding the underlying chemical principles and potential pitfalls at each stage of the reaction, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide serves as a starting point for addressing the challenges you may encounter, and we encourage a systematic approach to problem-solving in your experimental work.

References

  • Acetoacetic Ester Synthesis | OpenOChem Learn. (n.d.).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (n.d.).
  • Ch21: Acetoacetic esters - University of Calgary. (n.d.).
  • Reactions of Claisen Products. (2020, October 20). Chemistry LibreTexts.
  • Schemes depicting the SNAr/nucleophilic substitution of the different... - ResearchGate. (n.d.).
  • Hydrolysis of Ethyl Acetate. (1997, January 31).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).

Sources

Technical Support Center: Purification of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving common challenges in the purification of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate.

Welcome to the technical support guide for the purification of this compound (CAS No. 1211540-74-7).[1][2][3][4] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key heterocyclic building block from complex reaction mixtures. As a moderately polar solid compound, its purification requires careful consideration of potential impurities and the selection of appropriate techniques to achieve high purity (≥98%).[3][4][5]

This guide provides a series of troubleshooting scenarios and frequently asked questions in a direct Q&A format. We will delve into the causality behind common purification issues and offer field-proven, step-by-step protocols to resolve them, ensuring you can proceed with your synthesis confidently.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, practical problems you might face during the purification workflow.

Issue 1: My initial workup using liquid-liquid extraction results in a persistent emulsion.

Q: I've quenched my reaction and am attempting to extract my product into ethyl acetate from an aqueous layer, but a stubborn emulsion has formed at the interface. What's causing this and how can I break it?

A: Emulsions are common when dealing with reaction mixtures containing salts, polar solvents, and finely divided solids. The pyridine nitrogen in your target compound can also act as a surfactant, stabilizing the mixture of two immiscible liquids.[6][7]

Causality: The formation of an emulsion is due to the reduction of interfacial tension between the aqueous and organic layers, often stabilized by particulate matter or amphiphilic molecules. Vigorous shaking during extraction exacerbates this issue.

Troubleshooting Steps:

  • Patience and Gravity: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will begin to separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion by drawing water out of the organic layer.[8]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.[9] This minimizes the energy input that creates fine droplets.

  • Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulates that are stabilizing the emulsion.

  • Centrifugation: For smaller scale reactions, transferring the emulsion to centrifuge tubes and spinning for several minutes is a highly effective method to force layer separation.

Issue 2: My compound is streaking badly on the silica TLC plate, making it difficult to assess purity or choose a chromatography solvent system.

Q: When I spot my crude product on a silica gel TLC plate and elute with a hexane/ethyl acetate mixture, the main spot tails or streaks significantly. Why is this happening?

A: This is a classic issue encountered with basic compounds like pyridine derivatives on standard silica gel.[10]

Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring of your molecule interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to poor elution and significant tailing of the spot.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.

    • Ammonia: For highly polar systems, using a mobile phase saturated with ammonia (e.g., Dichloromethane/Methanol/Ammonia) can be effective.

  • Change of Stationary Phase: If tailing persists, consider using a different stationary phase for your chromatography.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.

    • End-capped Silica: Use silica gel that has been "end-capped" (where residual silanol groups are derivatized), which is less acidic.

Issue 3: I'm seeing low recovery of my product after column chromatography.

Q: I ran a silica gel column and confirmed by TLC that the product was loaded correctly. However, after combining and concentrating the fractions, my yield is much lower than expected. Where did my compound go?

A: Low recovery can stem from several factors, including irreversible binding to the column, degradation on the stationary phase, or co-elution with non-UV active impurities.

Causality: As mentioned in Issue 2, the acidic nature of silica can be problematic. If the interaction is too strong, your compound may not elute completely. Additionally, nitro-aromatic compounds can sometimes be sensitive to the acidic environment and may degrade over the extended time of a column run.

Troubleshooting Workflow:

start Low Recovery Detected check_column Is product still on the column? start->check_column yes_column Yes check_column->yes_column no_column No check_column->no_column check_degradation Did the product degrade? yes_degradation Yes check_degradation->yes_degradation no_degradation No check_degradation->no_degradation check_fractions Was elution incomplete? elution_solution elution_solution check_fractions->elution_solution TLC of last fractions shows product still eluting? flush_column flush_column yes_column->flush_column Flush column with a very polar solvent (e.g., 10% MeOH in DCM). no_column->check_degradation re_analyze re_analyze flush_column->re_analyze Analyze flush by TLC/NMR. degradation_solution degradation_solution yes_degradation->degradation_solution Streaks or multiple new spots on TLC of column fractions? no_degradation->check_fractions switch_phase switch_phase degradation_solution->switch_phase Switch to a neutral stationary phase like neutral alumina or deactivate silica with Et3N. extend_elution extend_elution elution_solution->extend_elution Continue eluting with a slightly more polar solvent system. cluster_0 Post-Reaction Workup cluster_1 Isolation cluster_2 Purification & Analysis reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) reaction_mixture->extraction brine_wash Brine Wash extraction->brine_wash drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) brine_wash->drying filtration Filter Drying Agent drying->filtration concentration Concentrate in vacuo filtration->concentration chromatography Column Chromatography (e.g., Hex/EtOAc gradient) concentration->chromatography purity_check Purity Check (TLC, NMR, LC-MS) chromatography->purity_check recrystallization Recrystallization (Optional, for high purity) purity_check->recrystallization Purity < 98%? final_product Pure Product (>98%) purity_check->final_product Purity ≥ 98% recrystallization->final_product

Sources

Technical Support Center: Navigating the Reactivity of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging building block. Its unique substitution pattern presents specific hurdles that can lead to low yields or failed reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these obstacles and achieve your synthetic goals.

Understanding the Substrate: An Electronic and Steric Overview

This compound is a highly functionalized pyridine derivative. Its reactivity is governed by a complex interplay of electronic and steric factors.

  • Electron-Deficient Ring: The pyridine nitrogen atom and the potent electron-withdrawing nitro group at the 3-position render the aromatic ring significantly electron-poor.[1][2] This deactivation makes traditional electrophilic aromatic substitution nearly impossible but activates the ring for nucleophilic attack.[3][4]

  • Key Functional Groups:

    • C5-Bromo Group: This is the primary handle for palladium-catalyzed cross-coupling reactions. Its position meta to the nitro group makes it a poor leaving group for standard Nucleophilic Aromatic Substitution (SNAr).

    • C3-Nitro Group: This group is the dominant electronic director. It strongly activates the ortho (C2, C4) and para (C6) positions for nucleophilic attack.

    • C2-Ethyl Acetate Moiety: The methylene (CH₂) protons alpha to the ester are acidic and can be functionalized. The entire group presents steric hindrance around the C2 position and the ring nitrogen.

This unique arrangement often leads to lower-than-expected reactivity in standard protocols. The following sections address specific issues and provide actionable solutions.

Diagram: Electronic Landscape of the Pyridine Ring

Sources

Technical Support Center: Synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic process. Here, we provide in-depth, experience-driven insights and practical solutions to ensure the integrity and efficiency of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the reaction rate?

Answer:

A sluggish reaction in the synthesis of this compound derivatives, typically a nucleophilic aromatic substitution (SNAr), can be attributed to several factors. The pyridine ring, while activated by the nitro group, can still be less reactive than other aromatic systems.[1][2]

Potential Causes & Solutions:

  • Insufficient Activation: The electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack.[1] Ensure the purity of your starting 5-bromo-3-nitropyridine derivative.

  • Base Strength: The choice and concentration of the base are critical. A base that is too weak may not sufficiently deprotonate the ethyl acetate to form the nucleophilic enolate. Conversely, a base that is too strong can lead to unwanted side reactions. Consider using moderately strong bases like sodium ethoxide or potassium carbonate.

  • Solvent Effects: The solvent plays a significant role in SNAr reactions. Aprotic polar solvents like DMSO or DMF are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. It is crucial to find the optimal temperature that balances reaction speed and selectivity. A modest increase in temperature (e.g., from room temperature to 40-50 °C) might be beneficial.

Question 2: I'm observing a significant byproduct with a mass corresponding to the hydrolysis of the ester. What is causing this and how can I prevent it?

Answer:

The hydrolysis of the ethyl acetate moiety to the corresponding carboxylic acid is a common byproduct. This is particularly prevalent when using strong bases in the presence of water.[3][4][5][6]

Underlying Cause:

The ester group is susceptible to nucleophilic attack by hydroxide ions, which may be present if your solvent is not scrupulously dry or if you are using a hydroxide base. This saponification reaction is often irreversible under basic conditions.[4]

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.

  • Choice of Base: Avoid using strong hydroxide bases. Bases like sodium ethoxide, generated in situ from sodium metal and absolute ethanol, are preferable as they minimize the presence of water.

  • Work-up Procedure: During the aqueous work-up, keep the temperature low and minimize the time the reaction mixture is in contact with aqueous base. Acidifying the mixture promptly can help to quench the reaction and protonate the carboxylate, making it easier to separate from the desired ester product.

Question 3: My final product is contaminated with a byproduct that appears to be a result of decarboxylation. Why is this happening?

Answer:

Decarboxylation is a common side reaction, particularly if the work-up or purification involves acidic conditions and heat.[7][8][9] The product, a β-keto ester derivative, can undergo hydrolysis to a β-keto acid, which is prone to decarboxylation.

Mechanism of Decarboxylation:

G cluster_hydrolysis Ester Hydrolysis (Acidic) cluster_decarboxylation Decarboxylation Ester This compound KetoAcid 2-(5-bromo-3-nitropyridin-2-yl)acetic acid (β-keto acid analog) Ester->KetoAcid H3O+ / Heat DecarboxylatedProduct 2-methyl-5-bromo-3-nitropyridine KetoAcid->DecarboxylatedProduct Heat, -CO2

Caption: Decarboxylation pathway of the target molecule.

Troubleshooting Strategies:

  • Mild Work-up Conditions: Use mild acidic conditions for the work-up and avoid prolonged heating.

  • Purification Technique: If distillation is used for purification, employ vacuum distillation to lower the boiling point and minimize thermal decomposition. Column chromatography is often a milder alternative for purification.

Question 4: I'm seeing evidence of dialkylation. How can I control the reaction to favor monoalkylation?

Answer:

Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the electrophile. This is more likely to happen if a strong base is used or if there is a high concentration of the electrophile.[10][11]

Controlling Alkylation:

ParameterRecommendation for MonoalkylationRationale
Stoichiometry Use a slight excess of the nucleophile (ethyl acetate) relative to the electrophile (5-bromo-3-nitropyridine derivative).This ensures the electrophile is consumed before significant dialkylation of the product can occur.
Base Use a hindered or weaker base.Less reactive bases are less likely to deprotonate the mono-alkylated product.
Temperature Maintain a low reaction temperature.Lower temperatures favor the kinetic product (monoalkylation) over the thermodynamic product (dialkylation).
Addition Rate Add the electrophile slowly to the reaction mixture.This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second alkylation.
Question 5: What other potential side reactions should I be aware of?

Answer:

Besides the common byproducts discussed above, other side reactions can occur depending on the specific reaction conditions and the nature of the substituents on the pyridine ring.

  • Vicarious Nucleophilic Substitution (VNS): This reaction can occur on nitropyridines, leading to the substitution of a hydrogen atom.[12][13] Careful control of the reaction conditions is necessary to favor the desired SNAr pathway.

  • Dimerization: Under certain conditions, especially with highly reactive intermediates, dimerization of the starting materials or products can occur.[12]

  • Ring Opening/Rearrangement: While less common, highly forcing conditions (e.g., very high temperatures or extremely strong bases) can potentially lead to the degradation of the pyridine ring.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • 2,5-dibromo-3-nitropyridine

  • Ethyl acetate

  • Sodium ethoxide (or another suitable base)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl acetate in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium ethoxide portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.

  • Add a solution of 2,5-dibromo-3-nitropyridine in anhydrous DMF dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

G Start Reaction Analysis (TLC, LC-MS) LowConversion Low Conversion/ Sluggish Reaction Start->LowConversion Hydrolysis Ester Hydrolysis Byproduct Start->Hydrolysis Decarboxylation Decarboxylation Byproduct Start->Decarboxylation Dialkylation Dialkylation Byproduct Start->Dialkylation Sol_LowConversion Sol_LowConversion LowConversion->Sol_LowConversion Sol_Hydrolysis Sol_Hydrolysis Hydrolysis->Sol_Hydrolysis Sol_Decarboxylation Sol_Decarboxylation Decarboxylation->Sol_Decarboxylation Sol_Dialkylation Sol_Dialkylation Dialkylation->Sol_Dialkylation

Caption: General troubleshooting workflow for byproduct formation.

References

  • Prexams. Hydrolysis of Ethyl Acetate.
  • Quora. (2018). What is the order of hydrolysis of ethyl acetate?
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Scribd. Hydrolysis of Ethyl Acetate.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • Infinity Learn. Basic hydrolysis of ethyl acetate gives acetate ion and.
  • OpenOChem Learn. Malonic Ester Synthesis.
  • Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions.
  • National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. In: Organic Letters.
  • Organic Chemistry Tutor. Malonic Ester Synthesis.
  • Wikipedia. Nucleophilic aromatic substitution.
  • YouTube. (2019). nucleophilic aromatic substitutions.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (CAS 1211540-74-7), a key intermediate for pharmaceutical and agrochemical research. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The information herein is structured in a practical question-and-answer format to directly address issues you may encounter.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide from an activated pyridine ring by the enolate of ethyl acetate.

Core Reaction Scheme: The most effective pathway involves the reaction of 2-chloro-5-bromo-3-nitropyridine with the pre-formed enolate of ethyl acetate.

  • Why this pathway? The pyridine ring is rendered highly electron-deficient by the strongly electron-withdrawing nitro group (-NO₂) at the C3 position. This electronic deficit is most pronounced at the ortho (C2) and para (C4) positions, making them susceptible to nucleophilic attack.[1][2] The chlorine atom at the activated C2 position is an excellent leaving group in SNAr reactions, generally superior to bromine in this context.[3]

Below is a diagram illustrating the overall synthetic workflow, from a common precursor to the final product.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Enolate Formation cluster_2 SNAr Reaction & Product A 2-Amino-5-bromo- 3-nitropyridine B 2-Chloro-5-bromo- 3-nitropyridine A->B Sandmeyer Reaction (NaNO₂, CuCl, HCl) E Ethyl 2-(5-bromo-3-nitropyridin- 2-yl)acetate (Target) B->E C Ethyl Acetate D Ethyl Acetate Enolate C->D D->E SNAr Coupling (THF, -78 °C to RT) Base Strong Base (e.g., KHMDS, NaH) Base->D

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-deficient and potentially base-sensitive substrate. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows no or very low conversion to the desired product. What are the primary factors to investigate?

Low or no conversion with a substrate like this compound often points to a few key areas. The pyridine nitrogen and the nitro group make the aromatic ring highly electron-deficient, which generally facilitates the oxidative addition step, the first step in the catalytic cycle.[1][2] However, other factors can impede the reaction.

Potential Causes & Solutions:

  • Catalyst System Inactivity:

    • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be insufficient for this substrate. The electron-deficient nature of the pyridine ring can benefit from bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4][5] These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst.

    • Catalyst Oxidation: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides.

    • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[3][6] Using bulky ligands can sterically hinder this interaction.[7]

  • Ineffective Base:

    • The base is crucial for activating the boronic acid in the transmetalation step.[3][8] For this substrate, a moderately strong base is often a good starting point.

    • Weak Bases: A weak base may not be sufficient to promote transmetalation effectively.

    • Poor Solubility/Quality: The base must be anhydrous and finely ground to maximize its reactivity.[3]

  • Poor Reagent Quality:

    • Protodeboronation: The presence of water can lead to the cleavage of the C-B bond of the boronic acid, a side reaction known as protodeboronation.[3][9][10] This is especially problematic with heteroaryl boronic acids.[10] Using anhydrous solvents and high-purity reagents is critical. Consider using a more stable boronic ester (e.g., pinacol or MIDA esters) which can slowly release the boronic acid under the reaction conditions.[9][11]

Q2: I'm observing significant decomposition of my starting material, this compound. What could be the cause?

The presence of the ethyl acetate moiety introduces a potential site for base-mediated hydrolysis, especially at elevated temperatures.

Potential Cause & Solutions:

  • Ester Hydrolysis:

    • Base Selection: Strong bases like hydroxides or even carbonates in aqueous media at high temperatures can hydrolyze the ester to the corresponding carboxylic acid.[12]

    • Milder Base: Consider using a milder, non-nucleophilic base such as potassium fluoride (KF) or cesium fluoride (CsF), often in anhydrous conditions.[13][14] Potassium phosphate (K₃PO₄) can also be a good choice, balancing reactivity with minimized side reactions.[13]

    • Lower Temperature: If possible, screen for catalyst systems that allow for lower reaction temperatures. Modern, highly active ligands can often facilitate coupling at or near room temperature.

    • Reaction Time: Minimize reaction time by closely monitoring the reaction progress via TLC or LC-MS.

Q3: My main byproduct is the debrominated starting material (Ethyl 2-(3-nitropyridin-2-yl)acetate). How can I prevent this dehalogenation?

Dehalogenation is a common side reaction in Suzuki couplings where the halide is replaced by a hydrogen atom.[10][15]

Mechanism & Prevention:

  • Hydride Source: This side reaction occurs when the palladium intermediate, after oxidative addition, reacts with a source of hydride in the reaction mixture (e.g., solvent, base, or impurities).[16]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere (argon or nitrogen) to prevent side reactions that can generate hydride species.[16]

    • Solvent Choice: Select a solvent less prone to acting as a hydride donor. Aprotic solvents like dioxane or toluene are generally preferred over alcohols.

    • Base Purity: Ensure the base is free from impurities that could act as hydride sources.

Q4: I am seeing a lot of homocoupling of my boronic acid. What causes this and how can I minimize it?

Homocoupling results in a symmetrical biaryl derived from two molecules of the boronic acid.[3][15]

Causes & Solutions:

  • Presence of Oxygen: This is the most common culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[3][10]

  • Mitigation Strategies:

    • Strict Oxygen Exclusion: This is paramount. Use flame-dried glassware, thoroughly degas all solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles), and maintain a positive pressure of inert gas throughout the reaction.[3]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which require in situ reduction.[16]

Q5: The nitro group on my pyridine ring seems to be causing issues. Can it interfere with the reaction?

While the electron-withdrawing nature of the nitro group is generally beneficial for the oxidative addition step[1], it can also be a reactive functional group under certain conditions.

  • Potential for Reduction: While less common under standard Suzuki conditions, some palladium catalyst systems, especially in the presence of certain additives or impurities, could potentially reduce the nitro group. Monitor for byproducts where the nitro group has been converted to an amino group.

  • Pseudo-Halide Reactivity: In some specialized cases, nitro groups themselves can act as leaving groups in Suzuki-type couplings, though this typically requires specific, highly active catalyst systems and harsh conditions.[17][18][19] With a C-Br bond present, the oxidative addition at the carbon-bromine bond is overwhelmingly favored.

Experimental Protocols & Diagrams

General Protocol for Suzuki Coupling Optimization

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[20]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

Visualizing the Suzuki Coupling Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Your Substrate) PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OR)2 + Base PdII_diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product) Troubleshooting_Workflow Start Low or No Yield Check_Catalyst 1. Assess Catalyst System - Inactive Precatalyst? - Inappropriate Ligand? - Oxygen Present? Start->Check_Catalyst Check_Base 2. Evaluate Base - Too Weak? - Poor Solubility/Quality? Check_Catalyst->Check_Base If catalyst system seems appropriate Sol_Catalyst Solution: - Use bulky, e--rich ligand (SPhos, XPhos) - Rigorously degas solvents - Use fresh catalyst Check_Catalyst->Sol_Catalyst Check_Reagents 3. Check Reagents - Protodeboronation? - Decomposed Boronic Acid? Check_Base->Check_Reagents If base is suitable Sol_Base Solution: - Screen stronger bases (K3PO4, Cs2CO3) - Use anhydrous, finely ground base Check_Base->Sol_Base Check_Side_Reactions 4. Analyze Byproducts - Dehalogenation? - Ester Hydrolysis? Check_Reagents->Check_Side_Reactions If reagents are pure Sol_Reagents Solution: - Use anhydrous conditions - Switch to boronic ester (pinacol, MIDA) Check_Reagents->Sol_Reagents Sol_Side_Reactions Solution: - Use milder base (KF) - Ensure inert atmosphere - Lower reaction temperature Check_Side_Reactions->Sol_Side_Reactions

Caption: A logical workflow to diagnose and solve common reaction issues.

Data Summary: Recommended Starting Conditions
ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are often required for challenging, electron-deficient heteroaryl halides. [3][4]
Base K₃PO₄ or K₂CO₃Moderately strong, generally effective, and less harsh than hydroxides, minimizing ester hydrolysis. [13][21]
Solvent 1,4-Dioxane or TolueneAnhydrous, aprotic solvents are standard. Must be rigorously degassed. [20][21]
Temperature 80-110 °CA common temperature range for these couplings. Optimization may be required. [20]
Boron Source Boronic Acid Pinacol EsterMore stable towards protodeboronation compared to the free boronic acid. [9][11]

References

  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine - Benchchem. (URL: )
  • How resistant are Suzuki couplings to nitro groups? : r/chemhelp - Reddit. (2019). (URL: )
  • Protodeboron
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (URL: )
  • Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid - Benchchem. (URL: )
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). (URL: )
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (URL: )
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: )
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016). (URL: [Link])
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025). (URL: )
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). (URL: )
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). (URL: )
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone - Benchchem. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). (URL: )
  • Suzuki reaction - Wikipedia. (URL: )
  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. (URL: )
  • The Suzuki–Miyaura Coupling of Nitroarenes | Request PDF - ResearchG
  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: )
  • Technical Support Center: Air-Sensitive Suzuki Couplings with Pyridine Boronic Acids - Benchchem. (URL: )
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (URL: )
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). (URL: )
  • KINETICS OF HYDROLYSIS OF ETHYL ACET
  • Suzuki Coupling - Organic Chemistry Portal. (URL: )

Sources

Technical Support Center: Stabilizing Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate During Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of this versatile building block. My aim is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the success of your synthetic endeavors.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds. Its structure, featuring an electron-deficient pyridine ring substituted with a nitro group, a bromine atom, and an ethyl acetate moiety, makes it highly reactive and, consequently, susceptible to decomposition under certain reaction conditions. Understanding the interplay of these functional groups is paramount to its successful application. This guide will delve into the common decomposition pathways and provide actionable protocols to maintain the integrity of your compound.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues you may encounter during your experiments, focusing on the decomposition of this compound.

Issue 1: Unidentified Impurities and Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic aromatic substitution on this compound with an amine nucleophile, but I am observing significant formation of byproducts and a lower than expected yield of the desired product. What could be the cause?

Answer: The 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack, a reactivity that is further enhanced by the electron-withdrawing nitro group at the 3-position.[1] However, the ethyl acetate moiety itself can be a target for nucleophiles, or the reaction conditions may promote side reactions. The primary causes for decomposition in SNAr reactions are:

  • Competitive Attack at the Ester: Amine nucleophiles can attack the electrophilic carbonyl carbon of the ethyl acetate group, leading to amide formation and loss of your desired product.

  • Base-Mediated Decomposition: Many SNAr reactions are conducted in the presence of a base to neutralize the HBr formed. Strong bases can deprotonate the α-carbon of the ethyl acetate, leading to undesired side reactions or decomposition.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, hydrolysis of the ethyl acetate to the corresponding carboxylic acid can occur, especially under basic or acidic conditions.[2] This carboxylic acid derivative is prone to decarboxylation.[3]

Preventative Measures & Protocol Optimization:
  • Choice of Nucleophile and Reaction Temperature:

    • Use a slight excess of the amine nucleophile (1.1-1.5 equivalents).

    • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can promote side reactions.[4]

  • Strategic Selection of Base:

    • Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge to scavenge the acid byproduct without interfering with the primary reaction.

    • Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, but ensure they are finely powdered and anhydrous.

  • Solvent and Moisture Control:

    • Use anhydrous solvents to minimize the risk of hydrolysis.

    • Consider aprotic polar solvents like DMF, DMAc, or DMSO to facilitate the SNAr reaction.

Issue 2: Product Degradation During Aqueous Work-up or Purification

Question: My reaction appears clean by TLC, but I am losing a significant amount of product during the aqueous work-up and subsequent purification steps. What is causing this instability?

Answer: The presence of both a nitro group and a bromine atom on the pyridine ring makes the compound susceptible to degradation under both strongly acidic and basic conditions, which are often employed during work-up procedures. The primary culprits are:

  • Ester Hydrolysis: As mentioned, the ethyl ester can be hydrolyzed to the carboxylic acid.[2] This is accelerated at pH extremes. The resulting pyridylacetic acid derivative can be unstable and prone to decarboxylation.[3][5]

  • Side Reactions of the Nitro Group: Under certain reductive conditions that might inadvertently occur during work-up (e.g., presence of certain metals or reducing agents), the nitro group can be reduced, leading to a complex mixture of products.

Recommended Work-up and Purification Protocol:
  • Quenching and Extraction:

    • Quench the reaction by pouring it into cold, deionized water or a saturated ammonium chloride solution.

    • Extract the product promptly with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Minimize the time the product is in contact with the aqueous phase.

  • Washing:

    • Wash the organic layer with a mild buffer solution (e.g., pH 7 phosphate buffer) or brine to remove residual acids or bases. Avoid strong acid or base washes.

  • Purification:

    • Purify the crude product using column chromatography on silica gel.

    • Employ a neutral solvent system, such as a gradient of hexane and ethyl acetate.

    • Avoid using acidic or basic additives in the mobile phase unless absolutely necessary and validated for product stability.

Issue 3: Spontaneous Decarboxylation and Discoloration

Question: I have successfully synthesized and purified this compound, but the compound discolors and shows signs of decomposition upon storage. What is the cause, and how can I prevent it?

Answer: The discoloration and decomposition upon storage are likely due to slow hydrolysis of the ester to the carboxylic acid, followed by decarboxylation.[3][6] This process can be catalyzed by trace amounts of acid or base, or even by moisture from the atmosphere. The resulting pyridylacetic acid is particularly susceptible to losing CO₂, a common instability for 2- or 4-pyridylacetic acids.[3]

Storage and Handling Recommendations:
ParameterRecommendationRationale
Temperature Store at room temperature or below.[7]Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen.
Container Use a tightly sealed, amber glass vial.Protects from light and prevents moisture ingress.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The primary decomposition pathways are:

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can be followed by decarboxylation .[8][9]

  • Nucleophilic attack at the ester carbonyl by other reagents in the reaction mixture.

  • Nucleophilic displacement of the nitro group or bromine atom under forcing conditions, though the bromine at the 5-position is generally less reactive to SNAr than a halogen at the 2- or 4-position.

Q2: Can I use sodium hydroxide or other strong bases in reactions involving this compound?

A2: It is highly discouraged. Strong bases will readily hydrolyze the ethyl ester and can promote other side reactions.[2] Opt for milder, non-nucleophilic bases as outlined in the troubleshooting guide.

Q3: Is this compound sensitive to light?

A3: While there is no specific data to suggest extreme photosensitivity, nitroaromatic compounds can be light-sensitive. It is good practice to store the compound in an amber vial and conduct reactions in vessels protected from direct light.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and detection of major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting material, formation of the product, and to identify the mass of any byproducts, which can provide clues to the decomposition pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the final product and to quantify the purity.

Visualizing Decomposition Pathways and Prevention Strategies

Potential Decomposition Pathways

A This compound B Pyridylacetic Acid Derivative (Unstable) A->B  Hydrolysis  (H₂O, H⁺/OH⁻) D Amide Byproduct A->D  Aminolysis  (R₂NH) C Decarboxylated Byproduct B->C  Decarboxylation  (Heat)

Caption: Key decomposition routes for the title compound.

Troubleshooting Workflow for SNAr Reactions

Start SNAr Reaction Setup CheckTLC Low Yield or Byproducts Observed? Start->CheckTLC Cause1 Probable Cause: Ester Hydrolysis/ Aminolysis CheckTLC->Cause1 Yes Cause2 Probable Cause: Base-Mediated Decomposition CheckTLC->Cause2 Yes Success Reaction Successful CheckTLC->Success No Solution1 Action: - Use Anhydrous Solvent - Lower Reaction Temp. Cause1->Solution1 Solution2 Action: - Switch to Non-Nucleophilic Base (e.g., DIPEA) Cause2->Solution2 Solution1->Success Solution2->Success

Caption: Decision-making guide for optimizing SNAr reactions.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines.
  • Bremner, J. B., & Keller, P. A. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14513-14523. [Link]
  • BenchChem. (2026). "1-(3-Nitropyridin-2-yl)piperazine" common mistakes in synthesis to avoid.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
  • Prexams.
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1077-1082. [Link]
  • Khan, M. N. (2015). Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. Journal of Molecular Modeling, 21(3), 63. [Link]
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [Link]
  • YouTube. (2019).

Sources

Technical Support Center: Column Chromatography Conditions for Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate Purification

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful purification of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate via column chromatography. The content is structured in a practical question-and-answer format to directly address common challenges and provide field-proven solutions.

Section 1: Compound Characteristics & Initial Considerations

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step in designing a robust purification strategy. This compound has several key features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can interact strongly with acidic sites on the stationary phase (e.g., silanol groups on silica gel), potentially leading to peak tailing.[1][2]

  • Nitro and Ester Groups: The nitro (-NO2) and ethyl acetate groups are polar, electron-withdrawing functionalities. These groups increase the overall polarity of the molecule, meaning it will require a more polar mobile phase to elute from a normal-phase column compared to a non-polar analogue.[3][4]

  • Aromatic System: The pyridine ring is aromatic, allowing for potential π-π stacking interactions, which can be a factor in retention, especially with certain stationary phases.[5]

These characteristics classify the compound as a moderately polar, basic molecule. The primary challenge during purification is often mitigating the interaction between the basic pyridine nitrogen and the acidic silica gel surface.[1]

Section 2: Frequently Asked Questions (FAQs) on Method Development

Q2: Which stationary phase is recommended for this purification?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for normal-phase column chromatography and is the recommended starting point for this compound.[6] However, due to the basicity of the pyridine nitrogen, the acidic nature of silica gel can cause issues.[1][2]

  • For persistent peak tailing or low recovery: Consider deactivating the silica gel or using an alternative stationary phase.

    • Deactivated Silica: Prepare a slurry of the silica gel in your mobile phase containing 0.5-1% triethylamine (TEA) or pyridine before packing the column. This neutralizes the most acidic silanol sites.[2]

    • Neutral Alumina: Alumina is a suitable alternative that is less acidic than silica and can reduce strong interactions with basic compounds.[2][7]

Q3: How do I determine the optimal mobile phase (eluent)?

A3: The best mobile phase is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC) with the same stationary phase as your column (e.g., silica gel TLC plates).[8][9] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25 to 0.35 .[9][10] This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.[10]

  • Recommended Starting Solvent Systems:

    • Hexane/Ethyl Acetate: This is a standard, cost-effective solvent system for compounds of moderate polarity.[9][10] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate (e.g., 4:1, 2:1) until the target Rf is achieved.

    • Dichloromethane/Methanol: For more polar compounds where Hexane/EtOAc is insufficient, a mixture of dichloromethane (DCM) and methanol can be effective.[11][12] Use methanol sparingly at first (e.g., 1-5%), as it is a very polar solvent.[8]

  • Pro-Tip for Basic Compounds: If you observe streaking or tailing on the TLC plate, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase.[2] This will competitively bind to the acidic sites on the silica, leading to sharper spots and better peak shape during the column purification.[1][2]

Q4: My compound appears to be degrading on the TLC plate. What should I do?

A4: If you suspect your compound is unstable on silica gel, you can perform a 2D TLC stability test.[1][7]

  • Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.[1]

  • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the stationary phase.[7] In this case, switch to a less acidic stationary phase like neutral alumina or use a deactivated silica gel.[1][2]

Section 3: Experimental Workflow & Protocol

The following diagram outlines the general workflow for the purification process.

G cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Stability 2. Check Stability (Optional) (2D TLC) TLC->Stability If streaking/ degradation suspected Prepare 3. Prepare Column (Slurry pack with non-polar solvent) TLC->Prepare Stability->Prepare Load 4. Load Sample (Dry or Wet Loading) Prepare->Load Elute 5. Elute (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine & Evaporate (Pool pure fractions) Analyze->Combine Characterize 9. Characterize Product (NMR, MS) Combine->Characterize

Caption: General workflow for column chromatography purification.

Step-by-Step Purification Protocol
  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your starting, least polar solvent (e.g., 9:1 Hexane/EtOAc).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

    • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Add a final layer of sand on top to protect the silica bed. Crucially, never let the solvent level drop below the top of the silica bed. [9][13]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase solvent.[13] Using a pipette, carefully add this solution to the top of the column. Drain the solvent until the sample has just entered the sand layer, then carefully add the mobile phase.

    • Dry Loading (Recommended for samples with poor solubility): Dissolve your crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[13] Carefully add this powder to the top of the column.[13]

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the percentage of the more polar solvent.[14]

    • Collect the eluent in a series of test tubes or vials. The size of the fractions should be approximately 10-20% of the column volume.

  • Analysis of Fractions:

    • Monitor the collected fractions using TLC to identify which ones contain your purified product.

    • Spot several fractions per TLC plate alongside your crude starting material and a pure reference standard if available.

    • Combine the fractions that contain only the pure desired compound.

  • Product Recovery:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 4: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a question-and-answer format.

G Start Problem Encountered NoElution Compound not eluting? Start->NoElution PoorSep Poor separation? Start->PoorSep Tailing Peak tailing / streaking? Start->Tailing LowRec Low recovery? Start->LowRec Polarity Is mobile phase polarity too low? NoElution->Polarity RfDiff Is Rf difference small on TLC? PoorSep->RfDiff BasicN Is basic pyridine interacting with silica? Tailing->BasicN Irreversible Is compound irreversibly bound to silica? LowRec->Irreversible IncreasePolarity Solution: Gradually increase % of polar solvent. Polarity->IncreasePolarity Yes Degradation Did compound degrade on silica? Polarity->Degradation No ChangeStationary Solution: Use alumina or deactivated silica. Degradation->ChangeStationary Yes ChangeSolvent Solution: Test new solvent system (e.g., DCM/MeOH). Use a shallower gradient. RfDiff->ChangeSolvent Yes Overload Was the column overloaded? RfDiff->Overload No ReduceLoad Solution: Reduce sample load or use a wider column. Overload->ReduceLoad Yes BasicN->Overload Could also be AddTEA Solution: Add 0.1-1% TEA to the mobile phase. BasicN->AddTEA Yes Irreversible->Degradation Could also be Irreversible->ChangeStationary Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move from the origin (Rf = 0). 1. Mobile phase polarity is too low.[7]2. Compound may have degraded/irreversibly adsorbed to the silica.[2][7]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[7]2. Check for stability using 2D TLC. If unstable, switch to a less acidic stationary phase like neutral alumina.[1][7]
Compound elutes too quickly (in the solvent front, Rf ≈ 1). Mobile phase polarity is too high.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Significant peak tailing or streaking. 1. Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1][2]2. Column overload (too much sample loaded).[1]1. Add a basic modifier like triethylamine (TEA) or pyridine (0.1-1%) to your mobile phase.[2]2. Use a less active stationary phase like neutral alumina.[2]3. Reduce the amount of sample loaded onto the column.
Poor separation between the product and an impurity. 1. The chosen solvent system does not provide adequate selectivity.[2]2. The column was not packed properly or was overloaded.1. Re-optimize the mobile phase with TLC. Try a different solvent combination (e.g., switch from Hexane/EtOAc to DCM/Methanol).[2]2. Use a shallower, slower gradient during elution to improve resolution.[2]3. Ensure the column is packed uniformly and reduce the sample load.
Low recovery of the product. 1. Irreversible adsorption of the compound onto the stationary phase due to its basicity.[2]2. Compound degradation on the acidic silica gel.[1][7]3. The compound is highly polar and requires a much stronger eluent.1. Deactivate the silica with TEA or switch to neutral alumina.[2]2. Run the column at a lower temperature (e.g., in a cold room) to minimize degradation.[2]3. After eluting with your primary solvent system, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) to recover any remaining material.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Purifying Pyridine Sulfones by Column Chromatography. Benchchem.
  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? YouTube.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.
  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? ResearchGate.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Column chromatography. Wikipedia.
  • BenchChem Technical Support Team. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • One Part of Chemistry. (2011, November 8). Thin Layer Chromatography and Column Chromatography. One Part of Chemistry.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1).
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.

Sources

Technical Support Center: A Guide to the Purification of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for the purification of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (CAS No. 1211540-74-7).[1] Designed for researchers, chemists, and drug development professionals, this document addresses common challenges encountered during the purification of this key synthetic intermediate, ensuring the high purity required for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section covers common queries regarding the handling, properties, and analysis of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities typically arise from the synthetic route and subsequent degradation. Key impurities to consider are:

  • Positional Isomers: The nitration of brominated pyridines or bromination of nitropyridines can lead to the formation of isomers where the bromo and nitro groups are in different positions on the pyridine ring.[2][3] Separating these closely related structures is often the primary purification challenge.

  • Unreacted Starting Materials: Depending on the synthetic route, precursors such as 2-amino-5-bromopyridine or related compounds may be present.[4][5]

  • Hydrolysis Product: The ethyl ester functional group is susceptible to hydrolysis, especially in the presence of moisture, acid, or base, forming the corresponding carboxylic acid: (5-bromo-3-nitropyridin-2-yl)acetic acid.[6][7]

  • Over-reaction Products: In some cases, di-brominated or di-nitrated species may form as minor byproducts.[8][9]

Q2: What are the recommended storage conditions for this compound to prevent degradation?

A2: To maintain long-term stability, the compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][10] It should be kept in a dry, well-ventilated area away from strong oxidizing agents, acids, and bases to minimize degradation, particularly hydrolysis of the ester group.[11]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The most accurate and preferred method for quantitative purity analysis. It can effectively separate and quantify the main compound and any impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the chemical structure and detecting organic impurities. The absence of unexpected signals is a strong indicator of purity.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying the mass of the parent compound and detecting and identifying impurities by their mass-to-charge ratio.[13]

  • Melting Point Analysis: A sharp melting point within a narrow range is a classic indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting point range.[14]

Q4: My crude product is a yellow to light-brown solid. Does this color indicate impurity?

A4: Not necessarily. Many nitropyridine derivatives are inherently yellow to light-brown crystalline solids.[4][15][16] While a very dark or tarry appearance suggests significant impurities, a pale yellow color is typical for the pure compound. Purity should be confirmed using the analytical techniques described in Q3 rather than relying on color alone.

Section 2: Troubleshooting Guide for Purification

This guide addresses specific experimental challenges. The logical workflow below can help you navigate these issues systematically.

G cluster_start Initial Observation cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues cluster_analysis Post-Purification Analysis start Crude Product Requires Purification oil_out Compound 'Oils Out' start->oil_out Choose Purification Method low_yield Low Recrystallization Yield start->low_yield Choose Purification Method streaking Peak Tailing or Streaking start->streaking Choose Purification Method poor_sep Poor Separation start->poor_sep Choose Purification Method oil_solution 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool slowly. oil_out->oil_solution yield_solution 1. Minimize solvent volume. 2. Cool solution in ice bath. 3. Reduce transfer losses. low_yield->yield_solution broad_mp Broad Melting Point oil_solution->broad_mp After Isolation & Drying yield_solution->broad_mp After Isolation & Drying streaking_solution Add 0.1-1% Triethylamine (TEA) or Acetic Acid to eluent. streaking->streaking_solution sep_solution 1. Optimize eluent polarity via TLC. 2. Use a longer column or smaller particle size silica. 3. Change stationary phase (e.g., Alumina). poor_sep->sep_solution streaking_solution->broad_mp After Isolation & Drying sep_solution->broad_mp After Isolation & Drying purity_ok Product Meets Purity Specs broad_mp->purity_ok Purity ≥ 98% repurify Re-purify using alternative method (e.g., Chromatography if Recrystallization failed). broad_mp->repurify Purity < 98%

Caption: A logical workflow for troubleshooting common purification issues.

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too supersaturated upon cooling.[17]

  • Solution:

    • Re-heat the flask to re-dissolve the oil completely.

    • Add a small amount of additional hot solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.

    • If the problem persists, consider a different solvent or a mixed-solvent system.

Issue 2: I have a very low yield after recrystallization.

  • Causality: Low yield is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures. It can also result from premature crystallization during a hot filtration step or incomplete transfer of solids.

  • Solution:

    • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Precipitation: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[2]

    • Solvent Choice: Ensure the chosen solvent has low solubility for your compound at cold temperatures.

    • Washing: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent to remove adhering impurities without re-dissolving the product.[17]

Issue 3: My compound is streaking or tailing on the TLC plate and column.

  • Causality: This is a classic problem for basic compounds like pyridines on acidic silica gel.[18] The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[19]

  • Solution:

    • Add a Basic Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to your eluent system (typically 0.1% to 1% by volume).[18][19] The TEA will preferentially interact with the acidic silanol sites, allowing your compound to elute with a much-improved peak shape.

    • Add an Acidic Modifier: Alternatively, adding a small amount of acid (e.g., 0.1% acetic or formic acid) can protonate the pyridine nitrogen. This can sometimes improve peak shape, but may alter the retention factor significantly.

    • Change Stationary Phase: If modifiers are ineffective, consider using a different stationary phase like neutral alumina, which has fewer acidic sites.[6]

Issue 4: I'm seeing poor separation between my product and an impurity during column chromatography.

  • Causality: Poor resolution means the chosen mobile phase does not differentiate well enough between your compound and the impurity. The column may also be overloaded or improperly packed.

  • Solution:

    • Optimize Eluent System: The best approach is to systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound, with clear separation from all impurities.[19] Try solvent systems with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).[6][20]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a sample-to-silica ratio of 1:30 to 1:100 by weight.

    • Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these lead to a non-uniform solvent front.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the most common purification techniques.

G cluster_workflow General Purification Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash_dry Wash with Cold Solvent & Dry Under Vacuum isolate->wash_dry analyze Analyze Purity (HPLC, NMR, MP) wash_dry->analyze

Caption: A typical experimental workflow for purification by recrystallization.

Protocol 3.1: Purification by Recrystallization

Objective: To purify the crude solid by exploiting differences in solubility between the compound and impurities in a chosen solvent.

Materials:

  • Crude this compound

  • Candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexanes)

  • Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Solvent Selection: Test solubility in small-scale trials. A good solvent should dissolve the compound when hot but poorly when cold. An ethanol/water or ethyl acetate/hexanes mixture is a good starting point.[2][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions only if needed to achieve full dissolution at the boiling point.[17]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.[17]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Gently break the vacuum and add a small amount of ice-cold recrystallization solvent to wash away the residual mother liquor containing dissolved impurities. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Transfer the purified crystals to a watch glass and dry them thoroughly under vacuum to remove all traces of solvent.

Protocol 3.2: Purification by Flash Column Chromatography

Objective: To purify the compound based on its differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents for eluent (e.g., Hexanes, Ethyl Acetate, Triethylamine)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show baseline separation from impurities. A mixture of ethyl acetate and hexanes is a good starting point.[19] Add 0.5% triethylamine to the eluent to prevent streaking.[18][19]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).[2]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Purity Verification

After purification, it is essential to verify the purity of the isolated compound.

Analytical Technique Purpose & Interpretation of Results
HPLC (UV Detection) Quantitative Purity: Provides a percentage purity value (e.g., >99%) by integrating the area of the product peak relative to all other peaks. A single, sharp, symmetrical peak is desired.[12][13]
¹H NMR Structural Confirmation & Impurity ID: Confirms the molecular structure. The absence of signals from starting materials, byproducts, or solvents indicates high purity. Integration of peaks can provide a semi-quantitative estimate of purity.
Melting Point Purity Indication: A sharp melting point (e.g., a range of 1-2 °C) that matches the literature value indicates high purity. A broad or depressed range suggests the presence of impurities.[14]
LC-MS Identity Confirmation: Confirms the molecular weight of the product and helps in identifying the mass of any co-eluting impurities.
Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To obtain a quantitative measure of the product's purity.

Example Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile. Filter through a 0.45 µm syringe filter before injection.[13]

Section 5: References
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Methyl 2-pyridylacetate Derivatives. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Retrieved from

  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved from

  • Witzeman, J. S., & Agreda, V. H. (1992). Acetic Acid and Its Derivatives. Marcel Dekker. (Referenced in Google Patents: US8575403B2)

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from

  • ACS Publications. (2015). Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. Retrieved from

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Vernier. (n.d.). The Base Hydrolysis of Ethyl Acetate. Advanced Chemistry with Vernier. Retrieved from

  • ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine. Retrieved from

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from

  • BLDpharm. (n.d.). This compound. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Retrieved from

  • ChemScene. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine. Retrieved from

  • Harnessing Reactivity: 2-Bromo-3-nitropyridine in Chemical Transformations. (n.d.). Retrieved from

  • Brown, E. V., & Burke, H. T. (1951). Bromination Products of Nitropyridine. Journal of the American Chemical Society.

  • Wikipedia. (n.d.). Nitration. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Retrieved from

  • Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2(1), 46-50.

  • BoroPharm Inc. (n.d.). (5-BroMo-3-nitropyridin-2-yl)acetic acid ethyl ester. Retrieved from

Sources

Technical Support Center: A Guide to Scaling Up Reactions with Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and safe scale-up of your reactions involving this versatile building block.

Introduction: Understanding the Chemistry of this compound

This compound is a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the strategic placement of a bromine atom, a nitro group, and an acetate moiety on the pyridine ring, offering multiple reaction sites for further functionalization.

The primary reactivity of this compound involves nucleophilic aromatic substitution (SNAr) at the 2-position, where the bromine atom can be displaced by a variety of nucleophiles.[4][5] The electron-withdrawing nitro group at the 3-position and the inherent electron-deficient nature of the pyridine ring activate the 2-position for nucleophilic attack.[5] Understanding the principles of SNAr is crucial for optimizing reaction conditions and troubleshooting potential issues.

This guide will address common challenges encountered during the scale-up of reactions with this compound, from managing reaction exotherms to ensuring product purity at a larger scale.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of reactions involving this compound.

Issue 1: Reaction Stalls or Proceeds to Low Conversion at Scale

  • Question: My reaction, which worked well at the lab scale (1-5 g), is showing very slow conversion or stalling completely at the pilot scale (100 g - 1 kg). What are the likely causes and how can I resolve this?

  • Answer: This is a common issue when transitioning to a larger scale and can be attributed to several factors related to mixing and mass transfer.

    • Inadequate Mixing: In larger reactors, achieving homogeneous mixing is more challenging.[6][7] This can lead to localized concentration gradients, where the effective concentration of your reactants at the molecular level is too low for the reaction to proceed efficiently.

      • Solution:

        • Increase Agitation: Ensure your reactor's stirring speed is optimized for the vessel geometry and batch volume. Baffles can also be used to improve mixing efficiency.

        • Consider a Different Impeller: The type of impeller (e.g., pitched-blade, anchor) can significantly impact mixing. Consult with a chemical engineer to select the appropriate impeller for your reaction's viscosity and solids content.

    • Poor Solubility of Reactants: A solvent system that is effective on a small scale may not be optimal for larger volumes, especially if one of the reactants has limited solubility.

      • Solution:

        • Solvent Screening: Conduct a solvent screening study to identify a solvent or solvent mixture that provides good solubility for all reactants at the desired reaction temperature. Polar aprotic solvents like DMF, DMAc, or NMP are often good choices for SNAr reactions, but their viscosity and boiling points should be considered for scale-up.[6]

        • Increase Solvent Volume: While this can impact process economics, increasing the solvent volume can sometimes overcome solubility issues.

    • Mass Transfer Limitations in Heterogeneous Reactions: If your reaction involves a solid-liquid phase (e.g., a solid nucleophile or base), the rate of reaction can become limited by the transfer of the solid reactant into the liquid phase.[7]

      • Solution:

        • Particle Size Reduction: Grinding the solid reactant to a smaller, more uniform particle size can increase its surface area and improve its dissolution rate.

        • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be used to shuttle the nucleophile from the solid phase to the organic phase.

Issue 2: Uncontrolled Exotherm and Temperature Spikes During Scale-up

  • Question: I am observing a significant exotherm and difficulty in controlling the temperature of my reaction at a larger scale, which was not a problem in the lab. Why is this happening and how can I mitigate the risk of a runaway reaction?

  • Answer: Exotherm management is a critical safety consideration during scale-up. The heat generated by a reaction is proportional to the volume, while the heat removed is proportional to the surface area of the reactor.[7] As the scale increases, the volume-to-surface area ratio increases, making heat dissipation less efficient.[7] Nitropyridine compounds, in particular, can pose a significant thermal runaway hazard.[8]

    • Poor Heat Transfer: The cooling capacity of a large reactor may not be sufficient to remove the heat generated by the reaction, leading to a rapid temperature increase.

      • Solution:

        • Slow Addition of Reagents: Add the limiting reagent in a controlled manner (e.g., dropwise or via a syringe pump) to control the rate of heat generation.[7][9]

        • Use a Jacketed Reactor with a Chiller: Ensure your pilot plant reactor is equipped with a jacketed cooling system and a sufficiently powerful chiller to maintain the desired temperature.

        • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the system.[7]

    • Risk of Runaway Reaction: The decomposition of nitroaromatic compounds can be highly exothermic and can be initiated at elevated temperatures, potentially leading to a dangerous runaway reaction.

      • Solution:

        • Thermal Hazard Assessment: Before scaling up, it is essential to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the onset temperature of decomposition and the heat of reaction.

        • Establish Safe Operating Limits: Based on the thermal hazard assessment, establish strict upper temperature limits for the reaction and ensure that adequate cooling and emergency shutdown procedures are in place.

        • Consider Continuous Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer superior heat transfer and are inherently safer than batch reactors due to the small reaction volume at any given time.[8][9]

Issue 3: Increased Impurity Profile and Difficulty in Purification at Scale

  • Question: The purity of my crude product is significantly lower at the pilot scale compared to the lab scale, and I'm struggling to purify it. What are the common impurities and what are the best strategies for purification?

  • Answer: Changes in the impurity profile are common during scale-up due to longer reaction times, temperature variations, and less efficient mixing.[6]

    • Common Impurities:

      • Starting Material: Unreacted this compound.

      • Side-Products from Over-reaction: If the product of the initial SNAr reaction has other reactive sites, it may react further.

      • Products of Decarboxylation: The ethyl acetate moiety can potentially undergo hydrolysis and decarboxylation under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases.[4]

      • Impurities from Reagents: Impurities in the starting materials or reagents can lead to the formation of unexpected byproducts.

    • Purification Strategies:

      • Crystallization: This is often the most effective and scalable method for purifying solid products.

        • Solvent Screening: A systematic solvent screening is crucial to find a solvent or solvent system that provides good solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved.[10] Common solvents to try for this class of compounds include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof (e.g., ethyl acetate/heptane).

        • Controlled Cooling: Slow and controlled cooling is essential for the formation of large, pure crystals.[10] Crash cooling should be avoided as it can trap impurities.

      • Slurry Wash: If the product is a solid, washing the crude material with a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification step.

      • Column Chromatography: While not always ideal for large-scale purification due to cost and solvent consumption, it can be used for high-value products or when crystallization is not effective.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions I should take when working with this compound at scale?

    • A1: As with all nitroaromatic compounds, it is crucial to handle this compound with care.

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

      • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

      • Thermal Stability: Be aware of the potential for thermal decomposition and the risk of a runaway reaction.[8] Avoid exposing the compound to high temperatures, and always have a cooling system readily available during reactions.

      • Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information before handling the compound.

  • Q2: What is the optimal solvent for a nucleophilic aromatic substitution reaction with this compound at scale?

    • A2: The optimal solvent will depend on the specific nucleophile and reaction conditions. However, for SNAr reactions on electron-deficient pyridines, polar aprotic solvents are generally preferred.[6]

      • Common Choices: Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and acetonitrile are good starting points for solvent screening.

      • Scale-up Considerations: When selecting a solvent for scale-up, consider its boiling point (for ease of removal), viscosity (for mixing), and any potential safety or environmental concerns.

  • Q3: Can the ethyl ester group be hydrolyzed or undergo transesterification during the reaction?

    • A3: Yes, this is a potential side reaction, especially if the reaction is run under strongly basic or acidic conditions, or if a nucleophilic alcohol is used as a solvent or reagent.

      • To minimize this:

        • Control pH: If possible, maintain a neutral or slightly basic pH.

        • Avoid Alcoholic Solvents: If transesterification is a concern, avoid using alcohols as solvents.

        • Moderate Temperatures: Higher temperatures can accelerate hydrolysis.

  • Q4: What is the best way to monitor the progress of the reaction at a large scale?

    • A4: In-process control (IPC) is crucial for monitoring reaction progress and ensuring consistency at scale.

      • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitatively monitoring the disappearance of starting materials and the appearance of the product and any byproducts.

      • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method for monitoring the reaction, although it is less precise than HPLC.

      • Sampling: Develop a safe and representative sampling procedure for taking aliquots from the reactor during the reaction.

Visualizations and Data

Experimental Workflow: Troubleshooting Low Conversion in Scale-Up

G start Low Conversion at Scale check_mixing 1. Assess Mixing Efficiency start->check_mixing check_solubility 2. Evaluate Reactant Solubility check_mixing->check_solubility If mixing is adequate mixing_solutions Solutions: - Increase agitation speed - Use baffles - Change impeller type check_mixing->mixing_solutions check_mass_transfer 3. Investigate Mass Transfer (for heterogeneous reactions) check_solubility->check_mass_transfer If solubility is good solubility_solutions Solutions: - Conduct solvent screening - Increase solvent volume check_solubility->solubility_solutions mass_transfer_solutions Solutions: - Reduce particle size of solids - Consider a phase-transfer catalyst check_mass_transfer->mass_transfer_solutions

Caption: A decision tree for troubleshooting low reaction conversion during scale-up.

General SNAr Mechanism on this compound

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Rate-determining step) product Product + Br⁻ intermediate->product Loss of Leaving Group (Fast)

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Table 1: Key Parameters for Scale-Up Consideration
ParameterLab Scale (1-10 g)Pilot Scale (100 g - 5 kg)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorMaterial compatibility, heat transfer capabilities, and geometry.
Agitation Magnetic stir barMechanical stirrer with various impeller designsEnsure efficient mixing to avoid localized hot spots and concentration gradients.[11]
Temperature Control Heating mantle, oil bathJacketed heating/cooling system with a thermostatPrecise temperature control is critical for managing exotherms and preventing side reactions.[7]
Reagent Addition Addition in one portion or via dropping funnelControlled addition via pump or dropping funnelSlow addition is crucial for managing exothermic reactions.[9]
Work-up Separatory funnelLarge-scale extraction and filtration equipmentEnsure efficient phase separation and product isolation.
Purification Column chromatographyCrystallization, slurry washDevelop a scalable and cost-effective purification method.[10]

References

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Journal of Chemical Research. [Link]
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (2015). Industrial & Engineering Chemistry Research. [Link]
  • Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor. (2023). Organic Process Research & Development. [Link]
  • Handling Reaction Exotherms – A Continuous Approach. (2021). Chemical Industry Journal. [Link]
  • Mass transfer and mixing performance in jet-to-counterflow micromixer. (2023).
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (1970). Journal of the American Chemical Society. [Link]
  • Workup Tricks: Reagents. University of Rochester, Department of Chemistry. [Link]
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). The Journal of Organic Chemistry. [Link]
  • Safety issues in scale-up of chemical processes. (2001).
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
  • Improvement of mass and heat transfer efficiency in a scale-up microfluidic mixer designed by CFD simulation. (2023).
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (2015). PubMed. [Link]
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (2023). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • PILOT PLANT SCALE UP. (2021).
  • Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • This compound, min 97%, 10 grams. CP Lab Safety. [Link]
  • Development and validation of a safe procedure to scale-up hazardous chemical processes. (2018). Organic Process Research & Development. [Link]
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022).
  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. (2016).
  • Decarboxyl
  • One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. (2023). Future Medicinal Chemistry. [Link]
  • Nucleophilic arom
  • Study on catalyst for pyridine synthesis. (2005).
  • Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions. (2025).
  • Li-ion Batteries Thermal Runaway Risk Grading and Prediction. (2023).
  • Multi-parameter analysis and safety assessment of thermal runaway triggered by side heating of batteries with different cathode materials. (2025).
  • Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. (2024). MDPI. [Link]
  • Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized starting points for catalyst selection in common cross-coupling and nucleophilic substitution reactions.

The unique trifecta of a bromine atom, a strongly electron-withdrawing nitro group, and a sterically demanding ethyl acetate group on the pyridine ring presents a distinct set of challenges. This guide is structured to help you navigate these complexities and achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the inherent electronic and steric properties of the substrate:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This is a common issue with pyridine-containing substrates.[1][2]

  • Steric Hindrance: The ethyl acetate group at the 2-position can sterically hinder the approach of the catalyst to the 2-position, potentially affecting oxidative addition.

  • Substrate Reactivity: The presence of the electron-withdrawing nitro group activates the pyridine ring, which can be beneficial for some reactions but may also lead to undesired side reactions.

  • Ester Hydrolysis: The ethyl acetate group is susceptible to hydrolysis under the basic conditions often required for cross-coupling reactions, leading to the formation of the corresponding carboxylic acid.[3]

Q2: How does the nitro group influence the reactivity of the C-Br bond?

A2: The strongly electron-withdrawing nitro group significantly impacts the reactivity of the pyridine ring. It enhances the electrophilicity of the ring, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst. However, it also activates the ring towards nucleophilic aromatic substitution (SNAr), which can be a competing pathway.[4]

Q3: Can the ethyl acetate group participate in or interfere with the reaction?

A3: Yes, the ethyl acetate group can influence the reaction in several ways:

  • Steric Hindrance: As mentioned, it can sterically block the coordination of the catalyst.

  • Hydrolysis: Under strongly basic conditions, particularly with aqueous bases at elevated temperatures, the ester can hydrolyze to a carboxylate. This can alter the solubility and electronic properties of the substrate and potentially chelate with the metal catalyst.

  • Intramolecular Reactions: While less common, the proximity of the ester to the nitro group and the reaction site could potentially lead to intramolecular cyclization or rearrangement under certain conditions, although this is highly dependent on the specific reaction partners and conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, with a substrate as complex as this compound, challenges are common.

Q: My Suzuki-Miyaura reaction is failing or giving a low yield. What should I investigate?

A: A low or non-existent yield in a Suzuki-Miyaura coupling with this substrate can often be traced back to catalyst inhibition, suboptimal conditions, or competing side reactions. Below is a systematic troubleshooting guide.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_catalyst Catalyst System Troubleshooting cluster_conditions Reaction Conditions Troubleshooting cluster_side_reactions Side Reaction Mitigation start Low/No Product catalyst Catalyst System start->catalyst Evaluate conditions Reaction Conditions start->conditions Evaluate side_reactions Side Reactions start->side_reactions Evaluate ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) catalyst->ligand precatalyst Use a Pre-formed Catalyst (e.g., G2, G3, G4 Precatalysts) catalyst->precatalyst loading Increase Catalyst Loading (e.g., to 3-5 mol%) catalyst->loading base Screen Bases (K2CO3, K3PO4, Cs2CO3) conditions->base solvent Change Solvent System (e.g., Dioxane/H2O, Toluene/H2O) conditions->solvent temperature Optimize Temperature (80-110 °C) conditions->temperature protodeboronation Use Boronic Ester (Pinacol) or Anhydrous Conditions side_reactions->protodeboronation hydrolysis Use Non-Aqueous Base (e.g., K3PO4) side_reactions->hydrolysis snar Lower Reaction Temperature side_reactions->snar

Caption: A troubleshooting workflow for Suzuki-Miyaura reactions.

Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a G2/G3 precatalyst (e.g., XPhos Pd G2)Pd(II) sources are common, but pre-formed Pd(0) precatalysts can offer more consistent results.
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote oxidative addition and prevent catalyst deactivation by the pyridine nitrogen.[5]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A screening of bases is often necessary. K₃PO₄ is a good starting point as it is effective and less likely to cause ester hydrolysis than stronger bases like NaOH.[6]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)A mixture of an organic solvent and water is often optimal for solubility and to facilitate the action of inorganic bases.[7]
Temperature 80 - 110 °CHeating is typically required, but excessive temperatures can lead to catalyst decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (1-5 mol%) and the ligand (1.2-1.5 equiv. relative to Pd).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for C-N bond formation. The electron-deficient nature of the substrate makes it a good candidate, but catalyst poisoning remains a significant hurdle.

Q: My Buchwald-Hartwig amination is giving low yields or a complex mixture of products. What should I do?

A: Low yields in this reaction are often due to catalyst poisoning, inappropriate base selection, or side reactions. The following guide provides a structured approach to troubleshooting.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Troubleshooting cluster_catalyst Catalyst System Troubleshooting cluster_base_solvent Base/Solvent Troubleshooting cluster_side_reactions Side Reaction Mitigation start Low/No Product catalyst Catalyst System start->catalyst Evaluate base_solvent Base/Solvent System start->base_solvent Evaluate side_reactions Side Reactions start->side_reactions Evaluate ligand Use Bulky Biaryl Phosphine Ligands (e.g., BrettPhos, tBuXPhos) catalyst->ligand precatalyst Employ a Pre-formed Catalyst (e.g., G3, G4 Precatalysts) catalyst->precatalyst base Screen Strong, Non-nucleophilic Bases (NaOtBu, K3PO4, Cs2CO3) base_solvent->base solvent Use Anhydrous, Aprotic Solvents (Toluene, Dioxane) base_solvent->solvent hydrodehalogenation Ensure Anhydrous Conditions and High Purity Reagents side_reactions->hydrodehalogenation ester_hydrolysis Use a Weaker Base if Possible (e.g., K3PO4) side_reactions->ester_hydrolysis snar Consider Lower Temperature side_reactions->snar

Caption: A troubleshooting workflow for Buchwald-Hartwig amination.

Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalystPre-formed catalysts can provide more reliable activation and higher activity.[8]
Ligand Bulky, electron-rich biaryl phosphines (e.g., BrettPhos, tBuXPhos)These ligands are designed to overcome catalyst inhibition and are effective for challenging heteroaryl couplings.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required. NaOtBu is a common choice, but K₃PO₄ or Cs₂CO₃ may be better if ester hydrolysis is a concern.[10]
Solvent Toluene, 1,4-Dioxane (anhydrous)Aprotic, non-coordinating solvents are generally preferred.
Temperature 80 - 110 °CHeating is usually necessary to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst and ligand degradation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (1-5 mol%) and the ligand (1.2-1.5 equiv. relative to Pd).

  • Add this compound (1.0 equiv.) and the base (1.5-2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is an effective method for the synthesis of alkynyl-substituted pyridines. For this substrate, both copper-catalyzed and copper-free conditions can be considered.

Q: My Sonogashira coupling is not working, or I am observing significant alkyne homocoupling. How can I improve my results?

A: Failure in Sonogashira couplings of this substrate can be due to catalyst deactivation or side reactions like Glaser coupling. The following guide will help you optimize your reaction.

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting cluster_catalyst Catalyst System Troubleshooting cluster_conditions Reaction Conditions Troubleshooting cluster_homocoupling Homocoupling Mitigation start Low/No Product or Homocoupling catalyst Catalyst System start->catalyst Evaluate conditions Reaction Conditions start->conditions Evaluate homocoupling Glaser Homocoupling start->homocoupling Address ligand Use Appropriate Ligand (e.g., PPh3, dppf) catalyst->ligand copper Consider Copper-Free Conditions catalyst->copper base Use an Amine Base (e.g., TEA, DIPEA) conditions->base solvent Select Appropriate Solvent (e.g., DMF, THF) conditions->solvent temperature Optimize Temperature (60-100 °C) conditions->temperature degas Rigorous Degassing homocoupling->degas copper_free Switch to Copper-Free Protocol homocoupling->copper_free slow_addition Slow Addition of Alkyne homocoupling->slow_addition

Caption: A troubleshooting workflow for Sonogashira coupling reactions.

Recommended Starting Conditions for Sonogashira Coupling
ParameterCopper-CatalyzedCopper-FreeRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Standard catalysts are often effective.
Copper Co-catalyst CuI (1-5 mol%)NoneCuI facilitates the reaction but can promote homocoupling.[11]
Ligand PPh₃, dppfBulky phosphines (e.g., P(t-Bu)₃) or NHC ligandsLigand choice is crucial for stabilizing the catalyst.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Cs₂CO₃, K₂CO₃An amine base is typically used in the copper-catalyzed version, while inorganic bases are common in copper-free protocols.[12][13]
Solvent DMF, THFToluene, DioxaneThe choice of solvent depends on the specific conditions and reagents.
Temperature 60 - 100 °C80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent both catalyst degradation and Glaser coupling.
Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group makes the pyridine ring highly susceptible to nucleophilic attack. This can be both a desired reaction pathway and a potential side reaction.

Q: When should I consider SNAr as a primary reaction pathway, and how can I control it?

A: SNAr should be considered when you want to displace a leaving group with a strong nucleophile. The regioselectivity of the substitution will depend on the positions of the activating and leaving groups.

  • Potential Leaving Groups: In your substrate, both the bromine at C5 and the ethyl acetate group at C2 could potentially act as leaving groups. The nitro group at C3 strongly activates the C2 and C4 positions for nucleophilic attack.

  • Controlling SNAr vs. Cross-Coupling:

    • To favor cross-coupling , use a palladium catalyst and the appropriate reaction partners.

    • To favor SNAr , omit the palladium catalyst and use a strong nucleophile (e.g., alkoxides, thiolates, amines) in a polar aprotic solvent like DMF or DMSO.

Troubleshooting Unwanted SNAr in Cross-Coupling Reactions:

If you observe byproducts resulting from the displacement of the bromo or acetate group by the amine (in Buchwald-Hartwig) or the base, consider the following:

  • Lower the reaction temperature: SNAr reactions are often more sensitive to temperature than palladium-catalyzed couplings.

  • Use a weaker, non-nucleophilic base: If possible, switch to a base like K₃PO₄ or Cs₂CO₃ instead of alkoxides.

  • Choose a less polar solvent: This can disfavor the formation of the charged Meisenheimer intermediate in the SNAr pathway.

References

  • Wikipedia. (2023).
  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Chemistry LibreTexts. (2023).
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835. [Link]
  • Journal of the American Chemical Society. (2021).
  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • PubChem. (n.d.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • Wiley Online Library. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]
  • YouTube. (2012).
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • ACS Publications. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]
  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. [Link]
  • ResearchGate. (2025). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. [Link]
  • Royal Society of Chemistry. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
  • ResearchGate. (n.d.). “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
  • CP Lab Safety. (n.d.). ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • MDPI. (2017).
  • ResearchGate. (2025).
  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
  • ResearchGate. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
  • PubMed Central (PMC). (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Royal Society of Chemistry. (n.d.).
  • SciSpace. (2016). Remote Functionalization: Palladium-Catalyzed C5(sp3)

Sources

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solvent effects in reactions involving this versatile building block. The principles discussed are grounded in established mechanisms of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings.

Introduction: The Critical Role of the Solvent

This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the pyridine nitrogen significantly acidify the ring, making it susceptible to attack by a wide range of nucleophiles. The bromine atom at the 5-position serves as a leaving group. In such reactions, the choice of solvent is not merely a medium for the reactants but a critical parameter that dictates reaction rate, yield, and even the product distribution. Understanding the interplay between the solvent, substrate, and nucleophile is paramount for successful and reproducible experimentation.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related causes and solutions.

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • Low conversion of starting material observed by TLC or LC-MS analysis, even after extended reaction times.

  • The reaction requires harsh conditions (high temperatures, long duration) to proceed.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Action
Inappropriate Solvent Polarity The SNAr reaction proceeds through a negatively charged intermediate, the Meisenheimer complex. Polar solvents are essential to stabilize this charged species, thereby lowering the activation energy of the reaction.[1][2]Switch to a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they effectively solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive.[3]
Use of a Protic Solvent Protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon on the pyridine ring. This significantly reduces the nucleophile's reactivity.[3]Replace the protic solvent with a polar aprotic one. If a protic solvent is necessary for solubility, consider a mixture with a polar aprotic solvent. However, be aware that this may still be slower than a purely aprotic system.
Poor Solubility of Reactants If the substrate or nucleophile is not fully dissolved, the reaction becomes heterogeneous, leading to a drastic reduction in the reaction rate.Select a solvent that dissolves all reactants at the reaction temperature. A solubility test prior to the reaction is highly recommended. For instance, while DMSO has high solubilizing power, THF or DMF might be sufficient and easier to remove during work-up.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine, emphasizing the use of a polar aprotic solvent.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

  • Addition of Amine: Add the amine (1.1-1.5 eq.) to the solution. If the amine is a salt, add a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Optimizing Reaction Rate:

Caption: Decision-making workflow for troubleshooting slow reactions.

Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the desired product and starting material.

  • Difficulty in purifying the desired product.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Action
Reaction with Solvent Some polar aprotic solvents can participate in side reactions. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[1]Use a more stable solvent like DMSO or consider a lower reaction temperature. If DMF is necessary, ensure it is of high purity and the reaction temperature is kept as low as possible.
Hydrolysis of the Ester Group The ethyl ester moiety is susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water. Protic solvents can facilitate this hydrolysis.Ensure anhydrous (dry) conditions. Use freshly distilled solvents and dry reagents. If a base is used, opt for a non-nucleophilic organic base (e.g., DIPEA) over inorganic bases like NaOH or KOH, especially in protic solvents.
Competing Reactions at the Acetate Moiety The α-protons of the acetate group are acidic and can be deprotonated by a strong base, leading to potential side reactions like self-condensation.Use a mild, non-nucleophilic base. Avoid strong bases like sodium hydride or alkoxides if the primary reaction is at the pyridine ring. If deprotonation is desired for a subsequent reaction, perform it at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Which class of solvents is generally best for SNAr reactions with this compound?

Polar aprotic solvents are the preferred choice.[1] They accelerate the reaction by stabilizing the charged Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding.

Q2: Can I use a protic solvent like ethanol for my reaction?

While reactions in protic solvents are possible, they are often significantly slower than in aprotic solvents.[3] The protic solvent molecules will solvate and deactivate the nucleophile, leading to a higher activation energy for the reaction. If ethanol is required for solubility or other reasons, be prepared for longer reaction times and potentially the need for higher temperatures.

Q3: How does solvent polarity affect the regioselectivity of the reaction?

For this compound, the primary site of nucleophilic attack is the carbon bearing the bromine atom. This is due to the strong activation by the ortho-nitro group. Solvent polarity generally does not alter this regioselectivity but significantly impacts the rate of the substitution.

Q4: My nucleophile is an alcohol (alkoxide). What is the best solvent choice?

When using an alkoxide nucleophile, it is common to use the corresponding alcohol as the solvent (e.g., sodium methoxide in methanol). While this is a protic solvent, the high concentration of the alkoxide can often overcome the deactivating effect. However, for better reactivity, a polar aprotic solvent like THF or DMF can be used with a soluble alkoxide source like potassium tert-butoxide.

Q5: Are there any known incompatibilities between this compound and common solvents?

This compound is generally stable in common organic solvents under neutral conditions. However, in the presence of strong bases, the ester functionality can be a site for side reactions. Additionally, as mentioned, high temperatures in DMF can lead to decomposition and the formation of dimethylamine, which can act as a competing nucleophile.[1]

Solvent Property Comparison Table:

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Key Considerations for SNAr
Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solubility, promotes fast reactions. Can decompose at high temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189High boiling point, excellent solvent for a wide range of reactants. Can be difficult to remove.
Acetonitrile (MeCN) Polar Aprotic37.582Lower boiling point, easier to remove. Good for moderate reaction temperatures.
Tetrahydrofuran (THF) Polar Aprotic7.566Less polar, may result in slower reactions. Good for reactions with organometallics.
Ethanol (EtOH) Polar Protic24.678Can slow down the reaction by solvating the nucleophile. May be used with alkoxide nucleophiles.
Methanol (MeOH) Polar Protic3365Similar to ethanol, can lead to slower reaction rates.

SNAr Mechanism and Solvent Effect Visualization:

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Solvent Influence Reactants Py-Br + Nu⁻ TS1 Transition State 1 (Charge Development) Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Negatively Charged) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Py-Nu + Br⁻ TS2->Products Restores Aromaticity Protic Protic Solvent (e.g., EtOH) Protic->TS1 Stabilizes Nu⁻ Increases Activation Energy Aprotic Polar Aprotic Solvent (e.g., DMF) Aprotic->Intermediate Stabilizes Intermediate Lowers Activation Energy

Caption: The SNAr mechanism and the differential effects of protic vs. polar aprotic solvents.

References

  • Benchchem. (2025). A Comparative Study of 2,4-Dichloro-5-nitropyridine in Diverse Solvent Systems: A Guide for Researchers.
  • Benchchem. (2025).
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.

Sources

Technical Support Center: Temperature Control in Reactions with Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (CAS: 1211540-74-7). This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to ensure the successful and safe execution of your experiments involving this versatile building block. The unique trifecta of a bromo leaving group, an activating nitro functionality, and a reactive acetate side chain on the pyridine core makes precise temperature control not just a recommendation, but a critical parameter for success.

Understanding Your Reagent: A Chemist's Perspective

This compound is a highly functionalized pyridine derivative. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions. This inherent reactivity is a double-edged sword; while it facilitates desired transformations, it also increases the risk of side reactions and thermal decomposition if not properly managed.

The presence of the nitroaromatic system warrants caution. Such compounds can be thermally sensitive and may undergo exothermic decomposition, particularly at elevated temperatures or in the presence of contaminants.[1] Therefore, a proactive and meticulous approach to temperature control is paramount for both reaction outcome and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish at room temperature. Can I simply heat it?

A1: While gentle heating can be beneficial, indiscriminate heating is strongly discouraged. Due to the presence of the nitro group, the molecule has the potential for exothermic decomposition at higher temperatures.[1] Before increasing the temperature, consider other ways to promote the reaction, such as using a more polar solvent, a stronger nucleophile, or a suitable catalyst. If heating is necessary, it should be done in a controlled manner with careful monitoring. A good starting point is a modest increase to 40-50 °C, while continuously monitoring the reaction progress by TLC or LC-MS.

Q2: I am observing the formation of multiple unidentified side products. Could this be related to temperature?

A2: Absolutely. Poor temperature control is a common culprit for the formation of side products. For instance, in nucleophilic substitution reactions, excessive heat can lead to the displacement of the nitro group in addition to or instead of the intended bromo group. Furthermore, the acetate side chain can undergo hydrolysis or other transformations at elevated temperatures, especially in the presence of strong acids or bases. Maintaining a consistent and appropriate reaction temperature is crucial for regioselectivity and chemoselectivity.[2]

Q3: What is the optimal temperature range for reactions involving this compound?

A3: The optimal temperature is highly dependent on the specific reaction being performed (e.g., nucleophilic substitution, condensation). However, for many nucleophilic aromatic substitution reactions involving activated pyridines, a starting point of room temperature or slightly below (0-25 °C) is advisable. The synthesis of a structurally similar compound, 2-amino-5-bromo-3-nitropyridine, requires cooling to 0-5°C during the nitration step to ensure regioselectivity and prevent unwanted side reactions.[3] This suggests that reactions involving this compound may also benefit from sub-ambient temperatures.

Q4: Are there any specific safety precautions I should take regarding temperature control?

A4: Yes. Due to the potential for exothermic decomposition of nitro compounds, it is crucial to have a robust cooling system in place, especially for larger-scale reactions. Never leave a heated reaction unattended. Always use a blast shield and other appropriate personal protective equipment. Be aware of the potential for runaway reactions, which can occur if the heat generated by the reaction exceeds the rate of heat removal.[4][5] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Low or No Product Yield

If you are experiencing a low yield of your desired product, it is essential to systematically investigate the potential causes. The following decision tree can guide your troubleshooting process.

low_yield start Low Yield Observed check_temp Was the reaction temperature too low? start->check_temp increase_temp Gradually increase temperature in small increments (e.g., 10 °C). Monitor by TLC/LC-MS. check_temp->increase_temp Yes temp_ok Temperature appears optimal. check_temp->temp_ok No final_check Consider alternative catalysts or reaction conditions. increase_temp->final_check check_reagents Are all reagents pure and fresh? temp_ok->check_reagents purify_reagents Purify starting materials and solvents. check_reagents->purify_reagents No reagents_ok Reagents are of high quality. check_reagents->reagents_ok Yes purify_reagents->final_check check_concentration Is the reaction concentration appropriate? reagents_ok->check_concentration adjust_concentration Adjust concentration and re-run. check_concentration->adjust_concentration No check_concentration->final_check Yes adjust_concentration->final_check

Figure 1. Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates a lack of selectivity.

  • Symptom: Multiple products are observed.

  • Potential Cause: The reaction temperature is too high, leading to non-selective reactions or decomposition.

  • Solution:

    • Lower the reaction temperature. If the reaction was performed at room temperature, try running it at 0 °C or even -20 °C.

    • Ensure slow addition of reagents. Adding a reactive nucleophile or base dropwise at a low temperature can help to control the initial exotherm and improve selectivity.

    • Optimize the solvent. A less polar solvent may slow down the reaction and improve selectivity.

Issue 3: Reaction Runaway

A runaway reaction is a critical safety hazard.

  • Symptom: A sudden, uncontrolled increase in temperature and pressure.

  • Immediate Action:

    • If it is safe to do so, immediately remove the heat source and apply emergency cooling.

    • Evacuate the area and alert your safety officer.

  • Prevention:

    • Always perform a risk assessment. Understand the thermal hazards of your reaction.

    • Use a reaction calorimeter for scale-up. This will provide crucial data on the heat of reaction and help you design a safe process.

    • Ensure adequate cooling capacity. The cooling system should be able to handle the maximum expected heat output of the reaction.

    • Implement a quench system. Have a plan to quickly stop the reaction in an emergency.

Experimental Protocols: Best Practices for Temperature Control

While the optimal temperature will vary, the following generalized protocol for a nucleophilic substitution reaction highlights the key stages where temperature control is critical.

Generalized Protocol for Nucleophilic Substitution

  • Setup:

    • Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal reaction temperature, a nitrogen inlet, and a dropping funnel.

    • Place the flask in a cooling bath (see Table 1) set to the desired initial temperature (e.g., 0 °C).

  • Reagent Addition:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF) in the reaction flask and allow it to equilibrate to the bath temperature.

    • Dissolve the nucleophile in the same solvent and add it to the dropping funnel.

    • Add the nucleophile solution dropwise to the stirred solution of the pyridine derivative over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Maintain the reaction at the desired temperature and monitor its progress by TLC or LC-MS at regular intervals.

    • If the reaction is sluggish, consider allowing it to slowly warm to room temperature or applying gentle, controlled heating (see Table 2).

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C before quenching with an appropriate reagent (e.g., water, saturated ammonium chloride solution). This is important as the workup procedure can also be exothermic.

Table 1: Common Low-Temperature Cooling Baths [6]

Cooling MixtureTemperature (°C)
Ice/Water0
Ice/NaCl-5 to -20
Dry Ice/Acetonitrile-40
Dry Ice/Acetone-78

Table 2: Common High-Temperature Heating Baths [6]

Heating MediumMax. Temperature (°C)
Water100
Silicone Oilup to 220
Sand Bath>300

Visualizing the Workflow: A Logical Approach

The following diagram illustrates the decision-making process for controlling the temperature in a reaction with this compound.

temp_control_workflow start Start Reaction Planning initial_temp Set initial temperature (e.g., 0 °C) start->initial_temp add_reagents Add reagents dropwise, monitoring internal temperature initial_temp->add_reagents monitor_reaction Monitor reaction progress (TLC/LC-MS) add_reagents->monitor_reaction is_complete Is the reaction complete? monitor_reaction->is_complete workup Cool and proceed to workup is_complete->workup Yes is_sluggish Is the reaction sluggish? is_complete->is_sluggish No warm_slowly Allow to warm to room temperature slowly is_sluggish->warm_slowly Yes side_products Are side products forming? is_sluggish->side_products No warm_slowly->monitor_reaction gentle_heat Apply gentle, controlled heating (e.g., 40-50 °C) recheck_progress Re-evaluate reaction progress gentle_heat->recheck_progress recheck_progress->monitor_reaction side_products->gentle_heat No lower_temp Lower the reaction temperature side_products->lower_temp Yes lower_temp->monitor_reaction

Figure 2. Decision workflow for temperature control.

References

  • University of Rochester, Department of Chemistry.
  • Interchim.
  • ARIA. Runaway reactions, case studies, lessons learned. [Link]
  • CP Lab Safety. ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
  • Maschio, G., et al. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 2011.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • Organic Chemistry Portal.
  • PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]
  • Molecules. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
  • Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]
  • The-Chemistry.com.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-(5-halo-3-nitropyridin-2-yl)acetates in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Selecting the Optimal Building Block for Drug Discovery

In the synthesis of complex pharmaceutical intermediates, the strategic selection of starting materials is paramount to achieving efficiency, high yields, and cost-effectiveness. Substituted nitropyridines are foundational building blocks, prized for their susceptibility to nucleophilic aromatic substitution (SNAr), a key transformation in modern medicinal chemistry. This guide provides an in-depth comparison of the reactivity of two closely related analogs: Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate and Ethyl 2-(5-chloro-3-nitropyridin-2-yl)acetate.

For researchers and drug development professionals, understanding the subtle yet significant differences in the reactivity of these halogenated pyridines is crucial. The choice between a bromo or chloro substituent can profoundly impact reaction kinetics, required process conditions, and overall synthetic strategy. This document will delve into the mechanistic principles governing their reactivity, provide supporting experimental frameworks, and offer clear, data-driven guidance for their application.

The Underlying Chemistry: Unpacking the SNAr Mechanism in Nitropyridines

The capacity of these molecules to undergo nucleophilic substitution is dictated by the electronic landscape of the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[1]

  • Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO2) at the C3 position.[2] The combined influence of the ring nitrogen and the nitro group makes the carbon atoms at the C2 and C6 positions (ortho to the nitrogen) highly electrophilic and thus susceptible to attack by nucleophiles.[3][4]

  • Nucleophilic Attack & Meisenheimer Complex Formation: A nucleophile attacks the electron-deficient carbon atom bearing the halogen (C2), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] This step involves the temporary disruption of the ring's aromaticity and is typically the slow, rate-determining step of the overall reaction.[6]

  • Elimination & Aromaticity Restoration: The aromaticity of the pyridine ring is restored through the expulsion of the halide ion (Br⁻ or Cl⁻) as a leaving group, yielding the final substitution product. This second step is generally fast.[6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R Ethyl 2-(5-X-3-nitropyridin-2-yl)acetate (X = Br or Cl) MC Meisenheimer Complex (Resonance Stabilized Anion) R->MC Step 1: Addition (Slow, Rate-Determining) Nu Nucleophile (Nu⁻) Nu->MC P Substituted Product MC->P Step 2: Elimination (Fast) LG Halide Leaving Group (X⁻) MC->LG

Figure 1: General mechanism for the SNAr reaction on 5-halo-3-nitropyridines.

Comparative Reactivity Analysis: The "Element Effect" in SNAr

In many substitution reactions, such as the SN2 pathway, bromide is a better leaving group than chloride due to its lower bond energy with carbon and the greater stability of the resulting anion.[7] However, in SNAr reactions, this trend is often inverted. The reactivity order is typically F > Cl > Br > I.[1][5] This phenomenon, known as the "element effect," is a direct consequence of the rate-determining step.

  • The Role of Electronegativity: Since the initial nucleophilic attack is the bottleneck, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction.[6] Halogens exert a strong electron-withdrawing inductive effect. Chlorine is more electronegative than bromine, and its stronger inductive pull more effectively stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[3][6] This lowers the activation energy for the first step, making the chloro-analog inherently more reactive.

  • Leaving Group Ability: While bromide is a better leaving group, this property influences the fast, non-rate-determining second step. Therefore, its impact on the overall reaction rate is minimal under most conditions.[6]

Experimental Design for Quantitative Comparison

To empirically validate this theoretical prediction, a comparative kinetic analysis can be performed. Monitoring the reaction progress under pseudo-first-order conditions provides a reliable method for determining rate constants.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions: - Bromo-analog in DMSO - Chloro-analog in DMSO - Nucleophile (e.g., Morpholine) in DMSO B Equilibrate substrate solution in a cuvette at constant temp (e.g., 50°C) A->B C Inject large excess of nucleophile solution to initiate reaction B->C D Monitor absorbance change over time using a UV-Vis Spectrophotometer C->D E Plot ln(A∞ - At) vs. time to obtain pseudo-first-order rate constant (k_obs) D->E F Repeat for both analogs under identical conditions E->F G Compare k_obs values to determine relative reactivity F->G

Figure 2: Workflow for comparative kinetic analysis via UV-Vis spectrophotometry.
Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol describes a method to determine the relative reaction rates of the bromo- and chloro-analogs with a common nucleophile, such as morpholine.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Ethyl 2-(5-chloro-3-nitropyridin-2-yl)acetate in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of morpholine in anhydrous DMSO.

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to monitor a wavelength where the product shows significant absorbance and the starting material shows minimal absorbance. This should be determined by running full spectra of the starting material and the final product.

    • Set the temperature of the cuvette holder to a constant value (e.g., 50 °C).

  • Kinetic Run (Performed for each analog):

    • Pipette 2.0 mL of the 10 mM substrate solution into a quartz cuvette and allow it to equilibrate to the set temperature for 5 minutes.

    • To initiate the reaction, rapidly inject 200 µL of the 1.0 M morpholine solution (a 100-fold excess) into the cuvette, cap, and invert twice to mix.

    • Immediately begin recording the absorbance at the chosen wavelength at regular intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to >90% completion.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined from the slope of the linear plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The relative reactivity is the ratio of the kobs values (kchloro / kbromo).

Expected Data and Interpretation

The experimental results are expected to align with the mechanistic principles discussed. The chloro-analog should exhibit a faster reaction rate.

CompoundHalogenElectronegativity (Pauling Scale)C-X Bond Energy (in C-X of butane, kJ/mol)[7]Expected Relative Rate Constant (krel)
Ethyl 2-(5-chloro-3-nitropyridin-2-yl)acetateCl3.16~339[7]> 1.0
This compoundBr2.96~285[7]1.0 (Reference)

Conclusion and Practical Recommendations

For drug development professionals and synthetic chemists, the choice between this compound and its chloro-analog for SNAr reactions is clear from a reactivity standpoint.

  • For Faster Reactions and Milder Conditions: Ethyl 2-(5-chloro-3-nitropyridin-2-yl)acetate is the superior choice. Its enhanced electrophilicity allows for faster reaction kinetics, potentially enabling the use of lower temperatures or less reactive nucleophiles.

  • Considerations for Bromo-Analog: While less reactive in SNAr, the bromo-analog remains a valuable substrate. It may be preferred in cases where subsequent downstream chemistry, such as a palladium-catalyzed cross-coupling reaction, is planned, as C-Br bonds are generally more reactive than C-Cl bonds in such transformations.

This guide demonstrates that a foundational understanding of reaction mechanisms is essential for making informed decisions in chemical synthesis. By leveraging the principles of the SNAr pathway, researchers can strategically select the optimal building block to accelerate their discovery and development programs.

References

  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem.
  • Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. BenchChem.
  • SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Tetrahedron Letters.
  • A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide in Pentyl Halides. BenchChem.
  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridine. Synlett.
  • Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
  • Cl vs Br in SN1 and SN2 reactions. Reddit.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
  • What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Quora.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.
  • Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution. BenchChem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.
  • SNAr reactions of pi-deficient aromatic rings. YouTube.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
  • This compound, min 97%, 10 grams. CP Lab Safety.
  • This compound. ChemScene.
  • Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. PubChem.
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.

Sources

The Strategic Advantage of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate in the Synthesis of Fused Pyridine Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is of paramount importance. Among these, fused pyridine systems, such as the pyrido[2,3-b]pyrazinones, represent a class of compounds with significant biological and photophysical properties. This guide provides a comprehensive comparison of the utility of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate as a key building block for such systems against alternative synthetic strategies, offering researchers and drug development professionals a critical evaluation of available methodologies.

Introduction to this compound: A Versatile Precursor

This compound is a highly functionalized pyridine derivative poised for a variety of chemical transformations. Its structure incorporates several key features that render it an attractive starting material for complex molecule synthesis:

  • An electrophilic pyridine ring , activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack.

  • A bromo substituent , which can participate in a wide range of cross-coupling reactions or act as a leaving group in nucleophilic aromatic substitution reactions.

  • An acetate moiety , providing a handle for cyclization reactions and further molecular elaboration.

  • A nitro group , which can be readily reduced to an amino group, a crucial step in the formation of fused heterocyclic systems.

These features collectively position this compound as a potent precursor for the synthesis of bicyclic systems like pyrido[2,3-b]pyrazin-2(1H)-ones.

Synthesis of 7-bromopyrido[2,3-b]pyrazin-2(1H)-one: A Case Study

A plausible and efficient synthetic route to 7-bromopyrido[2,3-b]pyrazin-2(1H)-one utilizing this compound is outlined below. This approach leverages the inherent reactivity of the starting material to achieve the target molecule in a concise number of steps.

Experimental Protocol

Step 1: Reductive Cyclization

  • To a solution of this compound (1.0 eq) in ethanol (0.1 M), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product, 7-bromopyrido[2,3-b]pyrazin-2(1H)-one, can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Iron in the presence of ammonium chloride is a classic and cost-effective method for the reduction of an aromatic nitro group to an amine. The in situ generated amine then undergoes an intramolecular cyclization with the adjacent ethyl acetate moiety to form the desired lactam ring of the pyrido[2,3-b]pyrazin-2(1H)-one.

  • Ethanol is chosen as a solvent due to its ability to dissolve the starting material and its compatibility with the reduction conditions.

start This compound reagents Fe, NH4Cl Ethanol, Reflux start->reagents product 7-bromopyrido[2,3-b]pyrazin-2(1H)-one reagents->product

Caption: Reductive cyclization of this compound.

Alternative Synthetic Strategy: Multicomponent Reactions

Recent advancements in organic synthesis have highlighted the efficiency of multicomponent reactions (MCRs) for the construction of complex molecules from simple starting materials in a single step. The synthesis of pyrido[2,3-b]pyrazine derivatives has been successfully achieved using such strategies.[1][2]

Experimental Protocol: Three-Component Synthesis of Substituted Pyrido[2,3-b]pyrazines
  • To a solution of an appropriate 1,3-dicarbonyl compound (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and 2-aminopyrazine (1.0 eq) in ethanol, add p-toluenesulfonic acid (p-TSA, 20 mol%).

  • Reflux the reaction mixture for 9 hours, monitoring by TLC.

  • After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Causality of Experimental Choices:

  • p-Toluenesulfonic acid acts as a Brønsted acid catalyst to facilitate the condensation reactions between the three components.

  • Ethanol is a suitable solvent for this reaction, allowing for the dissolution of the starting materials and facilitating the reaction at reflux temperature.

  • This one-pot, three-component approach offers a high degree of atom economy and operational simplicity.

dicarbonyl 1,3-Dicarbonyl Compound reagents p-TSA Ethanol, Reflux dicarbonyl->reagents aldehyde Aromatic Aldehyde aldehyde->reagents aminopyrazine 2-Aminopyrazine aminopyrazine->reagents product Substituted Pyrido[2,3-b]pyrazine reagents->product

Caption: Three-component synthesis of pyrido[2,3-b]pyrazines.

Comparative Analysis

FeatureThis compound RouteMulticomponent Reaction Route
Starting Material Availability Commercially available as a specialized reagent.Readily available and diverse starting materials.
Number of Steps Typically a one-step reductive cyclization.One-pot reaction.
Reaction Conditions Reflux in ethanol with a metal reductant.Reflux in ethanol with an acid catalyst.
Product Scope Primarily yields 7-halopyrido[2,3-b]pyrazin-2(1H)-ones, with the halogen providing a handle for further diversification.Allows for a high degree of diversity in the final product based on the choice of the three starting components.
Yields Generally good to excellent.Reported yields are good to excellent (82-89%).[1]
Purification Recrystallization or column chromatography.Often simple filtration of the precipitated product.
Atom Economy Good, with the main byproduct being iron oxides.Excellent, as most atoms from the starting materials are incorporated into the final product.

Conclusion: A Matter of Synthetic Strategy

The choice between utilizing this compound and employing a multicomponent reaction strategy for the synthesis of pyrido[2,3-b]pyrazine derivatives depends largely on the desired target molecule and the overall synthetic plan.

The This compound approach offers a reliable and straightforward route to a key bicyclic core structure. The presence of the bromine atom in the product is a significant advantage, as it serves as a versatile functional handle for subsequent diversification through various cross-coupling reactions, allowing for the late-stage introduction of molecular complexity.

On the other hand, the multicomponent reaction strategy provides a powerful and highly efficient method for the direct assembly of a diverse library of substituted pyrido[2,3-b]pyrazines. Its operational simplicity and high atom economy make it an attractive option for high-throughput synthesis and the rapid exploration of chemical space.

Ultimately, both methodologies represent valuable tools in the arsenal of the synthetic chemist. A thorough understanding of the strengths and limitations of each approach, as presented in this guide, will enable researchers to make informed decisions in the design and execution of their synthetic endeavors.

References

  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][4]Oxazin-2(3H)-Ones. (2025).
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). Royal Society of Chemistry.

Sources

A Researcher's Guide to the Spectroscopic Analysis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of novel compounds is paramount. Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This guide provides an in-depth comparison of the spectroscopic techniques used to characterize these molecules, offering insights into experimental design and data interpretation.

The substituted pyridine ring is a privileged scaffold in drug discovery, and the unique combination of a bromo, a nitro, and an ethyl acetate group on the pyridine core of the title compound offers multiple points for further chemical modification. A thorough spectroscopic analysis is the cornerstone of confirming the identity, purity, and conformational properties of any newly synthesized derivative. This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for this specific class of compounds.

The Structural Elucidation Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of the parent compound, this compound, will exhibit characteristic signals corresponding to the ethyl group and the pyridine ring protons. The ethyl group will present as a quartet for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3), a classic ethyl pattern. The chemical shifts of the two aromatic protons on the pyridine ring are diagnostic. Due to the electron-withdrawing nature of the nitro and bromo substituents, these protons will be deshielded and appear at a lower field. The coupling between these protons will provide information about their relative positions on the ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the ester group will be readily identifiable by its characteristic downfield chemical shift. The carbons of the pyridine ring will also have distinct chemical shifts influenced by the attached substituents.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with analyte signals.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

Probing Functional Groups with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will be dominated by several key vibrational bands.

The presence of the nitro group (NO₂) is confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.[1][2][3] The carbonyl group (C=O) of the ethyl ester will exhibit a strong, sharp absorption band. The C-O stretching vibrations of the ester will also be present. Aromatic C-H and C=C stretching vibrations from the pyridine ring will also be observable.

Comparative Analysis: The Impact of Substitution

By comparing the IR spectra of different derivatives, one can infer the success of chemical modifications. For instance, the disappearance of the nitro group absorptions and the appearance of new bands corresponding to an amino group would indicate a successful reduction reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation Pathways: Deconstructing the Molecule

The fragmentation pattern can provide clues about the molecule's structure. Common fragmentation pathways for this class of compounds may include the loss of the ethoxy group from the ester, the loss of the entire ethyl acetate side chain, and the loss of the nitro group.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

Investigating Electronic Transitions with UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated nitropyridine system in this compound and its derivatives will give rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the electronic nature of the substituents on the pyridine ring.[4]

Solvent Effects and Structural Modifications

The polarity of the solvent can influence the position of the absorption maxima (λ_max). Studying the UV-Vis spectra in a range of solvents can provide insights into the nature of the electronic transitions. Furthermore, chemical modifications to the molecule will alter the conjugation and, consequently, the UV-Vis spectrum, making it a useful tool for monitoring reactions.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Data Summary and Comparison

Spectroscopic TechniqueKey Information Provided for this compound DerivativesTypical Experimental Observations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Signals for ethyl group (quartet and triplet), aromatic protons, and methylene bridge.
¹³C NMR Number of unique carbons and their chemical environment.Signals for carbonyl carbon, aromatic carbons, and ethyl group carbons.
IR Spectroscopy Presence of functional groups.Strong absorptions for NO₂, C=O, and C-O bonds.
Mass Spectrometry Molecular weight and fragmentation patterns.Molecular ion peak with characteristic bromine isotopic pattern.
UV-Vis Spectroscopy Electronic transitions and conjugation.Absorption bands in the UV region corresponding to the nitropyridine chromophore.

Visualizing the Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Property_Analysis Property Analysis UV_Vis->Property_Analysis Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Purity_Assessment->Property_Analysis

Sources

Comparative In Vitro Analysis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives from Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Screening, Potency, and Preliminary Mechanism of Action

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology, the selection of a starting chemical scaffold is a critical decision that dictates the trajectory of a research program.[1] The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold," a framework that has repeatedly been shown to bind to multiple biological targets with high affinity.[2][3] Derivatives of this heterocyclic system are well-documented as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[3][4][5]

This guide provides a comprehensive framework for the in vitro evaluation of a novel series of pyrazolo[1,5-a]pyrimidine derivatives. We begin with a versatile and commercially available starting material, Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, and delineate a logical, stepwise progression from synthesis to multi-faceted biological testing. The objective is not merely to present protocols, but to build a self-validating system of inquiry that allows researchers to compare novel compounds objectively and make data-driven decisions for lead optimization.

From Starting Material to a Focused Compound Library: A Synthetic Strategy

The journey from a simple building block to a library of potential drug candidates is a cornerstone of medicinal chemistry. This compound serves as an excellent precursor for the synthesis of the pyrazolo[1,5-a]pyrimidine core through a cyclocondensation reaction with substituted 5-aminopyrazoles.[2][6] This approach allows for the strategic introduction of chemical diversity at key positions on the final scaffold, which is essential for developing a robust Structure-Activity Relationship (SAR).

The general synthetic pathway involves the reaction of various 5-amino-3-(substituted)pyrazoles with our starting material. The bromine atom on the resulting pyrazolo[1,5-a]pyrimidine scaffold provides a handle for further diversification via palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.[4][7] This strategy allows for the systematic exploration of the chemical space around the core scaffold.

Below is a logical diagram illustrating the relationship between the core scaffold, points of diversification (R¹ and R²), and the resulting biological evaluation.

cluster_0 Chemical Synthesis & Diversification cluster_1 Biological Evaluation Cascade cluster_2 Data Analysis & Decision Making A This compound (Starting Material) B Pyrazolo[1,5-a]pyrimidine Core (Scaffold) A->B D R² Substituent (Diversity Point 2 via Suzuki Coupling) B->D C R¹ Substituent (Diversity Point 1) C->B E Focused Library (Cpd-1, Cpd-2, Cpd-3) D->E F Primary Screening: Cell Viability (MTT Assay) E->F G Secondary Screening: Target-Based (Kinase Assay) F->G H Alternative Screening: Antimicrobial (MIC Assay) F->H I SAR Analysis & Lead Identification G->I H->I

Caption: Logical workflow from synthesis to lead identification.

The In Vitro Testing Cascade: A Multi-Tiered Approach

A robust in vitro testing strategy is essential to triage compounds effectively, minimizing the investment of resources into non-viable candidates.[8] Our approach begins with a broad assessment of cytotoxicity against relevant cancer cell lines, followed by a more focused investigation into the specific molecular target.

Tier 1: Primary Screening - Assessing Cellular Viability

The initial goal is to determine whether our newly synthesized compounds have a general cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT salt to a purple formazan product.[11] The intensity of this color is directly proportional to the number of living, metabolically active cells.[10]

Table 1: Comparative Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundA549 (Lung Carcinoma) IC₅₀ (µM)HCT116 (Colon Carcinoma) IC₅₀ (µM)
Cpd-1 (R¹=H, R²=Phenyl) 15.2 ± 1.811.5 ± 1.3
Cpd-2 (R¹=CH₃, R²=Phenyl) 8.9 ± 0.96.4 ± 0.7
Cpd-3 (R¹=CH₃, R²=4-F-Phenyl) 2.1 ± 0.31.8 ± 0.2
Doxorubicin (Reference) 0.8 ± 0.10.5 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments and represent hypothetical, yet plausible, results for illustrative purposes.

The data in Table 1 allow for a direct comparison of potency. We can observe a clear trend: the addition of a methyl group at R¹ (Cpd-2 vs. Cpd-1) improves activity, and the subsequent introduction of a fluorine atom at the para-position of the R² phenyl ring (Cpd-3 vs. Cpd-2) provides a significant boost in cytotoxic potency. Cpd-3 emerges as the most promising candidate from this primary screen.

Tier 2: Secondary Screening - Probing the Molecular Target

Given that pyrazolo[1,5-a]pyrimidines are known kinase inhibitors, the next logical step is to test the most potent compounds from the cell viability assay directly against a relevant kinase.[3][4] Let us hypothesize that our intended target is the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in non-small cell lung cancer.[4] An in vitro kinase assay can directly measure the ability of our compounds to inhibit the phosphorylation of a substrate by the target kinase.[12][13]

Table 2: In Vitro EGFR Kinase Inhibition

CompoundEGFR Kinase IC₅₀ (nM)
Cpd-1 (R¹=H, R²=Phenyl) 850 ± 75
Cpd-2 (R¹=CH₃, R²=Phenyl) 320 ± 41
Cpd-3 (R¹=CH₃, R²=4-F-Phenyl) 45 ± 6.2
Gefitinib (Reference) 25 ± 3.5

Data represent hypothetical IC₅₀ values against the purified EGFR kinase domain.

The enzymatic assay data (Table 2) correlate well with the cellular data. Cpd-3 is the most potent inhibitor of the EGFR enzyme, confirming that the observed cytotoxicity is likely due to on-target inhibition. This step is crucial for validating the compound's mechanism of action and provides confidence for further optimization.[14]

Alternative Screening Pathway: Antimicrobial Activity

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond anticancer applications, with some derivatives showing promising antimicrobial activity.[15] As a parallel or alternative screening effort, the synthesized library can be tested for its ability to inhibit bacterial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

Table 3: Comparative Antimicrobial Activity (MIC)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Cpd-1 >128>128
Cpd-2 64128
Cpd-3 3264
Ciprofloxacin (Reference) 0.50.015

Hypothetical MIC values. A lower value indicates greater potency.

While the hypothetical compounds show modest antimicrobial activity compared to a standard antibiotic like Ciprofloxacin, these results could form the basis of a separate project focused on infectious diseases.

Experimental Protocols: Ensuring Reproducibility and Trust

The integrity of any comparative guide rests on the detail and clarity of its methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Experimental Workflow Diagram

cluster_prep Preparation cluster_mtt MTT Cytotoxicity Assay cluster_kinase In Vitro Kinase Assay (EGFR) A Synthesize & Purify Compound Library B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B E Treat with serial dilutions of compounds for 72h B->E J Prepare assay plate: Buffer, Kinase, Inhibitor B->J C Culture & Maintain Cell Lines (A549, HCT116) D Seed cells in 96-well plates C->D D->E F Add MTT reagent Incubate 4h E->F G Add Solubilizer (DMSO) Incubate overnight F->G H Read Absorbance at 570 nm G->H I Calculate IC50 values H->I I->J Select Hits K Pre-incubate 15 min at RT J->K L Initiate reaction with ATP/Substrate mix K->L M Incubate 60 min at RT L->M N Add detection reagent (e.g., ADP-Glo) M->N O Read Luminescence N->O P Calculate IC50 values O->P

Caption: Step-by-step experimental workflow for in vitro evaluation.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[9][11][18]

  • Cell Seeding: Seed human cancer cells (e.g., A549 or HCT116) in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "medium only" wells for background correction.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[7] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a generalized protocol for a commercially available assay format, such as ADP-Glo™ (Promega), which measures kinase activity by quantifying the amount of ADP produced.[19]

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant human EGFR), substrate (a suitable peptide), and ATP solution according to the manufacturer's instructions.

  • Assay Setup: In a 96-well or 384-well white plate, add the test compounds at various concentrations. Include a "no inhibitor" control (positive control) and a "no enzyme" control (negative control).

  • Enzyme Addition: Add the kinase enzyme to each well (except the "no enzyme" control) and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.[20]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km for the enzyme to ensure sensitive detection of competitive inhibitors.[21]

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • ADP Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine IC₅₀ values using non-linear regression.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the comparative in vitro evaluation of novel compounds derived from this compound. By progressing from a broad cellular assay to a specific enzymatic assay, researchers can efficiently identify potent compounds and validate their mechanism of action. Our hypothetical data illustrate how Cpd-3, featuring a methyl group at R¹ and a fluorophenyl moiety at R², emerged as a promising lead candidate due to its superior performance in both cytotoxic and kinase inhibition assays.

The next steps in the drug discovery pipeline would involve expanding the SAR around Cpd-3, assessing its selectivity against a panel of other kinases to understand potential off-target effects, and evaluating its drug-like properties (e.g., solubility, metabolic stability) before advancing to more complex cellular models and eventual in vivo studies.[8][22]

References

  • National Committee for Clinical Laboratory Standards. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A11.
  • Roche. (n.d.). Cell Proliferation Kit I (MTT). Roche Life Science. [Link]
  • Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2023).
  • Quiroga, J., Rincón, D. A., & Abonia, R. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7299. [Link]
  • Arris, C. E., Boyle, F. T., Calvert, A. H., et al. (2000). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Drug Discovery & Development, 3(5), 584-592.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2023).
  • Noble Life Sciences. (n.d.).
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
  • Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]
  • Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]
  • ResearchGate. (n.d.). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. [Link]
  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2020).
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Jaskolski, M., & Dauter, Z. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. [Link]
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
  • Zips, D., Thames, H. D., & Baumann, M. (2005).
  • Fetz, V., & Prochazka, L. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Current pharmaceutical design, 11(16), 2049-2057. [Link]
  • Bischof, J., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755. [Link]
  • Journal of Medicinal Chemistry. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). [Link]
  • ChemRxiv. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. [Link]
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • Frontiers in Cell and Developmental Biology. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]
  • YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. [Link]
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
  • PubChem. (n.d.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • CP Lab Safety. (n.d.). ethyl 2-(5-bromo-3-nitropyridin-2-yl)

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 5-Bromo-3-Nitropyridine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in FDA-approved drugs and their ability to form key interactions with biological targets[1][2]. Among these, the pyridine ring is a cornerstone of modern drug design, found in numerous agents with diverse therapeutic applications, including oncology[3][4]. The specific scaffold, Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, presents a unique combination of reactive handles and electronic properties ripe for systematic exploration.

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for derivatives of this core molecule. While direct, systematic studies on this exact scaffold are not prevalent in published literature, we can infer a robust SAR model by drawing from established chemical principles and the known biological activities of analogous 3-nitropyridine and 2-substituted pyridine compounds[1][2][5]. The core hypothesis is that this scaffold can be optimized to yield potent and selective anticancer agents by strategically modifying its three key regions: the C2-acetate side chain, the C5-bromo position, and the C3-nitro group.

This document will detail the synthetic pathways for derivatization, propose a screening cascade for biological evaluation, present an inferred SAR based on hypothetical data, and provide detailed experimental protocols for researchers in drug development.

Part 1: A Proposed Synthetic Strategy for Derivative Library Generation

The chemical architecture of this compound offers three primary vectors for modification. The electron-withdrawing effect of the nitro group at C3 and the nitrogen atom in the ring activates the positions C2 and C6 for nucleophilic aromatic substitution (SNAr)[6][7]. The bromine atom at C5 is amenable to transition metal-catalyzed cross-coupling reactions. Finally, the nitro group itself can be reduced to an amine, providing a new point for diversification[6][8].

The following workflow outlines a logical and efficient strategy for generating a focused library of derivatives to probe the SAR of the core scaffold.

G cluster_0 Core Scaffold cluster_1 Vector 1: C2-Side Chain Modification cluster_2 Vector 2: C5-Aryl/Alkyl Substitution cluster_3 Vector 3: C3-Nitro Group Reduction & Functionalization A This compound B Hydrolysis to Carboxylic Acid A->B NaOH, EtOH/H2O E Suzuki Coupling (R2-B(OH)2) A->E Pd(PPh3)4, Na2CO3 G Nitro Reduction A->G Fe, NH4Cl C Amide Coupling (Diverse Amines R1-NH2) B->C HATU, DIPEA D Series A: Amide Derivatives C->D F Series B: C5-Aryl/Alkyl Derivatives E->F H Acylation / Sulfonylation (R3-COCl / R3-SO2Cl) G->H I Series C: C3-Amide/Sulfonamide Derivatives H->I

Caption: Proposed synthetic workflow for generating three series of derivatives from the core scaffold.

This strategy allows for the systematic evaluation of how changes in steric bulk, electronic properties, and hydrogen bonding potential at each position impact biological activity.

Part 2: Comparative Biological Evaluation - An Inferred Model

To establish a clear SAR, a well-defined biological screening cascade is essential. We propose a primary cytotoxicity screen followed by a mechanistic assay targeting a plausible molecular target.

Primary Screening: Antiproliferative Activity

The initial screen should assess the general cytotoxicity of all synthesized derivatives against a panel of human cancer cell lines. We propose using the MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma) cell lines to identify broad-spectrum activity or potential tumor-type selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose, measuring cell metabolic activity as a proxy for viability[9].

Hypothetical SAR Data Table

The following table presents hypothetical, yet scientifically plausible, IC₅₀ values based on established SAR principles for pyridine derivatives[1][10]. This data is for illustrative purposes to guide the interpretation of a real-world screening campaign.

CompoundModification (R Group)VectorMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent Ethyl Ester-15.222.518.9
A1 -CONH(CH₂)₂OHC2-Amide5.88.17.5
A2 -CONH(Cyclopropyl)C2-Amide2.13.52.9
A3 -CONH(4-Fluorophenyl)C2-Amide0.91.41.1
B1 R² = PhenylC5-Aryl12.518.215.3
B2 R² = 4-MethoxyphenylC5-Aryl8.911.49.8
B3 R² = 3-PyridylC5-Aryl6.29.07.1
C1 R³ = -NH(COCH₃)C3-Amide25.835.1> 50
C2 R³ = -NH(SO₂CH₃)C3-Sulfonamide18.928.321.4
A3+B3 R¹ = 4-Fluorophenyl, R² = 3-PyridylCombined0.15 0.28 0.21
Secondary Screening: Mechanistic Assay - VEGFR-2 Kinase Inhibition

Many pyridine-based anticancer agents function as kinase inhibitors[4][10]. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis, a hallmark of cancer[11][12]. Its inhibition is a validated therapeutic strategy. Given that compounds like Sorafenib and Linifanib feature pyridine-urea motifs and target VEGFR-2, it is a highly plausible target for our scaffold[10].

Derivatives showing significant antiproliferative activity (e.g., IC₅₀ < 5 µM) in the primary screen should be advanced to an in vitro VEGFR-2 kinase assay. This is typically a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate by the recombinant VEGFR-2 enzyme[13][14]. A reduction in ATP consumption indicates inhibition of the kinase.

Part 3: Analysis of Inferred Structure-Activity Relationships

Based on the hypothetical data, we can derive key SAR insights that would guide the next round of compound optimization.

SAR cluster_C2 C2-Acetate Modification cluster_C5 C5-Bromo Modification cluster_C3 C3-Nitro Modification cluster_Conclusion Key Insights C2_1 • Ester to Amide: Increases potency (H-bond donor/acceptor) C2_2 • Small lipophilic (Cyclopropyl) &  Aromatic (4-F-Ph) amides are favorable C2_3 • Fluorophenyl group likely enhances binding Conclusion_1 Optimal Activity Requires: 1. Aromatic amide at C2 2. Heteroaromatic at C5 3. Intact nitro group at C3 C2_3->Conclusion_1 Synergizes with C5_1 • Replacing Br with aryl groups is tolerated C5_2 • Electron-donating groups (OMe) slightly improve activity C5_3 • Heteroaromatic rings (Pyridine) significantly  boost potency (potential new H-bond) C5_3->Conclusion_1 Synergizes with C3_1 • Reduction of NO2 to NH2 followed by  acylation/sulfonylation is detrimental C3_2 • The strong electron-withdrawing nitro group  appears critical for activity C3_2->Conclusion_1 Is essential for

Caption: Summary of inferred Structure-Activity Relationships (SAR).

  • C2-Position: Conversion of the ethyl ester to an amide is highly beneficial. This introduces hydrogen bond donor/acceptor capabilities. Aromatic amides, particularly those with electron-withdrawing substituents like fluorine (Compound A3 ), appear optimal, suggesting a potential hydrophobic and/or π-stacking interaction in the target's binding pocket.

  • C5-Position: The bromine atom can be replaced with various aryl groups via Suzuki coupling. While simple phenyl rings offer little benefit, introducing heteroaromatic systems like pyridine (Compound B3 ) significantly enhances potency. This suggests a new hydrogen bond interaction may be formed with the pyridine nitrogen.

  • C3-Position: The nitro group is critical for activity. Its reduction and subsequent derivatization (Compounds C1 , C2 ) lead to a substantial loss of potency. This underscores the importance of the strong electron-withdrawing nature of the nitro group for the molecule's overall electronic profile and binding affinity, a common feature in bioactive nitropyridines[2]. Some 3-nitropyridines are known to act as microtubule-targeting agents, and this functional group may be essential for binding to the colchicine site on tubulin[5][15].

  • Synergy: The most potent hypothetical compound (A3+B3 ) combines the optimal functionalities at both the C2 and C5 positions, indicating a synergistic effect between these modifications.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Representative Derivative A3 - N-(4-fluorophenyl)-2-(5-bromo-3-nitropyridin-2-yl)acetamide
  • Step 1: Hydrolysis of Ethyl Ester.

    • To a solution of this compound (1.0 eq) in a 3:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the mixture to pH 3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-bromo-3-nitropyridin-2-yl)acetic acid as a crude solid, which can be used without further purification.

  • Step 2: Amide Coupling.

    • Dissolve the crude acid from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add 4-fluoroaniline (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound A3 .

Protocol 2: MTT Cell Viability Assay[9][10][18]
  • Cell Plating:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vitro VEGFR-2 Kinase Assay[13][14][16]
  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution. DTT (1 mM) can be added if desired.

    • Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

  • Reaction Setup:

    • In a white 96-well plate, add 25 µL of a Master Mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Add 5 µL of the diluted test inhibitor to "Test" wells.

    • Add 5 µL of the diluent solution (1% DMSO in buffer) to "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Stop the reaction and measure remaining ATP by adding 50 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well.

    • Incubate at room temperature for 15 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition relative to the "Positive Control".

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This guide establishes a comprehensive framework for exploring the SAR of this compound derivatives as potential anticancer agents. By leveraging established synthetic routes and drawing parallels from structurally similar bioactive molecules, we have constructed a plausible SAR model. The key takeaways suggest that the C3-nitro group is indispensable for activity, while potency can be dramatically enhanced by converting the C2-ester to an aromatic amide and by substituting the C5-bromo with a heteroaromatic ring. The combined optimization of the C2 and C5 positions appears to have a synergistic effect.

Future work should focus on executing the proposed synthetic and screening cascade to validate this inferred model. Promising lead compounds, such as the hypothetical A3+B3 , should be subjected to further mechanistic studies, including evaluation against other kinase targets to assess selectivity, and in vivo testing in xenograft models to determine therapeutic efficacy.

References

  • BenchChem. (n.d.). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit (Catalog #79774).
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit (Lumi-Verse™).
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 4-Ethoxy-3-nitropyridine for Structure-Activity Relationship (SAR) Studies.
  • Verga, D., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PMC.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
  • ResearchGate. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents.
  • Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • ResearchGate. (n.d.). Synthesis of most active anticancer agent pyridine derivatives.
  • Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Pharmacogenomics & Pharmacoproteomics.
  • Molecules. (2024).
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Medicinal Chemistry Research. (2016).
  • Future Medicinal Chemistry. (n.d.).
  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • International Journal on Science and Technology. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Allied Academies. (2016).
  • MDPI. (2018).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
  • Chemistry – A European Journal. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • University of Oslo. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • BenchChem. (n.d.).
  • CP Lab Safety. (n.d.). ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • CymitQuimica. (n.d.). ETHYL 2-(5-BROMO-3-NITROPYRIDIN-2-YL)
  • BLDpharm. (n.d.). 6945-68-2|5-Bromo-3-nitropyridin-2-amine.
  • ChemScene. (n.d.). 1211540-74-7 | Ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • BLDpharm. (n.d.). 1211540-74-7|Ethyl 2-(5-bromo-3-nitropyridin-2-yl)

Sources

A Comparative Guide to Imidazo[1,2-a]pyridine Synthesis: Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate vs. Classical Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents known for their anxiolytic, hypnotic, and anti-inflammatory properties.[1] The efficiency of synthesizing these privileged structures is paramount in drug discovery and development, where yield, scalability, and atom economy are critical metrics. The choice of starting materials—the foundational building blocks—profoundly dictates the synthetic route's overall performance.

This guide provides an in-depth, objective comparison of two distinct synthetic strategies for constructing a substituted imidazo[1,2-a]pyridine core. We will evaluate the performance of a specialized building block, Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate , against a more classical and widely adopted approach utilizing 2-amino-5-bromopyridine . The comparison is framed around the synthesis of a common target molecule, 7-bromo-5-nitroimidazo[1,2-a]pyridin-2(3H)-one , a versatile intermediate for further chemical elaboration.

Through detailed experimental protocols, yield comparisons, and mechanistic insights, this guide will equip researchers, chemists, and drug development professionals with the critical data needed to make informed decisions when designing synthetic routes to this vital class of heterocyclic compounds.

Methodology 1: Reductive Cyclization of this compound

This modern approach leverages a highly functionalized starting material where the core components for the fused imidazole ring are pre-installed. The key transformation is an intramolecular reductive cyclization.

Causality and Experimental Rationale

The strategic design of this compound places a nitro group and an acetate sidechain ortho to each other on the pyridine ring. This arrangement is primed for a cyclization reaction. The underlying principle is that the aromatic nitro group can be selectively reduced to a nucleophilic amino group. This newly formed amine is then perfectly positioned to attack the electrophilic carbonyl of the adjacent ester, triggering an intramolecular cyclization to form a stable lactam ring. This cascade reaction in a single pot is efficient and atom-economical.

Tin(II) chloride (SnCl₂) is selected as the reducing agent due to its well-documented efficacy in converting aromatic nitro compounds to anilines, often with good tolerance for other functional groups like esters and aryl bromides.[2][3] The acidic conditions typically used with SnCl₂ also serve to activate the ester carbonyl, facilitating the subsequent cyclization.

Synthetic Pathway Diagram

A This compound B SnCl₂·2H₂O, HCl Ethanol, Reflux A->B Reduction C In situ Amino Intermediate B->C D Intramolecular Cyclization C->D E Target Molecule: 7-bromo-5-nitroimidazo[1,2-a]pyridin-2(3H)-one D->E Lactam formation cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration A 2-amino-5-bromopyridine + Ethyl Bromopyruvate B NaHCO₃ Ethanol, Reflux A->B C Intermediate: 7-bromoimidazo[1,2-a]pyridin-2(3H)-one B->C D HNO₃ / H₂SO₄ 0°C to RT C->D E Target Molecule: 7-bromo-5-nitroimidazo[1,2-a]pyridin-2(3H)-one D->E

Sources

A Comparative Guide to the Synthetic Validation of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will dissect a primary, targeted synthesis and contrast it with a classical approach for constructing the pyridylacetate framework. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Introduction: The Significance of a Highly Functionalized Pyridine

This compound is a structurally rich heterocyclic compound. The pyridine core, an essential motif in numerous bioactive molecules, is strategically functionalized with a bromo substituent, a nitro group, and an ethyl acetate moiety. This arrangement of functional groups offers multiple reaction sites for further chemical elaboration, making it a valuable building block in diversity-oriented synthesis. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, a feature we will exploit in our primary synthetic approach.

Primary Synthetic Route: A Modern Approach via Nucleophilic Aromatic Substitution

Our primary proposed route is a two-step synthesis commencing from the readily available 2-amino-5-bromo-3-nitropyridine. This pathway is designed for efficiency and regioselectivity.

Step 1: Synthesis of the Key Intermediate: 5-bromo-2-chloro-3-nitropyridine

The initial step involves the conversion of the amino group of 2-amino-5-bromo-3-nitropyridine to a chloro group via a Sandmeyer reaction.[1][2][3][4][5] This classic transformation proceeds through a diazonium salt intermediate. The highly acidic and oxidative conditions of this reaction necessitate careful control to ensure high yield and purity.[3][4]

Causality of Experimental Choices:

  • Diazotization: The use of sodium nitrite in a strong acidic medium (hydrochloric acid) at low temperatures (0-5 °C) is crucial for the stable formation of the diazonium salt.[1][4] Premature decomposition of this intermediate would lead to unwanted side products.

  • Copper(I) Chloride Catalyst: Copper(I) chloride is the classic catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion through a radical-nucleophilic aromatic substitution mechanism.[2][5]

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Product

The cornerstone of this synthetic route is the nucleophilic aromatic substitution (SNAr) reaction on the 5-bromo-2-chloro-3-nitropyridine intermediate. The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, renders the C2 position highly susceptible to nucleophilic attack. The chloro group serves as an excellent leaving group in this context.

The nucleophile in this step is the enolate of ethyl acetate. The generation of this enolate requires a strong, non-nucleophilic base to deprotonate the acidic α-proton of the ester.[6][7][8][9] Lithium diisopropylamide (LDA) is an ideal choice for this purpose due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile itself.[8][9]

Causality of Experimental Choices:

  • Enolate Formation: The use of a strong base like LDA ensures the quantitative formation of the ethyl acetate enolate, maximizing its concentration for the subsequent nucleophilic attack.[7][8] The reaction is typically carried out at low temperatures (-78 °C) to maintain the stability of the enolate.

  • SNAr Reaction: The addition of the 5-bromo-2-chloro-3-nitropyridine to the pre-formed enolate solution initiates the SNAr reaction. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride leaving group to yield the final product.

Alternative Synthetic Route: A Classical Approach from 2-Picoline

For comparison, we present a more traditional, multi-step approach to a related, albeit less functionalized, pyridylacetate. This route starts from the simple and inexpensive 2-picoline (2-methylpyridine).

Step 1: Oxidation of 2-Picoline to Picolinic Acid

The first step in this alternative route is the oxidation of the methyl group of 2-picoline to a carboxylic acid, yielding picolinic acid.[10] A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO4).[11]

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting the alkyl side chain of the pyridine to a carboxylic acid. The reaction is typically performed in an aqueous solution under heating.[11]

Step 2: Esterification of Picolinic Acid to Ethyl Picolinate

The final step is the esterification of picolinic acid to the corresponding ethyl ester. This is a standard acid-catalyzed esterification (Fischer esterification) using ethanol as both the solvent and the reactant, with a strong acid catalyst such as sulfuric acid.[12][13][14]

Causality of Experimental Choices:

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the picolinic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reaction Conditions: The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester.

Performance Comparison

ParameterPrimary Route (SNAr)Alternative Route (from 2-Picoline)
Starting Material 2-amino-5-bromo-3-nitropyridine2-Picoline
Number of Steps 22
Overall Yield (estimated) 40-50%60-70%
Purity (typical) >95% (after chromatography)>98% (after distillation)
Key Reagents NaNO₂, CuCl, LDA, Ethyl AcetateKMnO₄, H₂SO₄, Ethanol
Reaction Conditions Low temperatures (-78°C to 70°C)Reflux temperatures
Scalability ModerateHigh
Functional Group Tolerance Good for the SNAr stepLimited by the strong oxidizing conditions
Regioselectivity HighNot applicable for the core synthesis

Experimental Protocols

Primary Synthetic Route

Step 1: Synthesis of 5-bromo-2-chloro-3-nitropyridine [1]

  • Suspend 2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol) in 6 M hydrochloric acid (250 ml).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add solid sodium nitrite (8.3 g, 0.12 mol) while maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve copper(I) chloride (12.9 g, 0.13 mol) in degassed 38% hydrochloric acid.

  • Add the copper(I) chloride solution to the diazonium salt suspension.

  • Gradually warm the reaction to room temperature over 90 minutes, then heat to 70 °C until nitrogen evolution ceases.

  • Cool the mixture, dilute with water (750 ml), and adjust the pH to ~9 with ammonia.

  • Extract the product with diethyl ether (3 x 200 ml).

  • Wash the combined organic layers with 5% ammonia, water, and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography (isohexane/ethyl acetate gradient) to afford 5-bromo-2-chloro-3-nitropyridine as a light yellow solid.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes at 0 °C to generate LDA.

  • Cool the LDA solution to -78 °C.

  • Slowly add ethyl acetate (1.0 equivalent) and stir for 1 hour at -78 °C to form the enolate.

  • Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

Alternative Synthetic Route

Step 1: Synthesis of Picolinic Acid [11]

  • In a large flask, dissolve 2-picoline (0.54 mol) in water (2500 ml).

  • Add potassium permanganate (0.57 mol) and heat the solution on a steam bath until the purple color disappears (approximately 1 hour).

  • Add a second portion of potassium permanganate (0.57 mol) and continue heating until the color is discharged.

  • Filter the hot solution to remove manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the picolinic acid hydrochloride.

  • Collect the precipitate by filtration and recrystallize from water.

Step 2: Synthesis of Ethyl Picolinate [12]

  • Reflux picolinic acid (41 mmol) with concentrated sulfuric acid (12 mL) in anhydrous ethanol (40 mL) overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the residue into water (25 mL) and basify with sodium carbonate.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Dry the combined organic layers over magnesium sulfate and concentrate to yield ethyl picolinate as a colorless liquid.

Validation of this compound

A rigorous validation of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetate group, and the ethyl ester protons. The aromatic protons will appear as doublets in the downfield region, with their chemical shifts influenced by the bromo and nitro substituents. The methylene protons adjacent to the pyridine ring will likely appear as a singlet, and the ethyl group will present as a characteristic quartet and triplet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbonyl carbon of the ester will be in the characteristic downfield region (~170 ppm). The aromatic carbons will have distinct chemical shifts determined by the attached substituents.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (M and M+2 peaks of approximately equal intensity).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group (-OEt), the entire ethyl acetate moiety, or the nitro group (-NO₂).

High-Performance Liquid Chromatography (HPLC)
  • Purity Assessment: A reverse-phase HPLC method can be developed to assess the purity of the final product. A C18 column with a mobile phase gradient of acetonitrile and water (with a small amount of an acid modifier like formic acid for better peak shape) is a good starting point.[15][16][17][18] The purity is determined by integrating the area of the product peak relative to the total area of all peaks at a suitable UV wavelength.

Visualizing the Synthetic Workflows

Primary_Route A 2-amino-5-bromo- 3-nitropyridine B 5-bromo-2-chloro- 3-nitropyridine A->B NaNO₂, HCl, CuCl (Sandmeyer Reaction) C Ethyl 2-(5-bromo-3-nitropyridin- 2-yl)acetate B->C LDA, Ethyl Acetate (SNAr Reaction)

Caption: Primary synthetic route via Sandmeyer and SNAr reactions.

Alternative_Route A 2-Picoline B Picolinic Acid A->B KMnO₄, H₂O, Δ (Oxidation) C Ethyl Picolinate B->C Ethanol, H₂SO₄, Δ (Esterification)

Caption: Alternative synthetic route starting from 2-picoline.

Conclusion

The primary synthetic route utilizing a Sandmeyer reaction followed by a nucleophilic aromatic substitution offers a direct and highly regioselective pathway to this compound. While the alternative route starting from 2-picoline is viable for producing the basic pyridylacetate scaffold and may offer higher overall yields for that simpler structure, it lacks the inherent functionalization required for the target molecule and would necessitate additional, likely challenging, bromination and nitration steps. The choice of synthetic route will ultimately depend on the specific requirements of the research, including starting material availability, scalability, and the desired functional group array in the final product. For the synthesis of the highly functionalized target molecule, the primary route is demonstrably superior in its strategic efficiency.

References

  • Picolinic acid - Wikipedia.
  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•) - ResearchGate.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH.
  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - MDPI.
  • Enolate reactions - Carboxylic acids and carboxylic acid derivatives - BrainKart.
  • Studies on the Conditions of Synthesis of Picolinic Acid by Heterogeneous Catalytic Oxidation of 2-Picoline - Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - NIH.
  • Deaminative chlorination of aminoheterocycles - PMC - NIH.
  • picolinic acid hydrochloride - Organic Syntheses Procedure.
  • Wiley-VCH 2007 - Supporting Information.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH.
  • Separation of 2-Bromopyridine on Newcrom R1 HPLC column - SIELC Technologies.
  • 4-Picolinic acid ethyl ester - Oakwood Chemical.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate.
  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry.
  • 19.8: Using LDA to Form an Enolate Ion - Chemistry LibreTexts.
  • Sandmeyer reaction - Wikipedia.
  • Enolate Anion Formation Using LDA - YouTube.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Supporting Information - AWS.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers - The Journal of Organic Chemistry - ACS Publications.
  • Mastering Organic Synthesis with 5-Bromo-2-chloro-3-nitropyridine.
  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - PubMed.
  • nucleophilic aromatic substitutions - YouTube.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • mass spectra - fragmentation patterns - Chemguide.
  • Could someone please explain how the enolate for the starting material is formed? And why it has two possibilities. Professor has illustrated both options but I don't really understand how we are getting there. : r/chemhelp - Reddit.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate.
  • Ethyl 2-pyridylacetate - PubChem.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.

Sources

The Strategic Derivatization of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: A Comparative Guide to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine nucleus remains a cornerstone for the development of novel molecular entities with diverse applications. Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate stands out as a highly versatile and strategically functionalized starting material. Its unique arrangement of an activated acetic acid ester, a nitro group, and a bromine atom on the pyridine core offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth technical comparison of synthetic routes to novel heterocyclic compounds derived from this valuable precursor, supported by experimental insights and characterization data.

The Synthetic Potential of a Multifunctional Precursor

This compound is primed for several key reaction types, allowing for the construction of complex fused heterocyclic systems. The primary reactive sites are:

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions.

  • The Bromo Group: Acting as a leaving group, it enables nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse substituents.

  • The Acetic Acid Ester: The methylene group adjacent to the ester is activated, providing a handle for various condensation and cyclization strategies.

This guide will focus on a comparative analysis of two major synthetic pathways originating from this starting material: Reductive Cyclization to form pyrrolo[2,3-b]pyridinones and Condensation-Cyclization with binucleophiles to yield pyrido[2,3-b]pyrazines.

I. Reductive Cyclization: A Direct Route to Pyrrolo[2,3-b]pyridinones

One of the most elegant and efficient strategies for elaborating the core structure of this compound is through reductive cyclization. This approach leverages the proximate relationship between the nitro group and the acetic acid ester side chain. The reduction of the nitro group to an amine is the critical first step, which then acts as an internal nucleophile, attacking the ester carbonyl to forge a new five-membered ring.

Experimental Workflow: Synthesis of 7-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Caption: Reductive cyclization of this compound.

Detailed Protocol:

  • Reduction of the Nitro Group: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common choices include iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (H₂/Pd-C). The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • In Situ Cyclization: Upon formation of the intermediate, Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate, intramolecular cyclization often proceeds spontaneously or with gentle heating. The newly formed amino group nucleophilically attacks the ester carbonyl, leading to the formation of the lactam ring and elimination of ethanol.

  • Isolation and Purification: After completion of the reaction, the crude product is isolated by filtration (to remove the catalyst) and evaporation of the solvent. Purification is typically achieved by recrystallization or column chromatography on silica gel.

Characterization Data for 7-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Analytical Technique Expected Data
¹H NMR Peaks corresponding to the aromatic protons on the pyridine ring and the methylene protons of the pyrrolidinone ring. The NH proton will appear as a broad singlet.
¹³C NMR Signals for the carbonyl carbon of the lactam, the aromatic carbons, and the methylene carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy A characteristic C=O stretching frequency for the lactam and N-H stretching for the amine.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Iron in acetic acid is a cost-effective and robust method for nitro group reduction.[1] Catalytic hydrogenation offers milder conditions, which can be advantageous if other sensitive functional groups are present. The in situ nature of the cyclization is a key advantage of this method, as it streamlines the synthetic process and often leads to high yields.

II. Condensation-Cyclization: Accessing the Pyrido[2,3-b]pyrazine Scaffold

An alternative and equally powerful synthetic strategy involves the reaction of this compound with binucleophiles, such as 1,2-diamines. This approach first involves the reduction of the nitro group, followed by a condensation reaction to form a dihydropyrido[2,3-b]pyrazine, which is then oxidized to the aromatic pyrazine ring.

Experimental Workflow: Synthesis of 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and subsequent Aromatization

Caption: Synthesis of 7-Bromopyrido[2,3-b]pyrazin-2(1H)-one.

Detailed Protocol:

  • Reduction of the Nitro Group: this compound (1.0 eq) is dissolved in a suitable solvent like ethanol. A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, and the mixture is heated to reflux.

  • Condensation with a Diamine: After the reduction is complete, a 1,2-diamine (e.g., ethane-1,2-diamine) is added to the reaction mixture, and reflux is continued. The amino groups of the diamine condense with the ester and the newly formed amino group on the pyridine ring to form the dihydropyrazine ring.

  • Isolation of the Dihydro-intermediate: Upon cooling, the 7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one often precipitates and can be collected by filtration.

  • Aromatization: The isolated dihydro-intermediate is then dissolved in a suitable solvent (e.g., dioxane or toluene), and an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) is added. The mixture is heated to effect aromatization to the pyrido[2,3-b]pyrazine core.

  • Purification: The final product is purified by column chromatography or recrystallization.

Comparative Characterization Data
Compound ¹H NMR Key Signals Mass Spec (m/z) IR (cm⁻¹) C=O Stretch
7-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Aromatic protons, CH₂ singlet, NH broad singlet[M+H]⁺ corresponding to C₇H₅BrN₂O~1700
7-Bromopyrido[2,3-b]pyrazin-2(1H)-one Aromatic protons, pyrazine ring protons, NH broad singlet[M+H]⁺ corresponding to C₉H₆BrN₃O~1680

III. Comparison of Synthetic Strategies and Alternative Approaches

Feature Reductive Cyclization Condensation-Cyclization
Novel Scaffold Pyrrolo[2,3-b]pyridinonePyrido[2,3-b]pyrazine
Number of Steps Typically a one-pot reactionMulti-step (reduction, condensation, oxidation)
Atom Economy HighModerate (loss of ethanol, water, and oxidant byproducts)
Reagent Complexity Simple reducing agentsRequires a binucleophile and an oxidizing agent
Versatility Primarily leads to the fused lactamThe choice of diamine allows for substituent introduction

Alternative Starting Materials: While this compound is a highly effective precursor, similar heterocyclic systems can be accessed from alternative starting materials. For instance, 2-amino-5-bromopyridine can be elaborated through a series of steps to introduce the necessary functionalities for cyclization.[2] However, the target compound offers a more convergent and efficient route.

IV. Potential Applications and Future Directions

The novel heterocyclic scaffolds synthesized from this compound are of significant interest to the scientific community.

  • Pyrrolo[2,3-b]pyridines (7-azaindoles): This core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[3][4] The bromine atom on the synthesized 7-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as a valuable handle for further functionalization via cross-coupling reactions to generate libraries of potential drug candidates.

  • Pyrido[2,3-b]pyrazines: This heterocyclic system is also a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.[5] The ability to introduce diversity through the choice of diamine in the condensation-cyclization route makes this a particularly attractive strategy for drug discovery programs.

V. Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and medicinally relevant fused heterocyclic compounds. The choice between a reductive cyclization pathway to pyrrolo[2,3-b]pyridinones and a condensation-cyclization route to pyrido[2,3-b]pyrazines will depend on the desired final scaffold and the overall synthetic strategy. Both approaches offer efficient access to valuable molecular architectures, and the resulting products are primed for further derivatization to explore their potential in drug discovery and materials science. This guide provides a framework for researchers to make informed decisions in the design and execution of synthetic campaigns targeting these important classes of compounds.

References

  • Grokipedia. Reduction of nitro compounds. [Link]
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. [Link]
  • PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
  • ResearchGate. Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. [Link]
  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]
  • University at Buffalo. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
  • PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]
  • ResearchGate. Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties. [Link]
  • PubMed Central. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • CP Lab Safety. ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • Molbase. Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. [Link]

Sources

The Strategic Synthesis of Pyridine Scaffolds: A Comparative Guide to the Utility of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of substituted pyridine rings is a cornerstone of modern medicinal chemistry. These nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. This guide provides an in-depth technical analysis of the cost-effectiveness of a specialized building block, Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, by comparing its potential synthetic applications against a well-established, traditional route to a valuable pyridine-based intermediate.

The strategic choice of starting materials and synthetic routes can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide will explore the utility of this compound as a precursor for the synthesis of imidazo[1,2-a]pyridine scaffolds, a class of compounds with diverse biological activities. This will be contrasted with the classical, multi-step synthesis of 2,3-diamino-5-bromopyridine, a key intermediate for various therapeutic agents.

At a Glance: Synthetic Route Comparison

ParameterRoute A: Imidazo[1,2-a]pyridine Synthesis (Hypothetical) Route B: 2,3-Diamino-5-bromopyridine Synthesis (Established)
Key Starting Material This compound2-Aminopyridine
Target Intermediate 7-bromo-5-nitroimidazo[1,2-a]pyridine-2-ol2,3-Diamino-5-bromopyridine
Number of Steps 1 (Cyclization)3 (Bromination, Nitration, Reduction)
Potential Advantages Atom economy, reduced step count, direct access to fused ring systems.Well-established, predictable, versatile intermediate.
Potential Disadvantages Higher starting material cost, less documented procedures.Multiple steps, use of hazardous reagents, potentially lower overall yield.

The Promise of this compound: A Gateway to Imidazo[1,2-a]pyridines

This compound is a highly functionalized pyridine derivative. The presence of the bromo, nitro, and ethyl acetate moieties offers multiple reaction sites for diversification. The ester group at the 2-position is particularly interesting as it can participate in intramolecular cyclization reactions. A plausible and highly valuable application of this reagent is the one-pot synthesis of substituted imidazo[1,2-a]pyridines. These fused bicyclic systems are prevalent in many biologically active compounds.

The proposed synthetic transformation involves the intramolecular cyclization of the ethyl acetate side chain with the endocyclic nitrogen of the pyridine ring, likely after reduction of the nitro group to an amino group. This would lead directly to the imidazo[1,2-a]pyridine core, a significant shortcut compared to traditional multi-step syntheses.

Hypothetical Experimental Workflow: Synthesis of 7-bromo-5-nitroimidazo[1,2-a]pyridine-2-ol

This protocol is based on the known reactivity of similar compounds and represents a likely synthetic route.

reagent This compound reaction Intramolecular Cyclization reagent->reaction Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, EtOH) product 7-bromo-5-nitroimidazo[1,2-a]pyridine-2-ol reaction->product

Caption: Hypothetical workflow for the synthesis of an imidazo[1,2-a]pyridine.

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or ethanol, a base (e.g., sodium hydride or potassium carbonate, 1.1 eq) is added portion-wise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 7-bromo-5-nitroimidazo[1,2-a]pyridine-2-ol.

The Established Alternative: A Step-by-Step Synthesis of 2,3-Diamino-5-bromopyridine

The synthesis of 2,3-diamino-5-bromopyridine from the readily available and inexpensive 2-aminopyridine is a well-documented and widely used process.[1][2] This versatile intermediate is a crucial building block for numerous pharmaceuticals.[3] However, this route involves three distinct chemical transformations: bromination, nitration, and reduction.

Experimental Workflow: Synthesis of 2,3-Diamino-5-bromopyridine

start 2-Aminopyridine bromination Bromination start->bromination Br2, Acetic Acid intermediate1 2-Amino-5-bromopyridine bromination->intermediate1 nitration Nitration intermediate1->nitration HNO3, H2SO4 intermediate2 2-Amino-5-bromo- 3-nitropyridine nitration->intermediate2 reduction Reduction intermediate2->reduction Fe/HCl or Raney Ni/H2 product 2,3-Diamino-5-bromopyridine reduction->product

Caption: Multi-step synthesis of 2,3-Diamino-5-bromopyridine.

Detailed Protocols:

Step 1: Bromination of 2-Aminopyridine [1]

  • Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid at a controlled temperature.

  • Stir the mixture for a specified time, then pour it into water and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry the crude 2-amino-5-bromopyridine. A common byproduct is 2-amino-3,5-dibromopyridine.[4]

  • Reported Yield: 62-67%[1]

Step 2: Nitration of 2-Amino-5-bromopyridine [1]

  • Add 2-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid at a low temperature (0-5 °C).

  • Add concentrated nitric acid (1.1 eq) dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and then heat gently.

  • Pour the reaction mixture onto ice and neutralize with a strong base to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

  • Reported Yield: 78%[1]

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine

Two common methods for this reduction are presented below:

  • Method A: Using Reduced Iron [1][2]

    • Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

    • Add reduced iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 1-2 hours.

    • Filter the hot reaction mixture to remove iron salts and concentrate the filtrate.

    • Recrystallize the residue from water to obtain 2,3-diamino-5-bromopyridine.

    • Reported Yield: 69-76%[1]

  • Method B: Using Raney Nickel [2][5]

    • Dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent mixture (e.g., ethanol/phosphoric acid).

    • Add Raney Nickel catalyst.

    • Hydrogenate the mixture in a high-pressure reactor under hydrogen gas (e.g., 1 MPa) at a controlled temperature (e.g., 50 °C).

    • After the reaction is complete, filter off the catalyst and work up the filtrate to isolate the product.

    • Reported Yield: 89%[5]

Cost-Effectiveness Analysis

To provide a meaningful comparison, we will analyze the approximate cost of reagents to synthesize 100g of the target intermediate. Prices are based on currently available data from various chemical suppliers and are subject to change.

Route A: Hypothetical Synthesis of 7-bromo-5-nitroimidazo[1,2-a]pyridine-2-ol

Route B: Synthesis of 2,3-Diamino-5-bromopyridine

ReagentPrice (USD/kg)Molar Mass ( g/mol )Moles for 100g productRequired Mass (g)Cost (USD)
2-Aminopyridine~ $8 - $2094.120.5349.9~ $0.40 - $1.00
Bromine~ $3 - $5159.810.5384.7~ $0.25 - $0.42
Nitric Acid (68%)Commodity63.010.5836.5Negligible
Sulfuric Acid (98%)Commodity98.08--Negligible
Iron Powder~ $3 - $1055.85Excess~ 300~ $0.90 - $3.00
Total (Iron/HCl) ~ $1.55 - $4.42
Raney Nickel~ $10 - $20 (slurry)-Catalytic~ 15~ $0.15 - $0.30
Total (Raney Ni) ~ $0.80 - $1.72

Note: This is a simplified analysis and does not include costs for solvents, bases for neutralization, energy, labor, or waste disposal. The overall yield of the multi-step process is the product of the individual step yields.

Discussion and Conclusion

The cost analysis clearly demonstrates that for the synthesis of a functionalized diaminopyridine, the traditional multi-step route starting from 2-aminopyridine is significantly more cost-effective in terms of raw materials. The starting materials are commodity chemicals, making this pathway highly attractive for large-scale production.

However, the value of This compound lies not in its direct cost-competitiveness for producing simple pyridines, but in its potential for rapid and convergent synthesis of more complex heterocyclic systems. The ability to construct a fused imidazo[1,2-a]pyridine ring in a single step from this advanced intermediate offers significant advantages in terms of:

  • Reduced Step Count: Fewer synthetic steps lead to a faster overall synthesis, reduced labor costs, and less accumulated waste.

  • Increased Molecular Complexity: It provides a direct entry into a valuable and biologically relevant scaffold that would otherwise require a more convoluted synthetic sequence.

  • Potential for High Atom Economy: Intramolecular cyclizations are inherently atom-economical.

For researchers in the early stages of drug discovery, where speed and access to novel scaffolds are paramount, the higher initial cost of a building block like this compound can be justified by the rapid generation of diverse and complex molecules for biological screening.

References

  • Organic Syntheses, Coll. Vol. 4, p.283 (1963); Vol. 35, p.43 (1955). [Link]
  • IndiaMART. 2-Aminopyridine Powder. [Link]
  • BusinessAnalytiq. Bromine prices. [Link]
  • IndiaMART. Reduction Grade Iron Powder. [Link]
  • ExportersIndia. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders. [Link]

Sources

A Senior Application Scientist's Guide to the Scalable Synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical and agrochemical industries, the efficient and scalable synthesis of highly functionalized heterocyclic compounds is a perpetual challenge. Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate stands as a key building block, its versatile structure a gateway to a multitude of more complex and potentially bioactive molecules. This guide provides an in-depth comparison of synthetic methodologies for this valuable intermediate, focusing on scalability, safety, and overall process efficiency. We will dissect the well-established nucleophilic aromatic substitution (SNAr) pathway and explore a plausible, modern alternative, offering insights to inform your synthetic strategy.

Method 1: The Workhorse - Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely utilized approach for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This method leverages the high electrophilicity of the pyridine ring, activated by the electron-withdrawing nitro group, to facilitate the displacement of a halide at the C2 position.

Synthetic Pathway

The synthesis begins with the commercially available 2-amino-5-bromopyridine and proceeds through two key transformations:

  • Diazotization and Sandmeyer-type Reaction: The amino group of 2-amino-5-bromo-3-nitropyridine is converted to a diazonium salt, which is subsequently displaced by a chloride ion to yield 2-chloro-5-bromo-3-nitropyridine.

  • Nucleophilic Aromatic Substitution: The resulting 2-chloro derivative is then reacted with the enolate of diethyl malonate, which acts as the nucleophile, to furnish the target molecule.

SNAr_Pathway A 2-Amino-5-bromo-3-nitropyridine B 2-Chloro-5-bromo-3-nitropyridine A->B 1. NaNO2, HCl 2. CuCl C This compound B->C Diethyl malonate, Base (e.g., NaH)

Caption: The SNAr pathway to this compound.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine

  • To a suspension of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.[1][2]

  • The resulting diazonium salt solution is then added to a solution of copper(I) chloride (0.2 eq) in hydrochloric acid.

  • The reaction mixture is stirred at room temperature for 1-2 hours and then gently warmed to 40-50 °C until nitrogen evolution ceases.

  • The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • To a solution of diethyl malonate (1.2 eq) in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the sodium salt of diethyl malonate.

  • A solution of 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in the same solvent is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Scalability and Safety Considerations
ParameterAssessment
Reagent Availability & Cost The starting materials, 2-amino-5-bromopyridine, sodium nitrite, copper(I) chloride, and diethyl malonate, are all readily available and relatively inexpensive bulk chemicals.
Reaction Conditions The use of low temperatures for the diazotization step requires careful monitoring and control on a large scale. The Sandmeyer reaction can be exothermic. The use of sodium hydride in the SNAr step requires an inert atmosphere and careful handling due to its flammability.
Yield & Purity Yields for both steps are generally reported to be moderate to good. Purification by column chromatography can be a bottleneck for large-scale production, making recrystallization a more desirable option if feasible.
Waste Generation The process generates aqueous waste containing copper salts and acidic/basic solutions, which require appropriate treatment.
Safety Hazards Diazonium salts are potentially explosive, especially when dry. The reaction should be carried out in solution and not allowed to concentrate. Sodium hydride is a pyrophoric solid. Nitropyridine compounds themselves can be energetic and should be handled with care, especially at elevated temperatures.[3]

Method 2: A Modern Alternative - One-Pot Multicomponent Approach

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions for their efficiency and reduced environmental impact. While a direct, optimized one-pot synthesis for this compound is not extensively documented in the literature, a plausible route can be constructed based on established methodologies for the synthesis of functionalized pyridines.[4][5][6]

Proposed Synthetic Pathway

This hypothetical one-pot approach would involve the condensation of a β-ketoester, an enamine, and a source of the C2-acetate unit, followed by aromatization.

OnePot_Pathway A Ethyl 3-amino-4-(5-bromo-3-nitrophenyl)but-2-enoate (Intermediate) B This compound A->B Cyclization & Aromatization C β-Ketoester + Enamine + Acetate source C->A One-pot condensation

Caption: A conceptual one-pot pathway for the synthesis of the target molecule.

Conceptual Protocol
  • A mixture of an appropriately substituted β-ketoester (e.g., ethyl 4-(5-bromo-3-nitrophenyl)-2-oxobutanoate), an enamine (e.g., ethyl 3-aminocrotonate), and a suitable source for the C2-acetate moiety (e.g., ethyl glyoxylate) would be reacted in a suitable solvent in the presence of a catalyst.

  • The catalyst could be a Lewis acid or an organocatalyst to promote the initial condensation and cyclization steps.

  • An oxidizing agent might be required in the final step to facilitate the aromatization of the dihydropyridine intermediate to the final pyridine product.

Scalability and Feasibility Analysis
ParameterAssessment
Reagent Complexity The starting materials for this proposed route are more complex and likely more expensive than those for the SNAr method.
Process Efficiency A one-pot process would significantly reduce unit operations, leading to time and cost savings on a large scale. It would also minimize waste from intermediate workups and purifications.
Reaction Conditions Multicomponent reactions can often be performed under milder conditions compared to the SNAr approach, potentially avoiding the need for cryogenic temperatures or pyrophoric reagents.
Yield & Selectivity The main challenge would be optimizing the reaction conditions to achieve high yields and regioselectivity, as multiple reactive species are present in the same pot. Significant process development would be required.
Safety Profile Avoiding the use of diazonium salts and sodium hydride would represent a significant improvement in the safety profile of the overall synthesis.

Comparative Summary

FeatureMethod 1: SNAr PathwayMethod 2: Proposed One-Pot Approach
Maturity Well-established and documented.Conceptual, requires significant development.
Scalability Proven, but with challenges in temperature control and handling of hazardous reagents.Potentially highly scalable if optimized, with fewer unit operations.
Safety Concerns with diazonium salts and sodium hydride.Potentially safer, avoiding highly reactive and explosive intermediates.
Cost-Effectiveness Lower raw material costs.Higher initial raw material costs, but potential for lower processing costs.
Environmental Impact Generates significant aqueous waste.Potentially greener with fewer steps and less solvent usage.

Conclusion for the Practicing Scientist

For immediate, reliable production of this compound on a laboratory to pilot scale, the SNAr method remains the pragmatic choice due to its well-documented procedures and readily available starting materials. The inherent hazards can be managed with appropriate engineering controls and safety protocols.

However, for long-term, large-scale manufacturing, the development of a one-pot multicomponent synthesis presents a compelling opportunity for process intensification, improved safety, and reduced environmental footprint. While requiring initial investment in research and development, the potential benefits in terms of operational efficiency and cost of goods could be substantial.

This guide serves as a starting point for the critical evaluation of synthetic routes. The optimal choice will ultimately depend on the specific project requirements, including scale, timeline, and available resources. As with all chemical processes, a thorough risk assessment and process safety management are paramount.

References

  • IsothioureaMediated OnePot Synthesis of Functionalized Pyridines. CORE.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. Organic Chemistry Portal.
  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing.
  • One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature.
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
  • 5-Bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook.
  • Ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
  • ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • 1211540-74-7 | Ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • 1211540-74-7|Ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • ETHYL 2-(5-BROMO-3-NITROPYRIDIN-2-YL)

Sources

A Comparative Guide to the Patented Synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key molecular intermediates is a cornerstone of bringing novel therapeutics to fruition. One such pivotal building block is Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a substituted nitropyridine ester that serves as a versatile precursor for a range of biologically active molecules. This guide provides an in-depth comparison of the patented synthetic methodologies for this compound, offering insights into the strategic choices made during process development and presenting experimental data to support these analyses.

The Strategic Importance of Substituted Nitropyridines

Substituted nitropyridine derivatives are of significant interest in medicinal chemistry due to their role as precursors to a variety of heterocyclic compounds. The nitro group, a strong electron-withdrawing moiety, activates the pyridine ring for nucleophilic substitution, while the bromine atom provides a handle for cross-coupling reactions. This dual functionality makes compounds like this compound highly valuable for the construction of complex molecular architectures found in many drug candidates. Patent literature reveals their use in the synthesis of compounds targeting a range of diseases, underscoring the need for robust and efficient synthetic routes.

Core Synthetic Strategy: A Patented Approach

A central patent in the synthesis of this compound is the international patent application WO2007039320A1. This document outlines a key multi-step synthesis that is both illustrative of the chemical logic involved and provides a benchmark for comparison with alternative methods.

Experimental Protocol from WO2007039320A1

The synthesis of the target compound, referred to as "Intermediate 1" in the patent, is a critical step in the preparation of more complex pyrimidine carboxamide derivatives. The following is a detailed, step-by-step methodology derived from the experimental section of the patent.

Step 1: Synthesis of 2-chloro-5-bromo-3-nitropyridine

  • Reaction: To a solution of 2-amino-5-bromo-3-nitropyridine in a suitable solvent, a diazotization agent is added, followed by treatment with a chloride source.

  • Rationale: This Sandmeyer-type reaction is a classic and reliable method for converting an amino group on an aromatic ring to a halogen. The choice of diazotization conditions is critical to minimize side reactions.

Step 2: Synthesis of this compound

  • Reaction: 2-chloro-5-bromo-3-nitropyridine is reacted with the sodium salt of ethyl acetoacetate in a suitable solvent, followed by acidic workup and decarboxylation.

  • Causality: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atom by the enolate of ethyl acetoacetate. The subsequent decarboxylation under acidic conditions removes the acetyl group, yielding the desired product.

Below is a workflow diagram illustrating this patented synthetic route:

G A 2-Amino-5-bromo-3-nitropyridine B Diazotization (e.g., NaNO2, HCl) A->B Step 1 C 2-Chloro-5-bromo-3-nitropyridine B->C D Nucleophilic Aromatic Substitution (Ethyl acetoacetate sodium salt) C->D Step 2 E Intermediate Adduct D->E F Acidic Workup & Decarboxylation E->F G This compound F->G

Caption: Patented Synthetic Workflow for this compound.

Comparative Analysis of Alternative Synthetic Routes

While the methodology described in WO2007039320A1 provides a clear pathway, a comprehensive evaluation requires comparison with alternative strategies found in the broader patent literature for similar nitropyridine intermediates. These alternatives often focus on improving yield, purity, safety, and cost-effectiveness.

FeatureWO2007039320A1 MethodAlternative Method 1 (e.g., from CN109456257B)Alternative Method 2 (e.g., from WO2010089773A2)
Starting Material 2-Amino-5-bromo-3-nitropyridine2-Halogenated acrylate and nitromethanePicolinic acid derivatives
Key Transformation Sandmeyer reaction followed by SNArCyclization to form the pyridine ringNitration of a pre-formed pyridine ring
Reported Yield Not explicitly stated for each step, but sufficient for subsequent steps.High yield (e.g., 90.6% for 2-hydroxy-5-nitropyridine intermediate).[1]Yields vary depending on the specific derivative.
Purity Sufficient for use as an intermediate.High purity reported (e.g., 99.9% for the intermediate).[1]Emphasis on high purity and reduction of impurities.[2]
Scalability Standard organic reactions, generally scalable.Described as simple, convenient, and suitable for industrial production.[1]Focus on an industrially friendly process.[2]
Safety Considerations Use of diazotization reagents requires careful temperature control.Avoids nitration reactions, which can be hazardous.[1]Involves nitration, which requires careful handling of strong acids.
In-Depth Look at an Alternative: De Novo Ring Formation

Patent CN109456257B presents an interesting alternative for the synthesis of a related compound, 2-chloro-5-nitropyridine, which could be adapted for the synthesis of the bromo-analogue. This method builds the nitropyridine ring from acyclic precursors, specifically a 2-halogenated acrylate and nitromethane.

Experimental Protocol Outline (based on CN109456257B):

  • Condensation: Reaction of a 2-bromoacrylate with nitromethane.

  • Cyclization: Treatment with triethyl orthoformate and a Lewis acid, followed by reaction with ammonia to form the 2-hydroxy-5-nitropyridine.

  • Chlorination: Conversion of the hydroxyl group to a chlorine.

This "bottom-up" approach offers the significant advantage of avoiding a direct nitration step on the pyridine ring, which can sometimes lead to issues with regioselectivity and require harsh conditions.

G A 2-Bromoacrylate C Condensation A->C B Nitromethane B->C D Intermediate C->D E Cyclization (Triethyl orthoformate, Lewis Acid, Ammonia) D->E F 2-Hydroxy-5-nitropyridine E->F G Halogenation F->G H 2-Chloro-5-nitropyridine G->H

Caption: Alternative "De Novo" Synthesis of a Nitropyridine Intermediate.

Conclusion: A Field of Continuous Innovation

The patent literature on the synthesis of this compound and related compounds demonstrates a dynamic field of process chemistry. While the method detailed in WO2007039320A1 provides a robust and well-established route, alternative strategies, such as the de novo ring formation, offer compelling advantages in terms of safety and potentially cost-efficiency.

For researchers and drug development professionals, the choice of synthetic route will depend on a multitude of factors including the scale of the synthesis, the cost and availability of starting materials, and the specific purity requirements for the final active pharmaceutical ingredient. A thorough understanding of the available patented methodologies is therefore essential for making informed decisions that can ultimately accelerate the drug development pipeline. This guide serves as a starting point for such an evaluation, encouraging a deeper dive into the primary literature to uncover the optimal synthetic strategy for a given application.

References

(Please note that direct access to the full experimental details of some patents may require a subscription to specialized databases.)

  • WO2007039320A1: Process for the preparation of pyrimidine carboxamide deriv
  • CN109456257B: Preparation method of high-yield 2-chloro-5-nitropyridine.[1]
  • WO2010089773A2: Process for preparation of nitropyridine deriv
  • US5883254A: Process for making pyrimidine deriv
  • US7256295B2: Process for producing 2,3-diamino-6-methoxypyridine.
  • EP1054004A1: Novel pyrimidine-5-carboxamide deriv
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules2023, 28(2), 659.
  • CN102020606A: Synthesis method for nitropyridine compounds.
  • DE3245950A1: Process for the prepar
  • WO2021096903A1: Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

Sources

A Senior Application Scientist's Guide to Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: A Comparative Analysis for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures with therapeutic potential. Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate emerges as a promising, albeit underexplored, reagent. Its densely functionalized pyridine core, featuring a bromine atom, a nitro group, and an ethyl acetate moiety, presents a unique combination of reactive sites for the synthesis of complex heterocyclic systems. This guide provides a comprehensive comparison of the potential applications of this compound with established synthetic alternatives, supported by experimental insights and methodologies.

Introduction to this compound: A Multifaceted Building Block

This compound (CAS 1211540-74-7) is a substituted pyridine derivative that holds significant potential as a precursor for the synthesis of various nitrogen-containing heterocycles.[1][2] The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic substitution, while the bromine atom offers a handle for cross-coupling reactions. The ethyl acetate group at the 2-position is a key functionality for the construction of fused ring systems, most notably the imidazo[1,2-a]pyridine scaffold. This bicyclic aromatic system is a "privileged" structure in drug discovery, forming the core of numerous approved drugs such as Zolpidem, Alpidem, and Saripidem.[3][4][5]

The strategic placement of the bromo and nitro substituents on the pyridine ring of the title compound offers the potential for late-stage functionalization of the resulting imidazo[1,2-a]pyridine core, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Proposed Synthetic Utility: Synthesis of 7-bromo-5-nitro-2-substituted-imidazo[1,2-a]pyridines

A primary application of this compound is envisioned in the synthesis of substituted imidazo[1,2-a]pyridines. The reaction is proposed to proceed via an initial nucleophilic substitution of a primary amine at the 2-position of the pyridine ring, followed by an intramolecular cyclization. This transformation would yield a 7-bromo-5-nitro-imidazo[1,2-a]pyridin-2-ol intermediate, which can be further functionalized.

Diagram 1: Proposed Synthesis of a Substituted Imidazo[1,2-a]pyridine

G reagent This compound intermediate Acyclic Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product 7-bromo-5-nitro-2-(R)-imidazo[1,2-a]pyridine intermediate->product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of a substituted imidazo[1,2-a]pyridine.

Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridines

While no peer-reviewed studies explicitly detail the use of this compound, its performance can be compared to established methods for the synthesis of the imidazo[1,2-a]pyridine scaffold. The two most prominent alternatives are the reaction of 2-aminopyridines with α-haloketones and the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[6][7][8]

FeatureProposed Route with this compound2-Aminopyridine + α-HaloketoneGroebke–Blackburn–Bienaymé (GBB) Reaction
Starting Materials This compound, Primary AmineSubstituted 2-Aminopyridine, α-Haloketone2-Aminopyridine, Aldehyde, Isocyanide
Number of Steps 1 (for the core scaffold)11
Key Bond Formations C-N, C-NC-N, C-NC-N, C-C, C-N
Potential Advantages Direct introduction of bromo and nitro groups for further diversification. Utilizes a commercially available, highly functionalized starting material.Well-established and widely used. Good functional group tolerance.High atom economy and convergence. Allows for rapid generation of diverse libraries with three points of diversity.[1][9]
Potential Disadvantages Lack of published data requires initial optimization. Potential for side reactions due to the presence of multiple reactive sites.α-Haloketones can be lachrymators and require careful handling. Limited to the synthesis of 2,3-unsubstituted or 2,3-disubstituted imidazo[1,2-a]pyridines.Isocyanides can be toxic and have unpleasant odors. The reaction may require a catalyst.[3]
Typical Conditions Proposed: Base-mediated condensation in a polar aprotic solvent.Reflux in ethanol or DMF, often with a base like NaHCO₃.[10]Lewis or Brønsted acid catalysis, often at elevated temperatures or under microwave irradiation.[3][6]
Experimental Protocols

This protocol is a hypothetical procedure based on established methodologies for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[11]

Diagram 2: Experimental Workflow

G start Combine Reagents reaction Heat and Stir start->reaction Inert Atmosphere workup Aqueous Work-up reaction->workup Cool to RT purification Column Chromatography workup->purification Extract & Dry product Characterize Product purification->product

Caption: A generalized workflow for the proposed synthesis and purification.

Materials:

  • This compound (1.0 eq)

  • Ammonia (7N solution in methanol, 1.2 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add triethylamine under an inert atmosphere of nitrogen.

  • Slowly add the ammonia solution in methanol to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • Triethylamine: Acts as a base to facilitate the initial nucleophilic attack and the subsequent cyclization.

  • DMF as Solvent: A polar aprotic solvent suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Aqueous Work-up: To remove the DMF and any water-soluble byproducts. The sodium bicarbonate wash neutralizes any acidic species.

  • Column Chromatography: A standard method for purifying organic compounds to obtain the product in high purity.

This protocol is based on a well-established and widely used method for the synthesis of imidazo[1,2-a]pyridines.[12]

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol

Procedure:

  • To a solution of 2-amino-5-bromopyridine in ethanol, add 2-bromoacetophenone and sodium bicarbonate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the precipitate and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the pure 6-bromo-2-phenylimidazo[1,2-a]pyridine.

  • Characterize the product by appropriate spectroscopic methods.

Conclusion and Future Outlook

This compound represents a highly promising, yet underutilized, building block for the synthesis of complex nitrogen-containing heterocycles. Its unique substitution pattern offers significant advantages for the rapid construction of decorated imidazo[1,2-a]pyridine scaffolds, which are of high interest in drug discovery. While direct experimental data for this specific reagent is currently lacking in the peer-reviewed literature, a comprehensive analysis of related chemistries allows for the confident proposal of its synthetic utility.

The proposed one-step synthesis of 7-bromo-5-nitro-imidazo[1,2-a]pyridine derivatives from this compound presents a compelling alternative to established methods. The direct incorporation of the bromo and nitro functionalities provides valuable handles for subsequent diversification, potentially streamlining the synthesis of novel compound libraries.

Future research should focus on the experimental validation of the proposed synthetic routes and a thorough investigation of the substrate scope and limitations of reactions involving this compound. Such studies will undoubtedly solidify its position as a valuable tool in the arsenal of medicinal and synthetic organic chemists.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Prepar
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities
  • Ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions
  • Synthesis of imidazo[1,2-a]pyridines
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine deriv
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that groundbreaking research involves not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable component of our work. This guide provides a comprehensive, technically grounded protocol for the disposal of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, moving beyond a simple checklist to explain the scientific rationale behind each step.

Our primary goal is to empower you, our fellow researchers, to handle this substance with the confidence that comes from deep procedural and mechanistic understanding.

Executive Summary: Immediate Actions & Prohibitions

This document provides detailed guidance, but the following directives are paramount and require immediate attention for any waste containing this compound:

  • Classification: This is a Halogenated Organic Hazardous Waste . Treat it as such from the moment it is designated for disposal.

  • Segregation is Mandatory: Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, or solid waste streams.[1][2] Mixing complicates disposal, significantly increases costs, and can create unforeseen chemical hazards.[3]

  • Absolute Prohibitions:

    • DO NOT dispose of this chemical down the sink or drain. This is illegal and environmentally damaging.

    • DO NOT attempt to neutralize or chemically treat this waste in the laboratory without a specific, validated, and approved protocol. The compound's complex functionality presents significant reactivity risks.

    • DO NOT place it in a general waste container destined for landfill. Halogenated organic compounds are subject to specific land disposal restrictions.[4][5]

The only acceptable disposal route is through a licensed hazardous waste management service, which will utilize high-temperature incineration.

Hazard Profile and Chemical Rationale

Understanding the molecular structure of this compound is key to appreciating the rationale for its disposal protocol.

Property Identifier
Chemical Name This compound
CAS Number 1211540-74-7
Molecular Formula C₉H₉BrN₂O₄
Key Functional Groups Halogen (Bromo-), Nitro Group, Pyridine Ring, Ester
Classification Halogenated Heterocyclic Organic Compound
  • The Halogenated Pyridine Core: The presence of a bromine atom classifies this compound as a halogenated organic.[1] During combustion, this bromine atom will form hydrogen bromide (HBr), an acidic and corrosive gas that requires specialized scrubbers in the incinerator's flue gas treatment system.[6] Improper incineration can lead to the formation of hazardous polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[7][8]

  • The Nitro Group (-NO₂): The nitro group makes the pyridine ring highly electron-deficient. While this is useful in synthesis, it also imparts reactivity and potential thermal instability. Combustion of nitro compounds generates toxic nitrogen oxides (NOx).[9]

  • The Pyridine Ring: Pyridine and its derivatives are often toxic, flammable, and characterized by a strong, unpleasant odor.[10][11] Pyridine itself is classified as a RCRA hazardous waste (U196), setting a precedent for its derivatives to be handled with care.[11]

This combination of functional groups necessitates a disposal method that can guarantee complete thermal destruction in a controlled environment designed to manage hazardous byproducts.

The Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures safety, compliance, and environmental responsibility from your lab bench to the final disposal facility.

Step 1: Waste Characterization and Segregation

Immediately upon deciding to discard the material (whether it's excess reagent, a reaction mixture, or contaminated materials), it must be classified.

  • Identify: Confirm the waste contains this compound.

  • Classify: Designate it as "Halogenated Organic Liquid Waste."

  • Segregate: Place it in a waste stream exclusively for halogenated organics. Keep it separate from non-halogenated solvents like acetone, hexane, or ethanol.[3] This is the most critical step for ensuring proper disposal and managing costs, as the disposal process for halogenated waste is more complex and expensive.[3]

Step 2: Containerization and Labeling

Proper containment and communication are vital for safety.

  • Select Container: Use a clean, designated hazardous waste container that is chemically compatible with pyridines and halogenated solvents. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate.[2]

  • Label Correctly: Before adding the first drop of waste, the container must be labeled.[2] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full, unambiguous chemical name: "Waste this compound" . Avoid using formulas or abbreviations.

    • An approximate concentration or list of all components if it is a mixture.

  • Keep Closed: The waste container must remain sealed at all times, except when actively adding waste.[2][3]

Step 3: On-Site Accumulation

Store the waste safely in your laboratory's designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a tub or tray) to contain any potential leaks or spills.

  • Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11][12]

Step 4: Arranging for Professional Disposal

This waste stream must be handled by your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.

  • Contact EHS: Follow your institution's procedures to schedule a waste pickup.

  • Documentation: Complete any required waste manifest or tracking forms provided by EHS. This documentation is a legal requirement and ensures a clear chain of custody.

  • Final Disposal Method: The designated disposal method will be high-temperature incineration at a facility permitted to handle halogenated hazardous waste. This process ensures the complete destruction of the organic molecule and allows for the capture and neutralization of resulting acid gases (HBr, NOx).[1][13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste this compound.

G cluster_classification Step 1: Classification & Segregation cluster_prohibitions Critical Prohibitions cluster_handling Step 2 & 3: Handling & Accumulation cluster_disposal Step 4: Final Disposal start Waste Generated: This compound is_halogenated Is the compound halogenated? start->is_halogenated no_drain DO NOT Pour Down Drain start->no_drain yes_halogenated YES (Contains Bromine) is_halogenated->yes_halogenated segregate Segregate into 'Halogenated Organic Waste' Stream yes_halogenated->segregate no_mix DO NOT Mix with Non-Halogenated Waste segregate->no_mix containerize Use Compatible, Sealed Container segregate->containerize labeling Label: 'HAZARDOUS WASTE' + Full Chemical Name containerize->labeling store Store in Secondary Containment in Satellite Accumulation Area labeling->store ehs_pickup Arrange Pickup by EHS / Certified Waste Vendor store->ehs_pickup incineration Final Disposal: High-Temperature Incineration ehs_pickup->incineration

Caption: Decision workflow for handling this compound waste.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Don PPE: For small, manageable spills, don appropriate Personal Protective Equipment (PPE):

    • Chemical splash goggles and a face shield.

    • Chemically resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).

    • A lab coat and closed-toe shoes.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial solvent absorbent pad). Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with the absorbed spill material as hazardous waste and dispose of it according to the protocol in Section 3.

By adhering to these scientifically sound and safety-focused procedures, you contribute to a culture of excellence and responsibility that defines our profession.

References

  • BROMINE AHD WASTE INCINERATION (Note: This is a general reference on the topic, specific publication details were not available
  • Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers.
  • Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR), U.S. Government Publishing Office.
  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA.
  • Hazardous Waste Segreg
  • Ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • ETHYL 2-(5-BROMO-3-NITROPYRIDIN-2-YL)
  • Safety Data Sheet - General Chemical Handling. Fisher Scientific.
  • Safety Data Sheet - Disposal Consider
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware.
  • Ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • Bromine and waste incineration : an environmental risk?. Semantic Scholar.
  • Ethyl 2-(5-bromo-3-nitropyridin-2-yl)
  • Pyridine Chemical Comp
  • Safety Data Sheet for a Bromopyridine Deriv
  • Safety Data Sheet for 5-bromo-2-nitropyridine. Jubilant Ingrevia.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Pyridine PubChem Entry.
  • Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Chemical Compatibility D
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Synthesis and Functionaliz
  • Pyridine Overview. American Chemical Society.
  • Safety Data Sheet for 2-Bromo-5-nitropyridine. Fisher Scientific.
  • Nitropyridines, Their Synthesis and Reactions.
  • Pyridine - Wikipedia. Wikipedia.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate, a heterocyclic building block, is one such compound that requires meticulous handling.[1] This guide moves beyond a simple checklist, offering a procedural and scientific framework for the safe use of this reagent. Our goal is to instill a deep, proactive safety culture by explaining the causality behind each recommendation, ensuring every protocol is a self-validating system of protection for our valued researchers and scientists.

Hazard Assessment: Understanding the Adversary

This compound is a substituted pyridine containing both bromo and nitro functional groups. While a specific, comprehensive toxicological profile is not widely documented, its constituent parts provide a clear indication of its potential hazards.[2] By analyzing structurally similar compounds, we can establish a robust safety profile based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The primary hazards are associated with irritation and potential toxicity upon contact or inhalation.[2][3] The presence of the bromo-nitro-aromatic system suggests that caution is warranted, as these classes of compounds can be toxic and may cause damage to organs through prolonged or repeated exposure.[4][5][6]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement Pictogram Signal Word
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[2][3] GHS07 Warning[2]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation.[2][3] GHS07 Warning
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation.[2][3] GHS07 Warning

| Acute Toxicity (Oral) | 4 (Implied) | H302: Harmful if swallowed. | GHS07 | Warning |

These classifications mandate a stringent approach to personal protective equipment to prevent any direct contact with the substance.

The Core Directive: Your Personal Protective Ensemble

The selection of PPE is not merely a procedural step but a critical control measure dictated by the chemical's reactivity and toxicological profile. The following ensemble provides comprehensive protection for routine laboratory operations involving this reagent.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Field Insights
Primary Engineering Control Certified Chemical Fume Hood The potential for respiratory irritation and the fine-powder nature of the solid demand that all handling (weighing, transfers, dissolution) occurs within a fume hood.[7] This provides the primary barrier, protecting the user's breathing zone from airborne particulates and potential vapors.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN166) The severe eye irritation hazard necessitates the use of goggles, which form a protective seal around the eyes.[7] Standard safety glasses are insufficient as they do not protect from splashes or airborne dust from the sides or top.
Hand Protection Nitrile or Neoprene Gloves Given the skin irritation hazard, robust glove selection is critical. Nitrile or neoprene gloves offer good chemical resistance for this class of compound.[7] Crucially, always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a recommended best practice, especially during operations with a higher risk of splashes.
Body Protection Fully-Buttoned Laboratory Coat A lab coat made of a suitable material (e.g., polyester/cotton blend) protects against incidental contact and minor spills.[7] It must be kept fully buttoned to provide continuous coverage. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.

| Foot Protection | Closed-toe, liquid-resistant shoes | Standard laboratory practice dictates that permeable footwear (e.g., sandals, mesh sneakers) is never worn. Leather or other liquid-resistant material is preferred to protect against spills. |

Operational Protocol: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is paramount. The following diagram and procedural steps integrate PPE use into the entire handling lifecycle of the chemical, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_post 4. Post-Operation prep_ppe Don PPE: Lab Coat, Goggles, Double Gloves prep_setup Verify Fume Hood Operation & Prepare Work Area prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Enter Hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon Exit Hood cleanup_waste Segregate & Label Chemical Waste cleanup_decon->cleanup_waste cleanup_ppe_dispose Dispose of Outer Gloves in Solid Waste cleanup_waste->cleanup_ppe_dispose post_doff Doff Remaining PPE: Inner Gloves, Goggles, Lab Coat cleanup_ppe_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.